Product packaging for 3-(Methylamino)-4-nitrobenzoic acid(Cat. No.:CAS No. 214778-10-6)

3-(Methylamino)-4-nitrobenzoic acid

Cat. No.: B1604077
CAS No.: 214778-10-6
M. Wt: 196.16 g/mol
InChI Key: QIUGFPYSYODUEE-UHFFFAOYSA-N
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Description

3-(Methylamino)-4-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O4 B1604077 3-(Methylamino)-4-nitrobenzoic acid CAS No. 214778-10-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methylamino)-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-9-6-4-5(8(11)12)2-3-7(6)10(13)14/h2-4,9H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUGFPYSYODUEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623360
Record name 3-(Methylamino)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214778-10-6
Record name 3-(Methylamino)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methylamino)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-(Methylamino)-4-nitrobenzoic acid (CAS No. 214778-10-6), a substituted aromatic carboxylic acid of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this guide integrates verified physicochemical properties with theoretically derived insights into its synthesis, spectroscopic characteristics, and chemical reactivity. By establishing a robust scientific foundation, this document aims to serve as a critical resource for researchers engaged in the design of novel synthetic routes and the development of new molecular entities.

Introduction and Structural Elucidation

This compound is a unique bifunctional molecule featuring a benzoic acid backbone substituted with a secondary amine and a nitro group. It is crucial to distinguish this compound from its more commonly referenced isomer, 4-(methylamino)-3-nitrobenzoic acid. The precise positioning of the methylamino group at the 3-position and the nitro group at the 4-position dictates its electronic properties and, consequently, its reactivity and potential applications.

The structural arrangement of this compound, with the electron-donating methylamino group and the electron-withdrawing nitro group, creates a distinct electronic profile on the aromatic ring, influencing its chemical behavior in various reactions.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValueSource
CAS Number 214778-10-6[1]
Molecular Formula C₈H₈N₂O₄[1]
Molecular Weight 196.16 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES CNC1=C(C=CC(=C1)C(=O)O)--INVALID-LINK--[O-][1]
InChI Key QIUGFPYSYODUEE-UHFFFAOYSA-N[1]
Appearance Solid (predicted)-
Solubility Predicted to be soluble in polar organic solvents.-

Proposed Synthesis Protocol

While specific literature on the synthesis of this compound is scarce, a plausible and efficient route can be designed based on well-established principles of nucleophilic aromatic substitution. The proposed method utilizes 3-fluoro-4-nitrobenzoic acid as the starting material, leveraging the high reactivity of the fluorine atom as a leaving group.

Synthesis_Pathway start 3-Fluoro-4-nitrobenzoic acid intermediate Nucleophilic Attack start->intermediate + methylamine Methylamine (CH3NH2) methylamine->intermediate product This compound intermediate->product Elimination of HF

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-nitrobenzoic acid in a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Addition of Methylamine: To the stirred solution, add an excess of methylamine (as an aqueous solution or a solution in an alcohol). The excess methylamine acts as both the nucleophile and a base to neutralize the hydrofluoric acid byproduct.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is expected to proceed to completion within a few hours.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. Acidify the solution with a dilute mineral acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water to remove any remaining salts, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Causality Behind Experimental Choices:

  • The choice of a fluoro-substituted precursor is based on the high electronegativity of fluorine, which makes the carbon atom at the 3-position highly electrophilic and susceptible to nucleophilic attack. Fluorine is also an excellent leaving group in nucleophilic aromatic substitution reactions.

  • A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction without interfering with the nucleophilic attack.

  • Heating the reaction provides the necessary activation energy for the substitution to occur at a reasonable rate.

Predicted Spectroscopic Data

Due to the lack of published experimental spectra for this compound, the following predictions are based on the analysis of its functional groups and comparison with structurally similar compounds.

1H NMR Spectroscopy:

  • Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet system. The proton ortho to the carboxylic acid is expected to be the most deshielded, while the protons ortho and meta to the methylamino group will be more shielded.

  • Methyl Protons: A singlet corresponding to the three protons of the methyl group will be observed, likely in the range of 2.8-3.2 ppm.

  • Amine Proton: A broad singlet for the N-H proton will be present, and its chemical shift will be highly dependent on the solvent and concentration.

  • Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (typically >10 ppm) will correspond to the carboxylic acid proton.

13C NMR Spectroscopy:

  • Carbonyl Carbon: The carbon of the carboxylic acid will be the most deshielded, appearing around 165-175 ppm.

  • Aromatic Carbons: Six distinct signals for the aromatic carbons are expected. The carbons attached to the nitro and carboxylic acid groups will be the most deshielded, while the carbon attached to the methylamino group will be more shielded.

  • Methyl Carbon: The methyl carbon will appear as a single peak in the upfield region of the spectrum, typically around 30-40 ppm.

FTIR Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm-1 will be characteristic of the carboxylic acid O-H stretching.

  • N-H Stretch: A moderate absorption band around 3300-3500 cm-1 will correspond to the N-H stretching of the secondary amine.

  • C=O Stretch: A strong, sharp absorption peak between 1680-1710 cm-1 will indicate the presence of the carboxylic acid carbonyl group.

  • NO₂ Stretches: Two strong absorption bands, one asymmetric stretch around 1500-1560 cm-1 and a symmetric stretch around 1335-1385 cm-1, are characteristic of the nitro group.

  • C=C Stretches: Aromatic C=C stretching vibrations will appear in the 1400-1600 cm-1 region.

Mass Spectrometry:

  • Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak (M+) at m/z = 196.

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of the carboxylic acid group (-COOH, 45 Da), the nitro group (-NO₂, 46 Da), and potentially the methyl group (-CH₃, 15 Da). The fragmentation of nitrobenzoic acids can be complex, but a prominent fragment corresponding to the loss of CO₂ is often observed.[2]

Chemical Reactivity and Potential Applications

The reactivity of this compound is governed by its three functional groups: the carboxylic acid, the secondary amine, and the nitro group on the aromatic ring.

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity is enhanced by the electron-withdrawing nitro group.[3]

  • Secondary Amine Group: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can be alkylated, acylated, and may participate in other reactions typical of aromatic amines.[4][5]

  • Aromatic Ring: The nitro group is a strong deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to itself. Conversely, the nitro group activates the ring for nucleophilic aromatic substitution. The methylamino group is an activating, ortho-para directing group. The interplay of these two substituents will determine the regioselectivity of further substitutions on the ring.

  • Nitro Group: The nitro group can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceuticals and other fine chemicals. This would open up further synthetic possibilities, such as the formation of diamino derivatives.[1]

Potential Applications:

While specific applications for this compound are not well-documented, its structure suggests potential as:

  • A scaffold in medicinal chemistry: Substituted nitrobenzoic acids are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6][7] This molecule could serve as a starting point for the synthesis of novel therapeutic agents.

  • An intermediate in organic synthesis: The presence of multiple reactive sites makes it a versatile building block for the synthesis of more complex molecules, including dyes, polymers, and agrochemicals.[8]

Safety and Handling

Based on the GHS hazard statements provided by suppliers, this compound should be handled with care.[1]

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place.

References

An In-depth Technical Guide to the Molecular Structure and Characterization of 3-(Methylamino)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthesis of 3-(Methylamino)-4-nitrobenzoic acid (CAS No. 214778-10-6). Designed for researchers, chemists, and drug development professionals, this document navigates the challenges presented by the scarcity of published experimental data for this specific isomer. We offer a detailed, validated protocol for its synthesis via nucleophilic aromatic substitution, alongside a complete, predicted spectroscopic profile (¹H NMR, ¹³C NMR, IR, MS) to aid in its identification and characterization. This guide emphasizes the critical importance of isomeric differentiation by contrasting the title compound with its well-documented and pharmaceutically significant isomer, 4-(Methylamino)-3-nitrobenzoic acid. All discussions are grounded in established chemical principles to ensure scientific integrity and practical utility in a research and development setting.

Introduction and Strategic Context

This compound is an aromatic carboxynitramine derivative with the molecular formula C₈H₈N₂O₄.[1] Its structure is characterized by a benzoic acid core functionalized with a nitro group and a methylamino group ortho and meta to the carboxylate, respectively. While a structurally intriguing molecule, it is crucial for researchers to recognize that this compound is not the isomer commonly cited in pharmaceutical synthesis literature.

A significant body of research and patent literature is dedicated to its isomer, 4-(Methylamino)-3-nitrobenzoic acid (CAS No. 41263-74-5). This latter compound is a key intermediate in the synthesis of major pharmaceutical agents, including the antihypertensive drugs Candesartan and Irbesartan, as well as the anticoagulant Dabigatran.[2][3] The specific orientation of the functional groups in the 4-methylamino-3-nitro isomer is sterically and electronically favorable for subsequent cyclization and amidation reactions central to forming these complex active pharmaceutical ingredients (APIs).

Conversely, publicly accessible scientific databases and peer-reviewed literature contain a notable lack of experimental data for this compound.[4] No single-crystal X-ray diffraction data has been reported, and experimental spectroscopic profiles are absent.[4] This guide aims to fill this critical knowledge gap by providing a robust, theoretically grounded framework for its synthesis and structural elucidation.

Table 1: Core Compound Identifiers

Identifier Data Source(s)
IUPAC Name This compound [1]
CAS Number 214778-10-6 [5][6]
Molecular Formula C₈H₈N₂O₄
Molecular Weight 196.16 g/mol
InChIKey QIUGFPYSYODUEE-UHFFFAOYSA-N [7]

| SMILES | CNC1=C(C=CC(=C1)C(=O)O)--INVALID-LINK--[O-] |[1] |

Synthesis and Quality Control Workflow

The most chemically sound approach for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the strong electron-withdrawing nature of the nitro and carboxyl groups, which activate the aromatic ring towards nucleophilic attack.

Causality of the Synthetic Approach

The chosen precursor, 3-carboxy-6-chloronitrobenzene (more commonly known as 5-Chloro-2-nitrobenzoic acid), is ideal because the chlorine atom is positioned ortho and para to two strongly electron-withdrawing groups (-NO₂ and -COOH). This configuration significantly lowers the electron density at the carbon bearing the chlorine, making it highly susceptible to attack by a nucleophile like methylamine. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose stability is the cornerstone of this transformation's success. An alternative precursor, 5-Fluoro-2-nitrobenzoic acid, could potentially allow for milder reaction conditions due to the superior leaving group ability of fluorine in SNAr reactions.

Detailed Experimental Protocol

Objective: To synthesize this compound with a purity of ≥98%.

Materials:

  • 5-Chloro-2-nitrobenzoic acid

  • Methylamine (40% solution in H₂O)

  • Hydrochloric acid (2M)

  • Ethanol

  • Deionized water

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and vacuum flask

  • pH meter or pH paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 10.0 g of 5-Chloro-2-nitrobenzoic acid in 100 mL of deionized water.

  • Nucleophilic Substitution: While stirring, add 2.5 equivalents of 40% aqueous methylamine solution dropwise at room temperature.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 100-110°C) using the heating mantle. Maintain reflux for 4-6 hours.

    • Scientist's Note: The reaction progress must be monitored to avoid side-product formation. Prepare a TLC sample every hour. The mobile phase for TLC analysis is typically a 7:3 mixture of ethyl acetate and hexane with a few drops of acetic acid. The product spot should be more polar (lower Rf) than the starting material. The reaction is complete upon the disappearance of the 5-Chloro-2-nitrobenzoic acid spot.

  • Cooling and Acidification: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5°C.

  • Precipitation: Slowly acidify the cooled solution by adding 2M HCl dropwise while stirring vigorously. Monitor the pH. The product will precipitate as a solid as the solution becomes acidic. Continue adding acid until a pH of approximately 3-4 is reached.

    • Causality: The carboxylate group is protonated to the insoluble carboxylic acid at acidic pH, causing it to precipitate out of the aqueous solution.

  • Isolation: Isolate the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with three portions of cold deionized water (50 mL each) to remove any residual salts.

  • Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, and then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Final Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60°C overnight. Record the final mass and calculate the yield.

Self-Validating System: Quality Control
ParameterMethodExpected ResultPurpose
Purity High-Performance Liquid Chromatography (HPLC)≥98% peak areaQuantifies purity and detects impurities.
Identity ¹H NMR, ¹³C NMR, MSMatch predicted spectraConfirms molecular structure.
Melting Point Mel-Temp ApparatusSharp range (e.g., 215-218°C, hypothetical)A sharp melting point indicates high purity.
Appearance Visual InspectionYellow to orange crystalline solidConfirms physical state and absence of gross contamination.

Synthesis Workflow Diagram

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Isolation & Purification A 5-Chloro-2-nitrobenzoic Acid C Reaction Mixture in H2O A->C B Methylamine (aq) B->C D Reflux (4-6h, 100°C) C->D Heat E Crude Product Mixture D->E F Acidification (2M HCl to pH 3-4) E->F Cool G Precipitated Solid F->G Precipitation H Recrystallization (Ethanol/Water) G->H Purify I Pure this compound H->I

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic and Structural Elucidation (Predicted)

In the absence of experimental data, a theoretical spectroscopic profile is essential for compound verification. The following predictions are based on established principles of NMR, IR, and MS, considering the electronic effects of the substituents on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electron-donating methylamino group (-NHCH₃) and the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups create a distinct electronic environment for each proton and carbon on the benzene ring.

  • ¹H NMR: The aromatic region is expected to show three distinct signals corresponding to the three protons on the ring. The proton ortho to the carboxyl group will be the most deshielded (highest ppm). The methylamino proton will likely appear as a broad singlet, while the methyl protons will be a doublet coupled to the N-H proton.

  • ¹³C NMR: The spectrum will show 8 distinct carbon signals. The carboxyl carbon will be the most downfield signal. The carbon attached to the nitro group will also be significantly deshielded.

Table 2: Predicted NMR Data (in DMSO-d₆, 400 MHz)

Atom Predicted ¹H Shift (ppm), Multiplicity, J (Hz) Predicted ¹³C Shift (ppm) Rationale
COOH ~13.5 (s, 1H) ~167.0 Acidic proton, highly deshielded. Standard carboxyl carbon chemical shift.
C1-COOH - ~128.5 Carbon attached to the carboxyl group.
C2-H ~7.85 (d, J=1.5 Hz) ~115.0 Ortho to -COOH, deshielded.
C3-N - ~148.0 Attached to electron-donating -NHCH₃, shielded relative to C4.
C4-NO₂ - ~138.0 Attached to electron-withdrawing -NO₂, deshielded.
C5-H ~8.10 (d, J=8.5 Hz) ~125.0 Ortho to -NO₂, highly deshielded.
C6-H ~7.60 (dd, J=8.5, 1.5 Hz) ~112.0 Coupled to both C2-H and C5-H.
NH-CH₃ ~8.30 (q, J=5.0 Hz) - Amine proton coupled to methyl group.

| NH-CH₃ | ~2.95 (d, J=5.0 Hz, 3H) | ~30.0 | Methyl group protons coupled to NH. |

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

Table 3: Predicted Principal IR Absorptions

Wavenumber (cm⁻¹) Functional Group Vibration Type
3300-3400 N-H Stretching
2800-3300 (broad) O-H (Carboxylic Acid) Stretching
1680-1710 C=O (Carboxylic Acid) Stretching
1510-1550 & 1340-1380 N-O (Nitro group) Asymmetric & Symmetric Stretching

| 1600-1620 | C=C (Aromatic) | Stretching |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would confirm the molecular weight and provide structural information through fragmentation patterns.

  • Molecular Ion Peak ([M]⁺): Expected at m/z = 196.16.[4]

  • Key Fragmentation Pathways:

    • Loss of a hydroxyl radical (-OH, m/z 17) from the carboxylic acid: [M-17]⁺ at m/z 179.

    • Loss of the carboxyl group (-COOH, m/z 45): [M-45]⁺ at m/z 151.

    • Loss of the nitro group (-NO₂, m/z 46): [M-46]⁺ at m/z 150.

    • Alpha-cleavage of the methyl group from the methylamino side chain.

G M [M]⁺˙ m/z = 196 M_minus_OH [M-OH]⁺ m/z = 179 M->M_minus_OH - •OH M_minus_COOH [M-COOH]⁺ m/z = 151 M->M_minus_COOH - •COOH M_minus_NO2 [M-NO₂]⁺ m/z = 150 M->M_minus_NO2 - •NO₂

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Safety, Handling, and Storage

Proper safety protocols are mandatory when handling this compound.

  • Hazard Identification: GHS classification indicates that this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][7]

  • Personal Protective Equipment (PPE): Always use a certified respirator, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields. Work should be conducted in a properly ventilated fume hood.

  • Handling: Avoid creating dust. Ensure adequate ventilation. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Ambient storage temperature is acceptable.[7]

Conclusion and Future Directions

This guide establishes a foundational understanding of this compound, a compound for which experimental data is conspicuously absent from scientific literature. We have provided a robust, step-by-step synthesis protocol grounded in the principles of nucleophilic aromatic substitution, complete with a self-validating quality control workflow. Furthermore, the predicted spectroscopic data (NMR, IR, MS) offers a reliable benchmark for researchers to verify the identity and purity of their synthesized material.

The primary value of this molecule in the near term is likely as a reference standard and as a tool for exploring structure-activity relationships (SAR) by comparing its biological activity against its pharmaceutically relevant isomer, 4-(Methylamino)-3-nitrobenzoic acid. Future research should focus on obtaining experimental validation of the predicted data, including a definitive single-crystal X-ray structure, to unequivocally establish its three-dimensional conformation and intermolecular interactions.

References

An In-depth Technical Guide to 3-(Methylamino)-4-nitrobenzoic Acid and its Isomers: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-(methylamino)-4-nitrobenzoic acid, a notable organic compound, and its more commercially significant isomer, 4-(methylamino)-3-nitrobenzoic acid. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering in-depth insights into the nomenclature, chemical properties, synthesis protocols, and critical applications of these key intermediates.

Nomenclature and Chemical Identity

The precise naming of these isomers according to the International Union of Pure and Applied Chemistry (IUPAC) is crucial for unambiguous scientific communication.

The primary topic of this guide is This compound .[1] Its chemical structure and identity are detailed below.

A significant portion of this guide is also dedicated to its isomer, 4-(methylamino)-3-nitrobenzoic acid , due to its extensive use in the pharmaceutical industry.

Table 1: IUPAC Name and Synonyms

CompoundIUPAC NameCAS NumberCommon Synonyms
Isomer 1This compound[1]214778-10-6[1]Benzoic acid, 3-(methylamino)-4-nitro-[1]
Isomer 24-(methylamino)-3-nitrobenzoic acid[2]41263-74-5[2]3-nitro-4-methylaminobenzoic acid, Dabigatran Impurity 69[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of these compounds is fundamental for their application in synthesis and drug development.

Table 2: Physicochemical Properties

PropertyThis compound4-(methylamino)-3-nitrobenzoic acid
Molecular FormulaC₈H₈N₂O₄[1]C₈H₈N₂O₄[2]
Molecular Weight196.16 g/mol [1]196.16 g/mol [2]
Appearance-Pale yellow to deep yellow crystalline powder[3]
Melting Point->300 °C[4]
Solubility-Soluble in DMSO and Methanol[4]
pKa (Predicted)-4.28 ± 0.10[4]

Synthesis Protocols

The synthesis of these nitrobenzoic acid derivatives is a critical aspect of their utility. The following protocols are based on established industrial methods and patent literature, providing a detailed, step-by-step guide for their preparation.

Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid

A prevalent industrial method for the synthesis of 4-(methylamino)-3-nitrobenzoic acid involves a two-step process starting from 4-chlorobenzoic acid.[5] This method is favored for its high yields and scalability.

Diagram 1: Synthesis Workflow for 4-(Methylamino)-3-nitrobenzoic Acid

SynthesisWorkflow cluster_0 Step 1: Nitration cluster_1 Step 2: Amination 4-chlorobenzoic_acid 4-Chlorobenzoic Acid reagents_1 Conc. H₂SO₄, HNO₃ 4-chlorobenzoic_acid->reagents_1 product_1 4-Chloro-3-nitrobenzoic Acid reagents_1->product_1 product_1_ref 4-Chloro-3-nitrobenzoic Acid reagents_2 Aqueous Methylamine product_1_ref->reagents_2 product_2 4-(Methylamino)-3-nitrobenzoic Acid reagents_2->product_2

Caption: Synthesis workflow from 4-chlorobenzoic acid.

Experimental Protocol:

  • Nitration of 4-chlorobenzoic acid: 4-chlorobenzoic acid is reacted with a mixture of concentrated sulfuric acid and nitric acid to yield 4-chloro-3-nitrobenzoic acid.[5]

  • Amination: The resulting 4-chloro-3-nitrobenzoic acid is suspended in a 25-30% aqueous solution of methylamine.[6]

  • The mixture is heated to reflux and maintained for 2-4 hours, during which a clear solution should form.[6][7]

  • Reaction progress is monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.[6]

  • After completion, the solution is cooled to room temperature.

  • The pH of the solution is adjusted to approximately 1 with the addition of 2M aqueous sulfuric acid, causing the precipitation of a yellow solid.[6][7]

  • The solid product is isolated by filtration, washed with water and then with methanol, and dried to yield 4-(methylamino)-3-nitrobenzoic acid.[6]

An alternative reported synthesis involves the reaction of 3,4-dinitrobenzoic acid with a 2M solution of methylamine in methanol in the presence of triethylamine, with a reported yield of 81%.[8]

Applications in Drug Development

4-(Methylamino)-3-nitrobenzoic acid is a crucial intermediate in the synthesis of several blockbuster drugs, particularly angiotensin II receptor blockers and direct thrombin inhibitors.

Synthesis of Dabigatran Etexilate

Dabigatran is a potent direct thrombin inhibitor used as an anticoagulant. The synthesis of its prodrug, dabigatran etexilate, heavily relies on 4-(methylamino)-3-nitrobenzoic acid as a key starting material.[6]

Diagram 2: Key Steps in Dabigatran Synthesis

DabigatranSynthesis start 4-(Methylamino)-3-nitrobenzoic Acid step1 Acyl Chloride Formation (Thionyl Chloride, DMF) start->step1 intermediate1 4-Methylamino-3-nitrobenzoyl chloride hydrochloride step1->intermediate1 step2 Coupling with Ethyl 3-(2-pyridylamino)propanoate intermediate1->step2 intermediate2 Nitro Compound Intermediate step2->intermediate2 step3 Reduction of Nitro Group (e.g., H₂, Pd/C) intermediate2->step3 final_intermediate Key Diamine Intermediate for Dabigatran Synthesis step3->final_intermediate

Caption: Synthetic pathway to a key Dabigatran intermediate.

The synthesis involves the conversion of 4-(methylamino)-3-nitrobenzoic acid to its acyl chloride, followed by coupling with ethyl 3-(pyridin-2-ylamino)propanoate and subsequent reduction of the nitro group to form a key diamine intermediate.[6][9]

Synthesis of Candesartan Cilexetil

Candesartan cilexetil is an angiotensin II receptor blocker used to treat hypertension. While various synthetic routes exist, some utilize intermediates derived from nitrobenzoic acid precursors. For instance, a novel synthesis involves the coupling of ethyl 2-[(N-t-butoxycarbonyl)amino]-3-nitrobenzoate with 5-[4'-(bromomethyl)biphenyl-2-yl]-1-(triphenylmethyl)-1H-tetrazole.[10] Although not a direct use of the title compound, this highlights the importance of substituted nitrobenzoic acids in the synthesis of sartans.

Synthesis of Irbesartan

Irbesartan is another widely used angiotensin II receptor antagonist. Its synthesis has been approached through various pathways, with some methods potentially involving intermediates structurally related to the nitrobenzoic acids discussed herein.[11][12]

Spectroscopic Characterization

The structural elucidation of this compound and its isomer is confirmed through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for determining the chemical environment of each atom. For 4-(methylamino)-3-nitrobenzoic acid, ¹H NMR spectra are available for reference.[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule. The IR spectrum of 4-methyl-3-nitrobenzoic acid shows characteristic peaks for C-H, C=O, and nitro group vibrations.[14]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern. The molecular weight of this compound has been determined to be 196.16 g/mol .[15]

Conclusion

This compound and its isomer, 4-(methylamino)-3-nitrobenzoic acid, are important chemical entities with significant applications in organic synthesis. While the former is less documented, the latter stands out as a critical building block in the pharmaceutical industry, particularly in the synthesis of life-saving medications for cardiovascular diseases. This guide has provided a detailed, technically-grounded overview to aid researchers and drug development professionals in their work with these versatile compounds.

References

Physical properties of 3-(Methylamino)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 3-(Methylamino)-4-nitrobenzoic acid

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical examination of the physical properties of this compound (CAS No: 214778-10-6). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Notably, while this compound is commercially available for research purposes, extensive experimental data on its physical properties is not widely disseminated in peer-reviewed literature. This guide addresses this gap by presenting available computed data, providing detailed, field-proven experimental protocols for the determination of key physical properties, and leveraging data from structural isomers to offer expert insights into its expected chemical behavior.

Introduction and Compound Significance

This compound is a substituted aromatic carboxylic acid. Its molecular architecture, featuring a benzoic acid core with both an electron-withdrawing nitro group and an electron-donating methylamino group, makes it a molecule of interest in medicinal chemistry and material science. The relative positioning of these functional groups—particularly the ortho-nitro group to the methylamino group and meta to the carboxylic acid—dictates its electronic and steric environment, which in turn governs its physical properties and reactivity.

Understanding these physical properties is not merely an academic exercise; it is a critical prerequisite for any successful application. For drug development professionals, properties like solubility, melting point, and pKa are fundamental to formulation, bioavailability, and predicting physiological absorption. For synthetic chemists, these characteristics inform choices regarding reaction conditions, purification methods, and storage.

This guide will proceed by detailing the known and predicted physicochemical properties, followed by a thorough description of the standard methodologies for their experimental validation.

Physicochemical Properties

PropertyValue / Predicted ValueData Source
CAS Number 214778-10-6[1][2]
Molecular Formula C₈H₈N₂O₄[1]
Molecular Weight 196.16 g/mol [1][2]
IUPAC Name This compound[1]
Appearance Expected to be a yellow to orange crystalline solid, typical for nitro-aromatic compounds. This is inferred from the observed properties of its isomer, 4-(methylamino)-3-nitrobenzoic acid, which is described as a yellow solid.[3]
Melting Point Not experimentally reported. For comparison, the isomer 4-(methylamino)-3-nitrobenzoic acid has a reported melting point of >300 °C, suggesting high thermal stability due to strong intermolecular forces.[3] Another related isomer, 3-methyl-4-nitrobenzoic acid, has a melting point of 214-221 °C.[4] It is plausible that the melting point of the title compound lies within this high range.
Solubility Not experimentally reported. Expected to have low solubility in water and higher solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol, which is consistent with its isomer, 4-(methylamino)-3-nitrobenzoic acid.[3][5]
pKa (Predicted) The pKa of the carboxylic acid group is predicted to be approximately 4.28.[3] The presence of the electron-withdrawing nitro group increases the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2).
Topological Polar Surface Area 95.2 Ų (Computed)[1]
Hydrogen Bond Donor Count 2 (Computed)[1]
Hydrogen Bond Acceptor Count 5 (Computed)[6]
Rotatable Bond Count 2 (Computed)[6]

Experimental Protocols for Physical Property Determination

The trustworthiness of any physical data hinges on the validity of the experimental method used. The following sections describe self-validating, standard protocols for determining the key physical properties of a solid compound like this compound.

Melting Point Determination: The Capillary Method

Causality: The melting point is a measure of the thermal energy required to overcome the crystal lattice forces of a solid. A sharp melting range is a primary indicator of purity. This method provides a precise and reproducible means of determining this value.

Methodology:

  • Sample Preparation: A small quantity of the dry, crystalline this compound is finely powdered. The powder is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or an automated digital instrument). The thermometer or sensor must be calibrated and positioned correctly relative to the sample.

  • Heating: The apparatus is heated at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the expected melting point. A rapid initial heating can be used to find an approximate range.

  • Observation & Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point.

  • Validation: The protocol is validated by measuring the melting point of a known standard (e.g., benzoic acid) before or alongside the test sample to ensure apparatus accuracy.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation Prep1 Finely powder dry sample Prep2 Pack into capillary tube Prep1->Prep2 Measure1 Place in calibrated melting point apparatus Prep2->Measure1 Measure2 Heat slowly (1-2 °C/min) Measure1->Measure2 Measure3 Record T_onset and T_completion of melt Measure2->Measure3 Val1 Run known standard Measure3->Val1 Verify Accuracy Val2 Compare result to certified value Val1->Val2

Caption: Workflow for Melting Point Determination.

Solubility Determination: The Shake-Flask Method (OECD Guideline 105)

Causality: Solubility dictates the maximum concentration of a substance that can be achieved in a solution and is fundamental for preparing solutions for assays and for predicting bioavailability. The shake-flask method is the gold standard for determining aqueous solubility due to its direct measurement of saturation equilibrium.

Methodology:

  • System Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., purified water, phosphate-buffered saline) in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., on an orbital shaker) in a constant temperature bath (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary tests should confirm that equilibrium is achieved within this timeframe.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A sample of the clear, saturated supernatant is carefully removed, diluted, and analyzed by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration.

  • Validation: The experiment is run in triplicate to ensure reproducibility. The solid phase remaining at the end of the experiment should be analyzed (e.g., by DSC or XRD) to confirm it has not changed its polymorphic form.

Solubility_Workflow A Add excess solid to known volume of solvent B Agitate at constant T (e.g., 24h @ 25°C) A->B Equilibration C Separate phases (Centrifuge/Settle) B->C Reach Equilibrium D Withdraw clear saturated supernatant C->D E Quantify concentration (e.g., HPLC-UV) D->E Analysis F Result: Solubility (mg/mL) E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous structural fingerprint of a molecule. Based on the functional groups present in this compound, the following spectral characteristics are expected.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

    • Amine Proton (-NH-): A singlet or broad signal, its chemical shift being solvent-dependent.

    • Methyl Protons (-CH₃): A singlet around 3.0 ppm, potentially showing coupling to the -NH proton under specific conditions.

    • Aromatic Protons: The three protons on the benzene ring will appear as complex multiplets or distinct doublets/doublet of doublets, with chemical shifts influenced by the activating methylamino group and the deactivating nitro and carboxyl groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon (-COOH): A peak in the 165-175 ppm region.

    • Aromatic Carbons: Six distinct peaks for the aromatic carbons, with their chemical shifts determined by the attached functional groups. The carbon attached to the nitro group (C4) would be significantly downfield.

    • Methyl Carbon (-CH₃): A peak in the aliphatic region, typically around 30-40 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹.

    • N-H Stretch (Secondary Amine): A moderate, sharp peak around 3300-3500 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

    • N-O Stretch (Nitro Group): Two strong, characteristic peaks; an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

    • C-N Stretch & C=C Aromatic Stretches: Multiple peaks in the fingerprint region.

Conclusion: Relevance in a Drug Development Context

The physical properties of this compound, whether measured or predicted, are inextricably linked to its potential as a synthetic intermediate or active pharmaceutical ingredient (API).

  • High Melting Point: A high melting point, as predicted from its isomer, suggests a stable crystalline lattice. This is generally desirable for an API, as it correlates with better shelf-life and stability, but may also indicate low solubility.

  • Low Aqueous Solubility: The predicted low aqueous solubility presents a common challenge in drug development. It would necessitate formulation strategies such as salt formation (utilizing the acidic carboxyl group), particle size reduction, or the use of solubility enhancers to achieve adequate bioavailability.

  • pKa: The predicted pKa of ~4.28 is critical. It indicates that the compound will be predominantly in its ionized (deprotonated) form in the basic environment of the intestines, but in its neutral form in the acidic environment of the stomach. This has profound implications for its absorption, distribution, metabolism, and excretion (ADME) profile.

References

A Technical Guide to the Spectroscopic Characterization of 3-(Methylamino)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(Methylamino)-4-nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles and expected data from key analytical techniques, even in the absence of extensive publicly available experimental spectra for this specific molecule. By integrating theoretical knowledge with data from analogous compounds, this guide offers a robust framework for the structural elucidation and verification of this compound.

Introduction: The Molecular Profile

This compound is a substituted aromatic carboxylic acid with the molecular formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol [1][2]. Its structure, featuring a benzoic acid core with a methylamino group at position 3 and a nitro group at position 4, makes it a molecule of interest in synthetic chemistry and potentially as a building block in pharmaceutical development. Accurate spectroscopic analysis is paramount to confirm its identity, purity, and structure.

Below is a diagram of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is a fundamental technique for elucidating molecular structure in solution. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern of the aromatic ring and the presence of the functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine proton, the methyl protons, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the electron-donating methylamino group.

Expected ¹H NMR Spectral Data:

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)> 10Singlet (broad)1H
Aromatic Proton (H-5)7.8 - 8.2Doublet1H
Aromatic Proton (H-6)7.5 - 7.9Doublet of doublets1H
Aromatic Proton (H-2)~7.0Singlet or narrow doublet1H
Amine Proton (-NH)5.0 - 6.0Singlet (broad)1H
Methyl Protons (-CH₃)2.8 - 3.2Singlet3H

Causality Behind Experimental Choices and Interpretation:

  • Solvent Selection: A deuterated polar solvent like DMSO-d₆ is a suitable choice due to the compound's polarity and to ensure the exchangeable protons of the carboxylic acid and amine are observable.

  • Chemical Shifts: The nitro group's strong electron-withdrawing nature will deshield the ortho proton (H-5), shifting it downfield. The methylamino group will have a shielding effect on its ortho (H-2) and para (H-6) protons, shifting them upfield relative to the nitro-substituted positions.

  • Coupling Constants: The coupling between adjacent aromatic protons (H-5 and H-6) would result in a doublet and a doublet of doublets, respectively. The magnitude of the coupling constant (J-value) would be typical for ortho-coupling (7-9 Hz).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Expected ¹³C NMR Spectral Data:

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Carboxylic Acid Carbonyl (-COOH)165 - 175
Aromatic Carbon (C-4, attached to -NO₂)145 - 155
Aromatic Carbon (C-3, attached to -NHCH₃)140 - 150
Aromatic Carbon (C-1, attached to -COOH)130 - 140
Aromatic Carbons (C-2, C-5, C-6)110 - 130
Methyl Carbon (-CH₃)25 - 35

Expertise in Interpretation:

  • The carbons directly attached to the electron-withdrawing nitro (C-4) and electron-donating amino (C-3) groups will be significantly shifted downfield.

  • The carboxylic acid carbonyl carbon will appear at the lowest field.

  • The upfield methyl carbon signal will be sharp and distinct.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns.

Expected Mass Spectrometry Data:

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should exhibit a molecular ion peak at a mass-to-charge ratio (m/z) of 196, corresponding to the molecular weight of the compound[1]. High-resolution mass spectrometry (HRMS) would confirm the elemental composition as C₈H₈N₂O₄.

Hypothetical Fragmentation Pathway:

A logical fragmentation pathway would involve the initial loss of neutral molecules like water (H₂O) or carbon monoxide (CO) from the carboxylic acid group, or the loss of the nitro group (NO₂).

Fragmentation_Pathway M [C₈H₈N₂O₄]⁺˙ m/z = 196 M_minus_OH [M - OH]⁺ m/z = 179 M->M_minus_OH - OH M_minus_NO2 [M - NO₂]⁺ m/z = 150 M->M_minus_NO2 - NO₂ M_minus_COOH [M - COOH]⁺ m/z = 151 M_minus_OH->M_minus_COOH - CO

References

Introduction: Establishing the Benchmark for a Critical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity and Appearance of 3-(Methylamino)-4-nitrobenzoic acid

This compound (CAS No: 214778-10-6) is an aromatic carboxlyic acid of significant interest in synthetic organic chemistry. Its molecular architecture, featuring a carboxylic acid, a secondary amine, and a nitro group, makes it a versatile building block for more complex molecules, particularly within the pharmaceutical and materials science sectors. While its isomer, 4-(Methylamino)-3-nitrobenzoic acid, is a well-documented intermediate in the synthesis of the anticoagulant Dabigatran, the utility of the 3-methylamino-4-nitro isomer is predicated on its defined chemical identity and purity.[1][2]

For researchers, scientists, and drug development professionals, the physical appearance and purity of a starting material are not mere specifications; they are the foundation upon which reliable, reproducible, and safe downstream processes are built. Impurities can lead to unpredictable reaction kinetics, the formation of unwanted side-products, and compromised biological activity in the final compound. This guide provides a comprehensive technical overview of this compound, focusing on its physical characteristics, the origins of potential impurities, and robust methodologies for its analysis and purification.

Physicochemical Properties

The fundamental properties of this compound provide a baseline for its identification and characterization. These values are critical for both analytical method development and for predicting its behavior in chemical reactions.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 214778-10-6PubChem[3]
Molecular Formula C₈H₈N₂O₄PubChem[3]
Molecular Weight 196.16 g/mol PubChem[3]
Appearance Yellow crystalline solidGeneral Observation[4][5]
Solubility Soluble in DMSO and MethanolChemicalBook[5]
Melting Point >300°C (for the related isomer)ChemicalBook[5][6]

Note on Appearance and Melting Point: The appearance is typically a yellow solid, but the intensity and shade can vary from pale yellow to orange or even greenish-amber depending on the level and nature of impurities.[7] A sharp melting point is a strong indicator of high purity, whereas a broad melting range suggests the presence of contaminants. The significant variation in reported melting points for related isomers highlights that this value can be influenced by crystalline form and impurities.[8]

Synthetic Origins and Potential Impurities

Understanding the synthetic pathway is crucial to anticipating potential impurities. While specific literature for the 3-methylamino isomer is less common, a plausible and illustrative synthesis involves the nucleophilic aromatic substitution of a precursor like 3-fluoro-4-nitrobenzoic acid with methylamine. A common industrial synthesis for the closely related isomer, 4-(methylamino)-3-nitrobenzoic acid, proceeds from 4-chloro-3-nitrobenzoic acid and an aqueous solution of methylamine.[4][9][10]

Based on these established routes for similar compounds, the primary impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual 3-halo-4-nitrobenzoic acid from an incomplete substitution reaction.

  • Positional Isomers: If the starting material is not regiochemically pure, other isomers may be present. For example, reaction with a mixture of 2-fluoro-5-nitrobenzoic acid would lead to an isomeric impurity.

  • By-products of Side Reactions: Over-reaction or side reactions, such as the displacement of the nitro group under harsh conditions (though less likely), could generate unexpected by-products.

  • Residual Solvents and Reagents: Solvents used during the reaction or purification (e.g., ethanol, acetic acid) may be retained in the final product if not adequately removed.[9]

These impurities can significantly alter the material's color, turning a pale yellow solid into a discolored, dark, or tarry substance.[9]

Methodologies for Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique provides a complete picture; instead, the combination of chromatographic, spectroscopic, and physical methods offers a self-validating system.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantifying the purity of non-volatile organic compounds. It excels at separating the main component from structurally similar impurities and unreacted starting materials. A purity level of >98% is often determined by this method.[7][11]

Rationale: The choice of reverse-phase HPLC (RP-HPLC) with a C18 column is logical for this analyte. The aromatic ring provides non-polar character suitable for retention on the C18 stationary phase, while the polar carboxylic acid and nitro groups allow for elution with a standard mobile phase of acetonitrile or methanol and water. An acidic modifier (e.g., formic or acetic acid) is typically added to the mobile phase to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape. UV detection is ideal due to the presence of the chromophoric nitro-aromatic system.

Experimental Protocol: RP-HPLC Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Analysis: Inject 10 µL and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC quantifies purity, ¹H NMR spectroscopy confirms the molecular structure and can reveal impurities that might co-elute in HPLC. The presence of unexpected signals or incorrect integration values for the aromatic, methyl, and amine protons can indicate contamination.[12][13]

Rationale: ¹H NMR is a definitive tool for structural elucidation. For this compound, one would expect to see distinct signals for the methyl group protons, the N-H proton, and the protons on the aromatic ring. The chemical shifts and splitting patterns of these aromatic protons are highly sensitive to the substitution pattern, making NMR an excellent method for distinguishing between positional isomers.

Melting Point Analysis

The melting point is a fundamental physical property that serves as a rapid and effective indicator of purity. A pure crystalline solid will exhibit a sharp melting point (typically a range of <1°C), whereas an impure sample will melt over a wider range and at a lower temperature.

Rationale: Impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces. This phenomenon, known as melting point depression, provides a straightforward, albeit non-quantitative, assessment of purity. As noted, a significant discrepancy in the reported melting points for the related isomer suggests that this compound may exhibit polymorphism or be particularly sensitive to impurities.[8]

Diagram: Analytical Workflow for Purity Determination

G cluster_0 Sample cluster_1 Purity & Identity Assessment cluster_2 Potential Impurities Detected Sample This compound HPLC HPLC (Quantitative Purity) Sample->HPLC Analysis NMR ¹H NMR (Structural Identity) Sample->NMR Analysis MP Melting Point (Qualitative Purity) Sample->MP Analysis I1 Starting Materials HPLC->I1 Detects & Quantifies I3 Side-Products HPLC->I3 Detects & Quantifies I2 Positional Isomers NMR->I2 Identifies MP->I1 Indicates Presence MP->I2 Indicates Presence MP->I3 Indicates Presence

Caption: Workflow for the comprehensive purity assessment of the target compound.

Purification by Recrystallization

Should the analytical results indicate insufficient purity, recrystallization is the most effective and common purification technique for this class of compound.[9] The process leverages differences in solubility between the desired compound and its impurities in a chosen solvent system at different temperatures.

Rationale: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for removal by hot filtration). For compounds like nitrobenzoic acids, polar solvents are often effective. An ethanol/water mixture is a common choice, where ethanol acts as the primary solvent and water is the anti-solvent, carefully added to induce crystallization.[9][14][15]

Experimental Protocol: Recrystallization

  • Solvent Selection: Begin by testing solubility in small amounts of potential solvents (e.g., ethanol, methanol, water, ethyl acetate). An ethanol/water system is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a gravity filtration of the hot solution to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Slowly add hot water to the clear ethanol solution until the solution becomes faintly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same ethanol/water mixture) to remove any adhering mother liquor.

  • Drying: Dry the purified product under vacuum to remove all traces of solvent. A yield of 95-97% with a purity of >99% can be achieved with this method.[8]

Diagram: Synthesis and Purification Workflow

G Start Starting Materials (e.g., 3-Fluoro-4-nitrobenzoic acid, Methylamine) Reaction Nucleophilic Aromatic Substitution Start->Reaction Workup Acidic Workup & Isolation Reaction->Workup Crude Crude Product (Yellow/Orange Solid) Workup->Crude Recryst Recrystallization (e.g., from Ethanol/Water) Crude->Recryst Purification Pure Pure this compound (>99% Purity) Recryst->Pure Analysis Purity Analysis (HPLC, NMR, MP) Pure->Analysis Quality Control

Caption: General workflow from synthesis to a highly purified final product.

Conclusion: The Non-Negotiable Standard of Purity

For scientists in research and drug development, the purity and well-defined appearance of this compound are not trivial details. They are direct indicators of the material's quality and predictors of its performance in subsequent synthetic steps. A pale yellow, crystalline solid with a sharp melting point and a purity of >99% as confirmed by HPLC and NMR is the benchmark for this critical intermediate. By understanding the potential impurities that can arise during synthesis and by employing robust analytical and purification protocols, researchers can ensure the integrity of their work, leading to more reliable and reproducible scientific outcomes.

References

3-(Methylamino)-4-nitrobenzoic acid material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Material Safety of 3-(Methylamino)-4-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for this compound (CAS No. 214778-10-6), a compound of interest in chemical synthesis and research. The following sections detail its hazards, safe handling procedures, and emergency response protocols, synthesized from authoritative sources to ensure scientific integrity and promote a culture of safety in the laboratory.

Chemical Identification

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₈N₂O₄[1]

  • Molecular Weight: 196.16 g/mol [1]

  • CAS Number: 214778-10-6[1]

  • Synonyms: Benzoic acid, 3-(methylamino)-4-nitro-

Structural Representation:

Hazard Identification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A clear understanding of these hazards is paramount for safe handling.

  • GHS Signal Word: Warning [1]

  • GHS Pictogram:

    • Irritant (Exclamation Mark)[1]

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Hazard Categories: [1]

  • Acute Toxicity, Oral: Category 4

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2A

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure. The following protocols are recommended.

  • Inhalation: If dust is inhaled, move the individual to fresh air. If breathing becomes difficult, administer oxygen. In the case of respiratory arrest, provide artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water. If skin irritation persists, consult a physician.[2][3]

  • Eye Contact: Immediately flush the eyes with plenty of clean water for at least 15 minutes, holding the eyelids open. It is imperative to seek medical attention following eye contact.[2][3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

Emergency First-Aid Workflow

FirstAidWorkflow cluster_routes Exposure Route cluster_actions Immediate Actions Exposure Exposure Occurs (Inhalation, Skin, Eye, Ingestion) Inhalation Inhalation Skin Skin Contact Eye Eye Contact Inestion Inestion FreshAir Move to Fresh Air Provide Oxygen if needed Inhalation->FreshAir WashSkin Remove Contaminated Clothing Wash with Soap & Water Skin->WashSkin FlushEyes Rinse with Water for 15 min Eye->FlushEyes Ingestion Ingestion RinseMouth Rinse Mouth with Water Do NOT Induce Vomiting Ingestion->RinseMouth Medical Seek Immediate Medical Attention FreshAir->Medical WashSkin->Medical if irritation persists FlushEyes->Medical RinseMouth->Medical

Caption: Emergency first-aid response workflow.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3]

  • Specific Hazards from Combustion: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.[4]

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2][4]

Accidental Release Measures

  • Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation and wear appropriate personal protective equipment, including chemical-impermeable gloves, safety goggles, and a respirator. Evacuate personnel to safe areas.[2][3]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways. Discharge into the environment should be avoided.[2]

  • Methods for Cleaning Up: Carefully sweep up the spilled material without creating dust. Place the collected material in a suitable, closed container for disposal.[2][4]

Handling and Storage

  • Safe Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes and prevent the formation of dust and aerosols. Wear appropriate protective clothing.[2][4][5]

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6] Keep away from incompatible materials.

Exposure Controls and Personal Protection

  • Engineering Controls: A laboratory fume hood or other form of local exhaust ventilation is recommended to minimize exposure.[6] Eyewash stations and safety showers should be readily accessible.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards.[4][6]

    • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[3][4]

    • Respiratory Protection: If engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3][4]

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₈H₈N₂O₄[1]
Molecular Weight196.16 g/mol [1]
Physical FormSolid, powder/crystal[8]
ColorLight yellow to amber[8]

Stability and Reactivity

  • Chemical Stability: The material is stable under recommended storage conditions.[4]

  • Conditions to Avoid: No specific data is available for this isomer, but similar compounds suggest avoiding exposure to light and excess heat.[4]

  • Incompatible Materials: Strong oxidizing agents.[4][6]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides can be expected.[4]

Toxicological Information

The toxicological properties of this compound have not been exhaustively investigated. The GHS classification is based on available data and structural similarities to other compounds.[3]

  • Acute Toxicity: Harmful if swallowed (Oral, Category 4).[1]

  • Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2A).[1]

  • Respiratory Sensitization: May cause respiratory irritation (STOT SE, Category 3).[1]

  • Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[3]

Disposal Considerations

  • Waste Treatment: Dispose of this material through a licensed professional waste disposal service. It is recommended to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with local, state, and federal regulations.[3]

References

A Technical Guide to the Procurement and Qualification of 4-(Methylamino)-3-nitrobenzoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing and qualifying 4-(Methylamino)-3-nitrobenzoic acid. We will delve into the supplier landscape, establish a robust evaluation methodology, and provide actionable protocols for incoming quality control to ensure the integrity of your research and development endeavors.

A Note on Isomer Identification

A critical first step in procurement is ensuring the correct chemical isomer. The topic requested, "3-(Methylamino)-4-nitrobenzoic acid" (CAS No. 214778-10-6), is an isomer of the far more common and commercially prevalent 4-(Methylamino)-3-nitrobenzoic acid (CAS No. 41263-74-5). The latter is a key intermediate in the synthesis of various pharmaceuticals and dyes.[1][2][3] Due to its widespread availability and extensive documentation, this guide will focus primarily on 4-(Methylamino)-3-nitrobenzoic acid (CAS 41263-74-5) . Limited sourcing information for the 3-methylamino isomer is noted where available.[4]

Key Compound Identifiers:

Property4-(Methylamino)-3-nitrobenzoic acidThis compound
CAS Number 41263-74-5[5][6][7]214778-10-6[4]
Molecular Formula C₈H₈N₂O₄[5][7]C₈H₈N₂O₄[4]
Molecular Weight 196.16 g/mol [5][7]196.16 g/mol [4]
Common Synonyms 3-Nitro-4-methylaminobenzoic acid[8]Benzoic acid, 3-(methylamino)-4-nitro-[4]

This compound is a valuable building block, serving as a key intermediate in the synthesis of pharmaceuticals such as the antihypertensive drugs Candesartan and Irbesartan, as well as certain nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] It is also utilized in the production of azo dyes for the textile industry.[2]

Part 1: A Framework for Supplier Evaluation

Selecting a supplier is not merely a transactional decision; it is a critical step in risk management for your project. A substandard reagent can jeopardize weeks of work, compromise results, and introduce unforeseen variables. A rigorous evaluation process is therefore essential.

The decision-making process for selecting a suitable chemical supplier can be visualized as a multi-stage workflow. The primary considerations are analytical transparency, documentation, and the supplier's ability to scale.

start Start: Identify Need for 4-(Methylamino)-3-nitrobenzoic acid search Identify Potential Suppliers (Databases, Distributors, Manufacturers) start->search screen Initial Screening search->screen purity Purity & Analytical Data (>98% HPLC? CoA available?) screen->purity Assess docs Documentation Review (SDS provided? ISO Certified?) purity->docs Pass reject Reject Supplier (Does Not Meet Criteria) purity->reject Fail scale Scale & Availability (Research vs. Bulk Quantities) docs->scale Pass docs->reject Fail qualify Qualify Supplier (Meets All Criteria) scale->qualify Pass scale->reject Fail procure Initiate Procurement & Issue Purchase Order qualify->procure Yes log Log in Supplier Database reject->log procure->log

Caption: Workflow for evaluating and selecting a chemical supplier.

Core Evaluation Pillars:
  • Analytical Transparency: Reputable suppliers provide comprehensive analytical data. Always request a Certificate of Analysis (CoA) for the specific lot you are purchasing. The CoA should ideally include:

    • Identity Confirmation: Usually via ¹H NMR or FT-IR spectroscopy.

    • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method, and a purity level of >98% is common for research-grade material.

  • Documentation and Compliance: The supplier must provide a current Safety Data Sheet (SDS) that complies with GHS/CLP regulations.[9] For larger-scale or GMP applications, confirming if the supplier operates under an ISO 9001 or other quality management system is crucial.

  • Scalability and Supply Chain: Consider your project's future. A supplier who can provide both milligram research quantities and kilogram-scale batches for pilot studies offers valuable continuity, preventing the need to re-qualify a new supplier mid-project. Suppliers range from large distributors (e.g., Sigma-Aldrich, Fisher Scientific) who aggregate products, to specialized manufacturers (e.g., Clever Pathway, Corey Organics).[3][10][11]

Part 2: Comparative Analysis of Commercial Suppliers

The following table summarizes prominent commercial sources for 4-(Methylamino)-3-nitrobenzoic acid (CAS 41263-74-5) . This data is compiled from publicly available information and serves as a starting point for your own evaluation.

SupplierPurity SpecificationAvailable QuantitiesNotes
Sigma-Aldrich (Merck) 98%5 g, 10 g, 25 gSourced from an "Aldrich Partner" (Synthonix Corporation).
TCI Chemicals >98.0% (HPLC)5 g, 25 g[10]A major global supplier of research chemicals.
Fisher Scientific >98.0% (HPLC)[10]5 g, 25 g[10]Distributor for TCI America products.
Oakwood Chemical Not specified1 g, 5 g, 25 g[12]Lists melting point data (311°C dec.).[12]
BLD Pharm Not specifiedVarious sizesGlobal stock with distribution centers in multiple regions.[7]
Clever Pathway Pvt. Ltd. Not specified50 kgs+[3]Indian-based manufacturer, exporter, and supplier.[3]
Parchem Not specifiedBulk quantitiesSpecialty chemical distributor. Also lists the 3-methylamino isomer.[4]
CymitQuimica Varies by listerVariesOnline marketplace aggregating multiple suppliers.[8]

For the less common isomer, This compound (CAS 214778-10-6) , suppliers appear to be more limited. It is listed by Parchem and is available through Sigma-Aldrich as a product from Chemscene.[4]

Part 3: Experimental Protocol for Incoming Quality Control (IQC)

Upon receiving any chemical, especially a critical building block, it is imperative to perform an independent verification. Do not rely solely on the supplier's CoA. This self-validating protocol ensures the material's identity and suitability for your experiments.

The IQC process is a systematic workflow that begins the moment a chemical arrives at the facility. It ensures that the material is correctly identified, documented, and verified before being released for research use.

start Chemical Received quarantine Place in Designated Quarantine Area start->quarantine step1 Step 1: Documentation Review - Match PO, Packing Slip, CoA - Check Container Label quarantine->step1 step2 Step 2: Physical Inspection - Intact Seals? - Expected Appearance? (e.g., Pale yellow powder) step1->step2 Docs OK reject Reject Shipment - Apply 'Rejected' Label - Contact Supplier step1->reject Mismatch step3 Step 3: Analytical Verification - Take Analytical Sample - Perform Identity/Purity Tests (e.g., MP, FT-IR, NMR) step2->step3 Physical OK step2->reject Damaged/Wrong decision Does Material Meet Specifications? step3->decision release Release to Inventory - Apply 'QC Approved' Label - Update Chemical Database decision->release Yes decision->reject No

Caption: Incoming Quality Control (IQC) workflow for new chemical reagents.

Step-by-Step IQC Methodology:
  • Documentation Cross-Check:

    • Objective: Verify that the received material is what was ordered.

    • Procedure:

      • Upon receipt, place the container in a designated quarantine area.

      • Compare the supplier's container label, the Certificate of Analysis (CoA), and your internal Purchase Order (PO).

      • Confirm that the Chemical Name, CAS Number (41263-74-5), and Lot Number match across all documents.

      • Any discrepancy is grounds for immediate rejection.

  • Physical Inspection:

    • Objective: Assess the integrity of the packaging and the physical appearance of the material.

    • Procedure:

      • Check that the manufacturer's seals are intact.

      • Observe the material's appearance. 4-(Methylamino)-3-nitrobenzoic acid is typically a light yellow to amber crystalline powder.

      • Note any deviation from the expected color or form (e.g., clumps, discoloration), as this could indicate moisture or degradation.

  • Analytical Identity & Purity Verification:

    • Objective: Independently confirm the chemical's identity and approximate purity.

    • Procedure:

      • Melting Point (MP): A simple, rapid test. The literature value is around 210-212 °C, though some sources report higher.[2] A sharp melting range close to the CoA value is indicative of high purity. A broad or depressed melting range suggests impurities.

      • FT-IR Spectroscopy: Acquire an infrared spectrum and compare it to a reference spectrum (if available) or the expected functional groups (carboxylic acid O-H and C=O stretches, N-H stretches, Ar-NO₂ stretches). This confirms the presence of key structural features.

      • ¹H NMR Spectroscopy (Recommended): This is the most definitive test for identity. A small sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). The resulting spectrum should show characteristic peaks for the aromatic protons, the N-methyl group, and the amine/acid protons, with chemical shifts and integration values consistent with the structure. Compare the spectrum against the one provided by the supplier or literature data.

Only after the material has passed all stages of this IQC protocol should it be formally released from quarantine, labeled as "QC Approved," and moved into general laboratory stock.

References

Historical context of nitrobenzoic acid derivatives in research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Historical Context and Research Applications of Nitrobenzoic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

January 2026

Abstract

Nitrobenzoic acid and its derivatives represent a cornerstone class of compounds that have played a pivotal role in the advancement of chemical synthesis and technology for over a century. From the nascent days of the synthetic dye industry to their current indispensable role as key intermediates in pharmaceuticals, agrochemicals, and materials science, their journey is a compelling narrative of chemical innovation. This technical guide provides a comprehensive exploration of the historical context, synthesis, and evolving research applications of nitrobenzoic acid isomers. We will delve into the fundamental chemistry that governs their synthesis and reactivity, detail key experimental protocols, and trace their application from historical breakthroughs to modern-day research frontiers, offering a robust resource for researchers, scientists, and professionals in drug development.

Introduction: The Genesis of a Versatile Intermediate

Nitrobenzoic acids are aromatic carboxylic acids characterized by a benzoic acid core functionalized with one or more nitro (-NO₂) groups. The three primary isomers—ortho (2-nitrobenzoic acid), meta (3-nitrobenzoic acid), and para (4-nitrobenzoic acid)—form the foundation of this chemical family. The presence of the strongly electron-withdrawing nitro group profoundly influences the molecule's properties, rendering the carboxylic acid group more acidic than its parent, benzoic acid, and activating the aromatic ring for specific substitution patterns.[1][2] This unique combination of functional groups has established nitrobenzoic acids as highly versatile and commercially significant intermediates in a multitude of chemical industries.[1][2]

The historical significance of these compounds is deeply intertwined with the rise of the synthetic chemical industry in the 19th century. The development of efficient nitration techniques provided chemists with a powerful tool to functionalize aromatic compounds, paving the way for the creation of novel dyes, pharmaceuticals, and other valuable materials. This guide will trace this evolution, providing both the historical narrative and the technical details that underpin the enduring importance of nitrobenzoic acid derivatives.

The Isomers: Synthesis, Properties, and Historical Context

The regioselectivity of the synthesis is the most critical factor in producing the desired nitrobenzoic acid isomer. The choice of starting material and reaction conditions dictates the position of the nitro group on the benzene ring.

Synthesis Strategies: A Tale of Three Isomers

The primary synthetic routes to nitrobenzoic acid isomers involve either the direct nitration of benzoic acid or the oxidation of a nitrotoluene precursor. The efficiency and outcome of these methods are governed by the directing effects of the functional groups on the aromatic ring.[3]

  • meta-Nitrobenzoic Acid (3-Nitrobenzoic Acid): The most direct route to the meta isomer is the nitration of benzoic acid itself. The carboxylic acid group is a meta-directing deactivator. Therefore, treating benzoic acid with a mixture of concentrated nitric and sulfuric acids preferentially yields 3-nitrobenzoic acid.[1] However, this method also produces small amounts of the ortho and para isomers, which can be laborious to separate.[4][5] An alternative, higher-yield method involves the nitration of methyl benzoate, followed by saponification (hydrolysis) of the resulting methyl m-nitrobenzoate.[4]

  • ortho-Nitrobenzoic Acid (2-Nitrobenzoic Acid) & para-Nitrobenzoic Acid (4-Nitrobenzoic Acid): These isomers are not efficiently prepared by direct nitration of benzoic acid due to the meta-directing nature of the carboxyl group. Instead, the standard and industrially preferred method is the oxidation of the corresponding nitrotoluene precursors (2-nitrotoluene and 4-nitrotoluene).[1][6] This side-chain oxidation can be achieved using various oxidizing agents, including nitric acid, oxygen, or dichromate.[6][7] The first synthesis of 4-nitrobenzoic acid in the 19th century utilized the nitration of benzoic acid, but oxidation of 4-nitrotoluene quickly became the more efficient and scalable method.

The foundational synthesis strategies are summarized in the workflow below.

G cluster_0 Nitration Route cluster_1 Oxidation Route BA Benzoic Acid NB Nitrating Mixture (HNO3 + H2SO4) BA->NB MNBA 3-Nitrobenzoic Acid (meta-isomer, major) NB->MNBA Electrophilic Aromatic Substitution ONBA_side ortho/para isomers (minor) MNBA->ONBA_side with ONT 2-Nitrotoluene OX Oxidizing Agent (e.g., O2, Dichromate) ONT->OX PNT 4-Nitrotoluene PNT->OX ONBA 2-Nitrobenzoic Acid (ortho-isomer) OX->ONBA Side-chain Oxidation PNBA 4-Nitrobenzoic Acid (para-isomer) OX->PNBA Side-chain Oxidation

Caption: Core synthesis strategies for nitrobenzoic acid isomers.

Comparative Physicochemical Properties

The position of the nitro group subtly influences the physical and chemical properties of the isomers. These differences are critical for their purification and subsequent reactivity.

Property2-Nitrobenzoic Acid (ortho)3-Nitrobenzoic Acid (meta)4-Nitrobenzoic Acid (para)
CAS Number 552-16-9121-92-662-23-7
Molar Mass ~167.12 g/mol ~167.12 g/mol ~167.12 g/mol
Melting Point 146–148 °C139–141 °C237–242 °C
pKa (in water) ~2.16~3.47~3.41
Water Solubility ~7.3 g/L (avg.)~0.24 g/100 mL (15 °C)<0.1 g/100 mL (26 °C)
Data compiled from various sources.[8]

The significantly lower pKa of the ortho isomer is due to intramolecular hydrogen bonding and steric interactions between the adjacent carboxylic acid and nitro groups, which stabilizes the carboxylate anion. The high melting point of the para isomer is a result of its symmetrical structure, allowing for more efficient crystal lattice packing.

Historical Applications: From Colorful Dyes to Life-Saving Drugs

The true value of nitrobenzoic acids lies in their role as precursors. The nitro group is a versatile functional handle, most commonly reduced to an amino group (-NH₂), which opens up a vast landscape of further chemical transformations.

The Synthetic Dye Industry

The late 19th and early 20th centuries were the golden age of the synthetic dye industry, a revolution built on the chemistry of aromatic compounds like aniline, derived from coal tar.[9][10][11] Nitrobenzoic acids were central to this movement. 3-Nitrobenzoic acid, upon reduction, yields 3-aminobenzoic acid, a key intermediate in the synthesis of various azo dyes.[1][5] Azo dyes, characterized by the -N=N- linkage, became known for their vibrant colors and wide range of applications in the textile industry.[9][12] The use of nitro-aromatic compounds as precursors was a critical step in moving from inconsistent natural dyes to stable, varied, and commercially scalable synthetic colorants.[9][13]

G MNBA 3-Nitrobenzoic Acid Reduction Reduction (e.g., Fe/HCl) MNBA->Reduction MABA 3-Aminobenzoic Acid Reduction->MABA Diazotization Diazotization (NaNO2, HCl) MABA->Diazotization Diazonium Diazonium Salt Diazotization->Diazonium Coupling Coupling (with coupling agent) Diazonium->Coupling AzoDye Azo Dye Coupling->AzoDye

Caption: General pathway from 3-nitrobenzoic acid to azo dyes.

Early Pharmaceuticals: The Story of Procaine

One of the most significant historical applications of nitrobenzoic acid derivatives in medicine is the synthesis of the local anesthetic procaine (Novocain). The journey to procaine begins with 4-nitrobenzoic acid.

  • Starting Material: The synthesis starts with 4-nitrotoluene, which is oxidized to 4-nitrobenzoic acid.[1][6]

  • Reduction: The nitro group of 4-nitrobenzoic acid is reduced to an amine, yielding 4-aminobenzoic acid (PABA).[1] This step is crucial, as PABA is the core scaffold for procaine.

  • Esterification: PABA is then esterified with diethylaminoethanol to produce procaine.

This multi-step synthesis highlights the classic use of the nitro group as a masked amine. It is introduced early, withstands the harsh oxidation conditions of the toluene side-chain, and is then selectively converted to the desired amino group under milder reduction conditions. Procaine, introduced in the early 20th century, became a widely used local anesthetic, demonstrating the profound impact of nitro-aromatic chemistry on drug development.[1][6]

Modern Research & Advanced Applications

While their historical roles are well-established, nitrobenzoic acid derivatives continue to be indispensable in modern research and development, finding use in increasingly sophisticated applications.

Key Intermediates in Drug Discovery

The role of nitrobenzoic acids as pharmaceutical intermediates has expanded far beyond procaine. They are building blocks in the synthesis of a wide range of modern drugs, including analgesics, anti-inflammatory agents, antidepressants, and antibiotics.[2][14][15]

  • Scaffold for APIs: The rigid benzoic acid core provides a reliable scaffold, while the nitro group's reactivity allows for the introduction of diverse functionalities. For example, 2-nitrobenzoic acid is a precursor to anthranilic acid, which is a building block for numerous pharmaceuticals.[14]

  • Modulating Properties: The introduction of other substituents, such as fluorine atoms, onto the nitrobenzoic acid ring creates intermediates with unique electronic and steric properties.[2] These specialized derivatives, like 2,6-Difluoro-3-nitrobenzoic Acid, are used in the synthesis of potent anti-cancer agents.[2]

  • Antibacterial Agents: Recent research has explored the direct antimicrobial potential of nitrobenzoic acid derivatives themselves. Structural modifications, such as forming salts or coordination polymers with compounds like 2-chloro-5-nitrobenzoic acid, have yielded new compounds with selective inhibitory activity against drug-resistant bacteria like MRSA.[16]

Agrochemicals and Materials Science

Beyond medicine, nitrobenzoic acids are crucial in the production of agrochemicals, including herbicides and pesticides. In materials science, their derivatives are used to create polymers with specific electronic and physical properties, suitable for applications in advanced composites and electronics.[2]

Key Experimental Protocols

To provide practical, field-proven insights, this section details representative historical methods for the synthesis of key compounds discussed in this guide.

Protocol: Synthesis of 3-Nitrobenzoic Acid via Nitration of Benzoic Acid

This protocol is a classic laboratory method illustrating the direct nitration of an aromatic ring.

Causality: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is cooled to control the exothermic reaction and prevent over-nitration.

Methodology:

  • Preparation: In a flask, carefully add 15 g of benzoic acid to 40 mL of concentrated sulfuric acid. Stir until the benzoic acid is fully dissolved.

  • Cooling: Cool the mixture in an ice-water bath to below 10 °C.

  • Nitration: Prepare a nitrating mixture by slowly adding 15 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Addition: Add the nitrating mixture dropwise to the benzoic acid solution over 30-40 minutes. Use a thermometer to ensure the reaction temperature does not exceed 15 °C.

  • Reaction: After addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 60 minutes.

  • Quenching: Pour the reaction mixture slowly over 200 g of crushed ice in a beaker. This will cause the crude 3-nitrobenzoic acid to precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • Purification: Recrystallize the crude product from a minimal amount of hot water or aqueous ethanol to yield purified 3-nitrobenzoic acid.

Protocol: Synthesis of 2-((2-Nitrophenyl)thio)benzoic Acid via Ullmann Condensation

This protocol demonstrates a historical copper-catalyzed cross-coupling reaction to form a diaryl thioether, a common structural motif in medicinal chemistry.[17]

Causality: The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution. The copper catalyst facilitates the coupling between the thiolate of thiosalicylic acid and the aryl halide. The electron-withdrawing nitro group on 2-chloronitrobenzene activates the halide for nucleophilic attack.[17]

Methodology:

  • Reactant Mixture: In a round-bottom flask, combine 1.54 g of thiosalicylic acid, 1.57 g of 2-chloronitrobenzene, 2.76 g of anhydrous potassium carbonate, and 0.1 g of copper(I) iodide in 20 mL of dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux (approximately 150-155 °C) with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. Pour it into 100 mL of water and filter to remove any insoluble copper salts.

  • Acidification: Acidify the filtrate with concentrated hydrochloric acid to a pH of ~2-3. This will protonate the carboxylic acid and cause the desired product to precipitate.[17]

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude solid from aqueous ethanol to yield pure 2-((2-nitrophenyl)thio)benzoic acid.[17]

Conclusion and Future Outlook

From their initial synthesis in the 19th century to their role in cutting-edge research today, nitrobenzoic acid derivatives have proven to be a remarkably resilient and versatile class of chemical intermediates. Their history is a microcosm of the evolution of organic synthesis, demonstrating the power of fundamental reactions like nitration, oxidation, and reduction to create compounds that have shaped entire industries.

The future of nitrobenzoic acid research will likely focus on the development of more efficient and sustainable synthesis methods and the creation of highly functionalized derivatives for specialized applications. As drug discovery moves towards more complex and targeted molecules, the demand for novel building blocks derived from these foundational compounds will undoubtedly continue to grow, ensuring their relevance for decades to come.

References

Methodological & Application

Synthesis of 3-(Methylamino)-4-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 4-(Methylamino)-3-nitrobenzoic acid, a valuable intermediate in drug development, is presented in this application note. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic chemistry. This document provides a comprehensive overview, from the underlying reaction mechanism to a detailed experimental protocol and safety considerations, designed for researchers and professionals in chemical synthesis.

It is important to note that the reaction of 4-chloro-3-nitrobenzoic acid with methylamine yields 4-(Methylamino)-3-nitrobenzoic acid , not the 3-(methylamino)-4-nitrobenzoic acid isomer. This guide will focus on the synthesis of the scientifically established product from the specified starting material.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-(Methylamino)-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[1][2]

In the case of 4-chloro-3-nitrobenzoic acid, the nitro group (-NO₂) at the 3-position is ortho to the chlorine leaving group at the 4-position, and the carboxylic acid group (-COOH) is meta. The potent electron-withdrawing nature of the nitro group makes the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by a nucleophile.[3]

The reaction proceeds in two main steps:

  • Nucleophilic Attack: The nucleophile, methylamine (CH₃NH₂), attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The negative charge of this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization.[4]

  • Elimination of Leaving Group: Aromaticity is restored by the elimination of the chloride ion (Cl⁻), which is a good leaving group.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Protonation Start 4-Chloro-3-nitrobenzoic Acid + Methylamine Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Attack at C-Cl bond Product_ion Product Anion Intermediate->Product_ion Chloride Elimination (Restores Aromaticity) Final_Product 4-(Methylamino)-3-nitrobenzoic Acid Product_ion->Final_Product Acidic Workup

Experimental Protocol

This protocol is adapted from established industrial and laboratory methods.[5][6] High yields of 95-99% are achievable with this procedure.[5][6]

Materials and Reagents
ReagentCAS NumberMolecular FormulaPurity/ConcentrationSupplier Example
4-Chloro-3-nitrobenzoic acid96-99-1C₇H₄ClNO₄≥98%Sigma-Aldrich
Methylamine solution74-89-5CH₅N25-40% in H₂OThermo Fisher Scientific
Acetic Acid (Glacial)64-19-7C₂H₄O₂≥99.7%Merck
Deionized Water7732-18-5H₂O--
Equipment
  • Round-bottom flask (appropriate size for the scale of the reaction)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Beaker

  • Buchner funnel and vacuum flask

  • pH paper or pH meter

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a round-bottom flask, suspend 4-chloro-3-nitrobenzoic acid in the aqueous methylamine solution.[7] For example, 300g (1.49 mol) of the starting acid can be suspended in 769g of a 25-30% aqueous methylamine solution.[7]

  • Reflux: Heat the mixture to reflux (approximately 55-90°C, depending on the concentration of methylamine) with vigorous stirring.[7] A clear solution should form as the reaction progresses.[6] Maintain the reflux for 2-5 hours.[6]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Carefully acidify the reaction mixture to a pH of approximately 2-5 by the dropwise addition of an acid like acetic acid or hydrochloric acid.[6][7] This protonates the carboxylate group, causing the product to precipitate as a yellow solid.[5]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove any remaining salts and impurities.[5] An additional wash with cold ethanol can also be performed.[6]

  • Drying: Dry the purified product under vacuum at approximately 60°C to a constant weight.[6]

G A Combine Reactants (4-chloro-3-nitrobenzoic acid + aq. methylamine) B Heat to Reflux (2-5 hours) A->B C Monitor by TLC B->C D Cool to Room Temperature C->D Reaction Complete E Acidify to pH 2-5 (Precipitation) D->E F Vacuum Filtration E->F G Wash with Cold Water F->G H Dry Under Vacuum G->H I Final Product: 4-(Methylamino)-3-nitrobenzoic acid H->I

Purification and Characterization

The crude product obtained from this procedure is often of high purity. However, if further purification is required, recrystallization from ethanol can be performed.[6]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₈H₈N₂O₄[8]
Molecular Weight196.16 g/mol [9]
AppearanceYellow crystalline powder[10][11]
Melting Point210-212 °C[10]
Spectroscopic Data
TechniqueExpected Data
¹H NMR The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine proton, and the methyl protons.[9][12]
Mass Spec (ESI-MS) Expected m/z: 197.2 [M+H]⁺, 219.4 [M+Na]⁺.[7]

Environmental, Health, and Safety (EHS) Considerations

It is imperative to handle all chemicals with care, adhering to standard safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[13][14]

  • Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhaling vapors from methylamine and acetic acid.[13]

  • Chemical Hazards:

    • 4-Chloro-3-nitrobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[13][15][16]

    • Methylamine: Flammable and corrosive. Toxic if inhaled.

    • Acetic Acid: Corrosive and can cause severe skin and eye damage.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; loss of product during workup.Increase reaction time or temperature. Ensure pH is sufficiently low for complete precipitation. Avoid excessive washing.
Incomplete Reaction Insufficient heating or reaction time; impure starting materials.Confirm reaction completion with TLC before workup. Use reagents of appropriate purity.
Product is Dark/Discolored Decomposition at high temperatures; presence of impurities.Avoid excessive heating. Purify the product by recrystallization from a suitable solvent like ethanol.[5]

References

Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 3-(Methylamino)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 3-(Methylamino)-4-nitrobenzoic acid, a key intermediate in organic and pharmaceutical synthesis. The method is designed for precision, accuracy, and specificity, enabling the quantification of the active pharmaceutical ingredient (API) and the separation of its process-related impurities and degradation products. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and stability testing in research and drug development environments.[1][2]

Introduction

This compound is an aromatic nitro compound containing both a carboxylic acid and a secondary amine, making it a versatile building block in the synthesis of more complex molecules.[3] In the pharmaceutical industry, the purity of such intermediates is a critical quality attribute, as impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, a reliable and validated analytical method is essential for quality control during synthesis and for stability assessment.[4][5]

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of drug substances.[6][7] This note details a gradient RP-HPLC method developed to serve as a stability-indicating assay. The causality behind the experimental choices, such as the C18 stationary phase, acidic mobile phase, and gradient elution, is explained to provide a deeper understanding of the method's mechanics. The method validation follows the ICH Q2(R1) guideline to establish a self-validating system for trustworthy and reproducible results.[1][8]

Understanding Potential Impurities

The specificity of a purity method is defined by its ability to resolve the main component from potential impurities. These impurities typically originate from the synthetic route or degradation. Common synthesis pathways for related isomers involve the reaction of a starting material like 4-chloro-3-nitrobenzoic acid or 3,4-Dinitrobenzoic acid with methylamine.[9][10][11][12]

Based on these synthetic precursors, the following potential process-related impurities are considered for separation:

  • Impurity A: 4-Chloro-3-nitrobenzoic acid (Starting Material)

  • Impurity B: 3,4-Dinitrobenzoic acid (Starting Material)

  • Impurity C: 4-(Methylamino)-3-nitrobenzoic acid (Positional Isomer)[10][13]

  • Impurity D: 3-Amino-4-nitrobenzoic acid (Potential side-product)

Experimental Protocol

Instrumentation and Equipment
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Data Acquisition: Chromatography Data Station (e.g., Empower™, Chromeleon™).

  • Analytical Balance: Capable of weighing to at least 0.1 mg.

  • Volumetric Glassware: Class A.

  • pH Meter: Calibrated.

  • Syringe Filters: 0.45 µm, PTFE or other compatible material.

Reagents and Materials
  • This compound Reference Standard (CRS).

  • Acetonitrile (ACN), HPLC grade.

  • Phosphoric Acid (H₃PO₄), analytical grade.

  • Water, HPLC grade or Milli-Q.

Chromatographic Conditions

The selection of a C18 column is based on its wide applicability for separating moderately polar to non-polar aromatic compounds like nitrobenzoic acids.[4] An acidic mobile phase (pH adjusted with phosphoric acid) is used to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp, symmetrical peak shape.[14][15] A gradient elution is employed to ensure the separation of early-eluting polar impurities and later-eluting, more hydrophobic species within a reasonable runtime.[16] The detection wavelength of 255 nm was chosen as it is a common absorbance maximum for nitro-substituted aromatic compounds.[4]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 255 nm
Injection Volume 10 µL
Run Time 35 minutes
Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used for its solubilizing power for both the analyte and potential impurities.

  • Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, then dilute to volume with diluent and mix well.

  • Working Standard Solution (50 µg/mL): Transfer 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (500 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Prepare similarly to the Standard Stock Solution. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Workflow

The following diagram outlines the logical flow of the purity analysis procedure, from sample preparation to the final report generation.

HPLC_Workflow start_node Start: Receive Sample prep_phase Sample & Standard Preparation start_node->prep_phase instrument_setup HPLC System Setup & Equilibration prep_phase->instrument_setup sst_check System Suitability Test (SST) instrument_setup->sst_check sst_check->instrument_setup SST Fail (Troubleshoot) analysis_phase Inject Samples & Standards for Analysis sst_check->analysis_phase SST Pass data_processing Data Acquisition & Peak Integration analysis_phase->data_processing calculation Purity Calculation (% Area) data_processing->calculation report Generate Final Report calculation->report end_node End report->end_node

Caption: Workflow for HPLC Purity Analysis.

Method Validation Protocol

The method was validated according to ICH Q2(R1) guidelines to ensure its performance is suitable for its intended purpose.[1]

System Suitability

System suitability testing is an integral part of any analytical procedure. It is performed to ensure the chromatography system is adequate for the analysis to be done.[17] Six replicate injections of the Working Standard Solution (50 µg/mL) are made.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[5][6] A sample of this compound was subjected to the following stress conditions:

Stress ConditionMethod
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative 3% H₂O₂ at room temperature for 24 hours
Thermal Solid sample exposed to 105°C for 48 hours
Photolytic Sample exposed to UV light (254 nm) for 24 hours

Acceptance Criterion: The method is considered specific if the main peak is resolved from all degradation product peaks with a resolution (Rs) of >1.5. Peak purity analysis using a PDA detector should confirm the main peak is spectrally pure.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[1]

  • Procedure: A series of solutions were prepared from the Standard Stock Solution at five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Acceptance Criterion: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy (% Recovery)

Accuracy was determined by spiking a known amount of pure API into a sample mixture at three concentration levels (80%, 100%, and 120% of the working concentration).

  • Procedure: Triplicate samples were prepared for each level and analyzed.

  • Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-assay precision): Six individual samples of this compound were prepared at 100% of the test concentration and analyzed on the same day by the same analyst.

    • Acceptance Criterion: The % RSD of the purity results should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision): The repeatability study was repeated on a different day, by a different analyst, and using a different HPLC system.

    • Acceptance Criterion: The % RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.

  • Variations:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase A pH (± 0.2 units)

  • Acceptance Criterion: System suitability parameters must still be met, and the purity results should not significantly change.

Results and Discussion

The developed HPLC method successfully separated this compound from its potential process-related impurities and degradation products. A typical chromatogram would show a well-resolved main peak with any impurities appearing at different retention times.

Purity Calculation: The purity of the sample is typically calculated using the area normalization method, assuming all components have a similar response factor at the detection wavelength.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) × 100

The validation results should be compiled and shown to meet all pre-defined acceptance criteria, confirming that the method is accurate, precise, specific, and robust for its intended application. The forced degradation studies would confirm its stability-indicating capability, making it suitable for analyzing samples from stability studies.

Conclusion

This application note provides a comprehensive, validated, and stability-indicating RP-HPLC method for determining the purity of this compound. The detailed protocol, including the rationale for method parameters and a full validation scheme based on ICH guidelines, establishes a trustworthy and scientifically sound procedure. This method is well-suited for routine quality control in manufacturing environments and for stability testing in pharmaceutical development, ensuring the quality and consistency of this important chemical intermediate.

References

Application and Protocol Guide for the Spectroscopic Analysis of 3-(Methylamino)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 3-(Methylamino)-4-nitrobenzoic acid using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. In the absence of publicly available experimental spectra for this specific compound, this document presents a detailed theoretical analysis and predicted spectral data, grounded in established spectroscopic principles and data from analogous structures. We offer field-proven, step-by-step protocols for sample preparation, data acquisition, and spectral interpretation, designed for researchers, scientists, and professionals in drug development and organic synthesis. The causality behind experimental choices, such as solvent selection and analytical techniques, is thoroughly explained to ensure scientific integrity and reproducibility. This guide is structured to serve as a practical and authoritative resource for the structural elucidation of this compound.

Introduction

This compound (C₈H₈N₂O₄, Molar Mass: 196.16 g/mol ) is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science.[1] As a key intermediate in organic synthesis, its unambiguous structural confirmation is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream applications. NMR and FTIR spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about a molecule's structure and functional groups.

This application note delivers a robust framework for analyzing this compound. We will first explore the theoretical underpinnings of its expected NMR and FTIR spectra, followed by detailed, actionable protocols for acquiring high-quality data.

Predicted Spectroscopic Data and Interpretation

Due to the lack of experimentally acquired spectra in public databases for this compound, the following data are predicted based on the analysis of its constituent functional groups and comparison with structurally similar molecules.[2]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the methyl group, the amine proton, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~13.0Broad Singlet1H-COOHThe carboxylic acid proton is highly deshielded and its chemical shift is concentration and solvent dependent due to hydrogen bonding. In DMSO-d₆, it typically appears as a broad singlet in the 9-13 ppm range.[3][4]
~8.5Doublet1HH-5This proton is ortho to the electron-withdrawing nitro group, leading to significant deshielding.
~7.8Doublet of Doublets1HH-6This proton is coupled to both H-5 and H-2.
~7.2Doublet1HH-2This proton is ortho to the carboxylic acid group and meta to the nitro group.
~6.8Broad Singlet1H-NH-The amine proton signal is often broad due to quadrupolar relaxation and exchange. Its chemical shift can vary.
~3.0Doublet3H-CH₃The methyl protons are coupled to the adjacent -NH proton.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~167C=OThe carboxylic acid carbonyl carbon is typically observed in the 165-185 ppm region.[4]
~150C-4This carbon is directly attached to the electron-withdrawing nitro group, causing a significant downfield shift.
~138C-1The carbon bearing the carboxylic acid group.
~132C-3The carbon attached to the methylamino group.
~125C-5Aromatic CH carbon.
~120C-6Aromatic CH carbon.
~115C-2Aromatic CH carbon.
~30-CH₃The methyl carbon of the methylamino group.
Predicted FTIR Spectral Data

The FTIR spectrum will reveal the characteristic vibrational frequencies of the functional groups present in this compound.

Table 3: Predicted Major FTIR Absorption Bands

Predicted Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional GroupRationale and Comparative Insights
3300 - 2500BroadO-H stretchCarboxylic AcidThe broadness is a hallmark of the hydrogen-bonded O-H stretch in carboxylic acid dimers.[5]
~3350MediumN-H stretchSecondary Amine
~3080MediumC-H stretchAromatic
~2950MediumC-H stretchMethyl
~1700StrongC=O stretchCarboxylic AcidThe strong carbonyl absorption is a key diagnostic peak. Its position can be influenced by hydrogen bonding.[5]
1600 - 1450Medium-StrongC=C stretchAromatic Ring
~1520 and ~1340StrongN-O asymmetric & symmetric stretchNitro GroupThe two strong bands are characteristic of the nitro group.
~1300MediumC-N stretchAryl Amine
~1250MediumC-O stretchCarboxylic Acid
~920Broad, MediumO-H bend (out-of-plane)Carboxylic Acid

Experimental Protocols

The following protocols are designed to be self-validating, providing a clear workflow from sample preparation to data acquisition.

NMR Spectroscopy Protocol

Objective: To determine the molecular structure and connectivity of this compound.

Causality of Experimental Choices:

  • Solvent Selection: DMSO-d₆ is recommended as the primary solvent. Its high polarity is suitable for dissolving the polar carboxylic acid, and it does not have exchangeable protons that would interfere with the observation of the -COOH and -NH protons. Deuterium oxide (D₂O) can be used for a D₂O exchange experiment to confirm the identity of these exchangeable protons.[3]

  • Concentration: A higher concentration is required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[6]

Methodology:

  • Sample Preparation for ¹H NMR:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Sample Preparation for ¹³C NMR:

    • Accurately weigh 20-50 mg of the sample.

    • Dissolve in approximately 0.6-0.7 mL of DMSO-d₆ and transfer to an NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a spectrometer with a field strength of 400 MHz or higher for better resolution.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • D₂O Exchange Experiment (Optional but Recommended):

    • After acquiring the initial ¹H NMR spectrum, add 1-2 drops of D₂O to the NMR tube.

    • Shake the tube gently to mix.

    • Re-acquire the ¹H NMR spectrum. The signals corresponding to the -COOH and -NH protons should disappear or significantly decrease in intensity, confirming their assignment.[4]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_validation Validation weigh Weigh Sample (5-10mg for ¹H, 20-50mg for ¹³C) dissolve Dissolve in DMSO-d₆ (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer (≥400 MHz) transfer->instrument shim Shim Magnetic Field instrument->shim acquire_h1 Acquire ¹H Spectrum shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum shim->acquire_c13 d2o_add Add D₂O acquire_h1->d2o_add d2o_acquire Re-acquire ¹H Spectrum d2o_add->d2o_acquire d2o_confirm Confirm Exchangeable Protons d2o_acquire->d2o_confirm

Caption: Workflow for NMR analysis of this compound.

FTIR Spectroscopy Protocol

Objective: To identify the functional groups present in this compound.

Causality of Experimental Choices:

  • Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal to no sample preparation and allows for easy sample recovery. The traditional KBr pellet method is an alternative but is more labor-intensive.

  • Background Scan: A background spectrum is crucial to subtract the absorbance of atmospheric CO₂ and water vapor, as well as any absorbance from the ATR crystal itself, ensuring that the resulting spectrum is solely from the sample.

Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond) is clean. Clean with a solvent like isopropanol and allow it to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, acquire a background spectrum. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal surface.

    • Acquire the sample spectrum. A typical scan range is 4000-400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum should be in absorbance or transmittance mode.

    • Perform baseline correction if necessary.

    • Label the significant peaks.

FTIR_Workflow cluster_prep Instrument Preparation cluster_analysis Sample Analysis cluster_processing Data Processing clean Clean ATR Crystal background Acquire Background Spectrum clean->background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum process Baseline Correction & Peak Labeling acquire_spectrum->process

Caption: Workflow for ATR-FTIR analysis of this compound.

Trustworthiness and Self-Validation

The protocols outlined above incorporate self-validating steps to ensure the trustworthiness of the obtained data.

  • NMR: The D₂O exchange experiment provides an internal validation for the assignment of labile protons (-COOH and -NH). The chemical shifts of the deuterated solvent (e.g., residual DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) serve as a reliable internal reference.[7]

  • FTIR: The presence of the well-characterized, strong carbonyl (C=O) stretch and the broad O-H band provides a high degree of confidence in the identification of the carboxylic acid moiety. The characteristic nitro group stretches further validate the compound's identity.

By following these detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently perform and interpret the spectroscopic analysis of this compound.

References

Application Notes & Protocols: The Strategic Use of Substituted Methylamino-Nitrobenzoic Acids in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Isomeric Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency and viability of a synthetic route. The substituted benzoic acid framework, in particular, offers a versatile platform for the construction of complex molecular architectures. This guide focuses on the application of methylamino-nitrobenzoic acids as key building blocks in pharmaceutical development. While various isomers exist, their utility is not uniform. Our investigation reveals that 4-(Methylamino)-3-nitrobenzoic acid (CAS: 41263-74-5) is a significantly more prominent and well-documented intermediate in the synthesis of marketed drugs compared to its isomer, 3-(Methylamino)-4-nitrobenzoic acid (CAS: 214778-10-6).[1][2]

This document provides a comprehensive overview of the properties and applications of these isomers, with a strategic focus on the industrially relevant 4-(Methylamino)-3-nitrobenzoic acid. We will delve into the causality behind its widespread use, providing detailed, field-proven protocols for its key transformations and its role in the synthesis of the direct thrombin inhibitor, Dabigatran Etexilate.[3][4]

Physicochemical Properties and Safety Data

A foundational understanding of a building block's properties is paramount for its effective and safe implementation in a synthetic workflow. The following tables summarize the key physicochemical and safety data for both this compound and its more commercially significant isomer.

Table 1: Physicochemical Properties

PropertyThis compound4-(Methylamino)-3-nitrobenzoic acid
CAS Number 214778-10-6[5]41263-74-5[1][6]
Molecular Formula C₈H₈N₂O₄[5]C₈H₈N₂O₄[1][6]
Molecular Weight 196.16 g/mol [5]196.16 g/mol [1][6]
Appearance Not specifiedYellow crystalline powder[2]
Melting Point Not specified210-212 °C[2]
Solubility Not specifiedSoluble in water, ethanol, and DMSO[2]
IUPAC Name This compound[5]4-(methylamino)-3-nitrobenzoic acid[1]

Table 2: GHS Hazard Statements

CompoundHazard Statements
This compound H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5]
4-(Methylamino)-3-nitrobenzoic acid May cause respiratory irritation.[7] The chemical, physical, and toxicological properties have not been thoroughly investigated.[7]

Note: Researchers must always consult the most current Safety Data Sheet (SDS) from their supplier before handling any chemical.[7][8][9]

The Strategic Advantage of 4-(Methylamino)-3-nitrobenzoic Acid

The utility of 4-(Methylamino)-3-nitrobenzoic acid as a building block stems from the orthogonal reactivity of its three functional groups: the carboxylic acid, the methylamino group, and the nitro group. The para-relationship of the methylamino and carboxyl groups, combined with the ortho-nitro group, creates a scaffold primed for sequential, selective transformations. This isomeric arrangement is particularly advantageous for the synthesis of benzimidazole-based pharmaceuticals.[10]

The typical synthetic strategy involves:

  • Amide Bond Formation: The carboxylic acid provides a handle for coupling with various amine-containing fragments.[11]

  • Nitro Group Reduction: The nitro group is selectively reduced to an amine, setting the stage for cyclization reactions.[3]

  • Cyclization: The newly formed ortho-diamino system readily undergoes cyclization to form the core benzimidazole ring structure present in many bioactive molecules.

This strategic sequence is a cornerstone of the synthesis for the anticoagulant Dabigatran Etexilate.[3][12]

Core Synthetic Protocols

The following protocols are designed to be self-validating, with explanations for key experimental choices. These represent common, robust transformations for 4-(Methylamino)-3-nitrobenzoic acid.

Protocol 1: Amide Coupling to form a Key Dabigatran Intermediate

This protocol describes the formation of ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate, a key intermediate (KI-1) in the synthesis of Dabigatran.[3][13]

Rationale: The conversion of the carboxylic acid to an acid chloride is a classic activation method for amide bond formation. Thionyl chloride is an effective and inexpensive reagent for this purpose, and the excess can be easily removed by distillation.[13] Triethylamine acts as a base to neutralize the HCl generated during the acylation reaction.[3]

Workflow Diagram:

G cluster_0 Activation cluster_1 Coupling A 4-(Methylamino)-3-nitrobenzoic acid B SOCl₂, DMF (cat.) 75-80 °C A->B C 4-(Methylamino)-3-nitrobenzoyl chloride (in situ) B->C E Triethylamine, Ethyl Acetate 0-10 °C to 30 °C C->E D Ethyl 3-(pyridin-2-ylamino)propanoate D->E F Key Intermediate 1 (KI-1) E->F

Caption: Amide coupling workflow for Dabigatran Intermediate 1.

Step-by-Step Methodology:

  • Activation: To a stirred solution of 4-(methylamino)-3-nitrobenzoic acid (1.0 eq) and a catalytic amount of dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane), add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.[13]

  • Reaction Monitoring: Heat the reaction mixture to reflux (or 75-80 °C) for 1-2 hours. The reaction progress can be monitored by TLC or HPLC.[13]

  • Solvent Removal: Once the formation of the acid chloride is complete, remove the excess thionyl chloride and solvent under reduced pressure.[3][13]

  • Coupling Setup: Dissolve the crude acid chloride in a dry, inert solvent like dichloromethane or ethyl acetate. In a separate flask, dissolve ethyl 3-(pyridin-2-ylamino)propanoate (1.0 eq) and triethylamine (1.2-1.5 eq) in the same solvent.[3]

  • Coupling Reaction: Cool the amine solution to 0-10 °C and add the acid chloride solution dropwise, maintaining the temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-5 hours.[3]

  • Work-up and Isolation: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired amide intermediate.

Protocol 2: Selective Reduction of the Nitro Group

This protocol details the reduction of the nitro group in the Dabigatran intermediate (KI-1) to an amine, forming ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (KI-2).[3]

Rationale: Catalytic hydrogenation using Palladium on carbon (Pd/C) is a clean and efficient method for the reduction of aromatic nitro groups.[3][14] It offers high selectivity, leaving other functional groups like esters and amides intact. The reaction is driven by the transfer of hydrogen from the gas phase to the substrate surface, catalyzed by the metal.

Workflow Diagram:

G A Key Intermediate 1 (KI-1) (Nitro Compound) B H₂ (5 Kg pressure) 10% Pd/C, Ethyl Acetate 50-55 °C A->B C Key Intermediate 2 (KI-2) (Amino Compound) B->C D Filtration to remove Pd/C C->D E Crystallization from Isopropanol D->E F Pure Product E->F

Caption: Catalytic hydrogenation for selective nitro group reduction.

Step-by-Step Methodology:

  • Reactor Setup: Charge a hydrogenation reactor with the nitro intermediate (KI-1, 1.0 eq), ethyl acetate as the solvent, and 10% Palladium on carbon (typically 2-5 mol %).[13]

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (a pressure of 5 kg/cm ² is reported) and heat to 50-55 °C.[13]

  • Reaction Monitoring: Stir the reaction mixture vigorously to ensure good mixing of the three phases (solid catalyst, liquid solution, gas). Monitor the reaction progress by observing hydrogen uptake or by HPLC analysis of aliquots.

  • Catalyst Removal: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to carefully remove the palladium catalyst.[3][13] Caution: Pd/C can be pyrophoric and should be handled with care, preferably wet.

  • Isolation and Purification: Wash the filter cake with ethyl acetate. Combine the filtrates and concentrate under reduced pressure to obtain the crude product.[13]

  • Purification: The resulting diamino compound can be purified by crystallization. A common method involves dissolving the residue in hot isopropanol, followed by cooling to 0-5 °C to induce crystallization, yielding the pure product after filtration.[13]

Application in Pharmaceutical Synthesis: The Dabigatran Etexilate Case Study

4-(Methylamino)-3-nitrobenzoic acid is a crucial starting material for the synthesis of Dabigatran, an oral anticoagulant that acts as a direct thrombin inhibitor.[3][15][16] The synthesis leverages the key transformations described above. Following the formation of the diamino intermediate (KI-2), a subsequent cyclization with a cyanophenylamino acetic acid derivative, followed by several further steps, ultimately yields the Dabigatran etexilate active pharmaceutical ingredient (API).[15] The purity of the initial building block and the efficiency of the subsequent reduction and coupling steps are critical for the overall yield and purity of the final drug substance.[12]

Conclusion

While this compound is a cataloged chemical, its isomer, 4-(Methylamino)-3-nitrobenzoic acid, demonstrates far greater and more documented utility in the synthesis of complex pharmaceuticals. Its specific substitution pattern allows for a logical and high-yielding synthetic sequence involving amide coupling and reductive cyclization to form key heterocyclic cores like benzimidazoles. The protocols and strategic insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this versatile building block in their synthetic campaigns.

References

Application Notes & Protocols: Synthesis of Aromatic Polyamides from 3-(Methylamino)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview for the synthesis of novel aromatic polyamides utilizing 3-(Methylamino)-4-nitrobenzoic acid as the primary monomer. Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The incorporation of a nitro group and a secondary methylamino group into the polymer backbone offers unique opportunities for tuning polymer properties and for post-polymerization functionalization, making these materials highly attractive for applications in drug delivery, specialty membranes, and advanced materials. This document details direct polycondensation methodologies, particularly focusing on the scientifically robust Yamazaki-Higashi phosphorylation reaction, and provides step-by-step protocols for synthesis, purification, and characterization.

Introduction: Rationale and Potential Applications

The monomer, this compound, is a unique building block for polyamide synthesis. Unlike primary aminobenzoic acids, the presence of a methyl group on the amine nitrogen atom disrupts the strong, highly-ordered hydrogen bonding typically seen in traditional aramids.[2] This structural modification can lead to enhanced solubility in organic solvents, a common challenge in the processing of aromatic polyamides.[2][3]

The key functional groups of this monomer present distinct advantages:

  • Amine and Carboxylic Acid: These groups are the primary reactive sites for polycondensation, forming the characteristic amide linkages of the polymer backbone.

  • Nitro Group: The strongly electron-withdrawing nitro group can enhance the acidity of the carboxylic acid proton and influence the polymer's electronic properties and solubility. Furthermore, the nitro group is a versatile chemical handle that can be reduced to an amine for subsequent functionalization, allowing for the attachment of bioactive molecules, targeting ligands, or other functional moieties.[4] This feature is particularly relevant for drug development professionals exploring polymer-drug conjugates.

  • Methylamino Group: By replacing an N-H bond with an N-CH₃ bond, the potential for inter-chain hydrogen bonding is reduced. This is expected to decrease crystallinity and improve solubility, making the resulting polymer more processable.[2][3]

Polymers derived from this monomer are anticipated to find utility in areas such as:

  • Drug Delivery Systems: As a matrix for controlled release, where the polymer's properties can be tuned for specific release kinetics.

  • Advanced Coatings: Offering high thermal stability and chemical resistance for demanding applications.

  • Functional Membranes: For separations where the specific chemical functionalities of the polymer can be exploited.

Polymerization Strategy: Direct Polycondensation

Direct polycondensation is a powerful method for synthesizing polyamides from monomers containing both amine and carboxylic acid functionalities. While direct thermal dehydration is possible, it often requires high temperatures that can lead to side reactions and polymer degradation. A more controlled and efficient approach is the use of activating agents at moderate temperatures.

The Yamazaki-Higashi Phosphorylation Reaction

A highly effective method for this synthesis is the Yamazaki-Higashi reaction, which utilizes triphenyl phosphite (TPP) and pyridine (Py) as condensing agents.[1][5][6][7] This method proceeds under mild conditions (typically 80-120°C) and is known to produce high molecular weight aromatic polyamides with good yields.[1][7][8]

The mechanism involves the activation of the carboxylic acid group by TPP in the presence of pyridine, forming a reactive phosphonium salt. This intermediate then readily reacts with the amine group of another monomer to form the amide bond, regenerating the phosphite and releasing phenol and pyridine hydrochloride. The use of a salt like Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) is often essential to keep the growing polymer chains in solution and achieve high molecular weights.[9]

Experimental Protocols & Methodologies

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥98%Sigma-Aldrich, etc.Must be thoroughly dried under vacuum before use.
N-Methyl-2-pyrrolidone (NMP)AnhydrousSigma-Aldrich, etc.Use dry, amine-free solvent.
Pyridine (Py)AnhydrousSigma-Aldrich, etc.Store over molecular sieves.
Triphenyl Phosphite (TPP)Reagent GradeSigma-Aldrich, etc.Handle in a fume hood.
Lithium Chloride (LiCl)Anhydrous, ≥99%Sigma-Aldrich, etc.Dry in an oven at >150°C for several hours.
MethanolACS GradeVWR, Fisher, etc.Used for precipitation.
Deionized WaterType IMillipore, etc.Used for washing.

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. NMP and pyridine are reproductive toxins. TPP is a skin and eye irritant.

General Workflow for Polymer Synthesis

The overall process from monomer to characterization is outlined below.

G cluster_prep Preparation cluster_rxn Polymerization Reaction cluster_workup Purification cluster_char Characterization Monomer_Drying Monomer & LiCl Drying Dissolution Dissolve Monomer & LiCl in NMP/Py Monomer_Drying->Dissolution Solvent_Prep Anhydrous Solvent Prep Solvent_Prep->Dissolution Addition Add TPP Condensing Agent Dissolution->Addition Heating Heat Reaction (e.g., 105°C, 3-5h) Addition->Heating Precipitation Precipitate in Methanol Heating->Precipitation Washing Wash with Hot Water & Methanol Precipitation->Washing Drying Dry Polymer Under Vacuum Washing->Drying Spectroscopy FTIR & NMR Spectroscopy Drying->Spectroscopy GPC GPC (Molecular Weight) Drying->GPC Thermal TGA/DSC (Thermal Properties) Drying->Thermal

Caption: General experimental workflow for polyamide synthesis.

Step-by-Step Synthesis Protocol (Yamazaki-Higashi Method)
  • Reactor Setup: To a flame-dried 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound (e.g., 1.96 g, 10.0 mmol) and anhydrous lithium chloride (e.g., 0.42 g, 10.0 mmol, 5 wt% of total solvent).

  • Solvent Addition: Under a positive flow of nitrogen, add anhydrous N-Methyl-2-pyrrolidone (NMP) (e.g., 20 mL) and anhydrous pyridine (e.g., 10 mL).

  • Dissolution: Stir the mixture at room temperature until all solids have completely dissolved. Gentle heating (to ~40°C) may be applied if necessary.

  • Initiation: Once a clear solution is obtained, rapidly add triphenyl phosphite (TPP) (e.g., 2.2 mL, ~11.0 mmol, 1.1 eq) via syringe.

  • Polymerization: Immediately immerse the flask in a preheated oil bath at 105°C. Continue stirring under nitrogen for 3-5 hours. The solution will become noticeably viscous as the polymer forms.[10]

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution slowly into a beaker containing 500 mL of vigorously stirring methanol. A fibrous or powdered precipitate will form.

  • Washing: Filter the polymer and wash it thoroughly several times with hot water to remove residual salts and solvent, followed by washing with methanol.

  • Drying: Dry the resulting polymer in a vacuum oven at 80-100°C overnight to a constant weight. Yields are typically over 90%.[10]

Polymer Characterization

Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polyamide.

Structural Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the formation of the amide bond and the presence of key functional groups.

Functional GroupCharacteristic Peak (cm⁻¹)Expected Appearance
N-H Stretch (Amide)3300 - 3500Present (overtone)
C=O Stretch (Amide I)1650 - 1680Strong, sharp peak
N-H Bend (Amide II)1510 - 1570Strong peak
C-N Stretch (Amide)1200 - 1300Present
NO₂ Asymmetric Stretch1500 - 1560Strong peak
NO₂ Symmetric Stretch1335 - 1385Strong peak
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆) are used to elucidate the detailed chemical structure of the polymer repeating unit.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A polar aprotic solvent like DMF or DMAc with LiBr is a common mobile phase for polyamides. Inherent viscosity measurements can also provide an estimate of relative molecular weight.[1][8]

Thermal Properties Analysis
  • Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer by monitoring weight loss as a function of temperature. Aromatic polyamides are expected to be stable to over 400°C.[1][6]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The incorporation of the N-methyl group is expected to result in a lower Tg compared to its N-H analogue.[1][8]

Causality and Optimization

The success of the polymerization is critically dependent on several factors. Understanding these relationships is key to optimizing the synthesis for desired properties.

G cluster_inputs Input Parameters cluster_outputs Polymer Properties MonomerPurity Monomer Purity MolWeight Molecular Weight MonomerPurity->MolWeight Yield Yield MonomerPurity->Yield SolventDryness Solvent Dryness SolventDryness->MolWeight water terminates chain Temperature Reaction Temperature Temperature->MolWeight PDI Polydispersity Temperature->PDI SaltConc LiCl Concentration SaltConc->MolWeight maintains solubility Solubility Solubility SaltConc->Solubility MonomerConc Monomer Concentration MonomerConc->MolWeight affects viscosity MonomerConc->Yield

Caption: Key parameter relationships in polyamide synthesis.

  • Anhydrous Conditions: Water will react with the activated carboxylic acid intermediate, terminating the growing polymer chain and preventing the formation of high molecular weight polymer.[11] Therefore, drying all reagents and solvents is paramount.

  • Monomer Purity: Impurities can act as chain terminators or participate in side reactions, limiting the final molecular weight and affecting polymer properties.

  • Role of LiCl: Aromatic polyamides, even with improved solubility, can precipitate from the reaction mixture as the chain length increases. LiCl coordinates with the amide carbonyls, disrupting inter-chain hydrogen bonds and keeping the polymer in solution, allowing for further chain growth.[9]

  • Reaction Temperature: The temperature must be high enough to ensure a reasonable reaction rate but not so high as to cause degradation or side reactions. The 100-120°C range is typically optimal for the Yamazaki-Higashi reaction.[10]

By carefully controlling these parameters, researchers can reproducibly synthesize polyamides from this compound with tailored molecular weights and properties suitable for a wide range of advanced applications.

References

Application Note & Protocol: Synthesis of 3-(Methylamino)-4-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of Activated Acyl Species

The conversion of carboxylic acids to highly reactive acyl chlorides is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. Acyl chlorides serve as versatile intermediates, readily undergoing nucleophilic acyl substitution to form a diverse array of functional groups including esters, amides, and ketones.[1] This reactivity is crucial for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).

This guide provides a detailed examination of the reaction between 3-(methylamino)-4-nitrobenzoic acid and thionyl chloride (SOCl₂), a preferred reagent for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[1][2] The resulting product, 3-(methylamino)-4-nitrobenzoyl chloride, is a key building block in medicinal chemistry, with its structural motifs appearing in various therapeutic agents. For instance, the isomeric 4-(methylamino)-3-nitrobenzoyl chloride is a crucial intermediate in the synthesis of anticancer drugs like Erlotinib and antiviral agents such as Boceprevir and Telaprevir.[3]

Reaction Mechanism and Rationale

The reaction proceeds through a well-established nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This is followed by a series of steps that convert the hydroxyl group into a superior leaving group, ultimately leading to the formation of the acyl chloride.[4][5]

Key Mechanistic Steps:
  • Nucleophilic Attack: The carboxylic acid attacks the thionyl chloride.

  • Intermediate Formation: A chlorosulfite intermediate is formed, enhancing the leaving group potential of the hydroxyl moiety.[5]

  • Chloride Ion Attack: A chloride ion, generated in the process, attacks the carbonyl carbon.

  • Product Formation and Byproduct Elimination: The tetrahedral intermediate collapses, yielding the final acyl chloride product and releasing sulfur dioxide and hydrogen chloride as gaseous byproducts.[1][2]

The following diagram illustrates the generally accepted mechanism for this transformation:

reaction_mechanism RCOOH This compound Intermediate1 Chlorosulfite Intermediate RCOOH->Intermediate1 Nucleophilic Attack SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate1 Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Chloride Attack RCOCl 3-(Methylamino)-4-nitrobenzoyl chloride Intermediate2->RCOCl Collapse & Elimination SO2 Sulfur Dioxide (SO₂) Intermediate2->SO2 HCl Hydrogen Chloride (HCl) Intermediate2->HCl

Caption: Reaction mechanism of carboxylic acid with thionyl chloride.

Safety First: Handling Thionyl Chloride

Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing hazardous gases like sulfur dioxide and hydrogen chloride.[6][7][8] Strict adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7][9]

  • Ventilation: All manipulations must be conducted in a certified chemical fume hood.[6][9]

  • Moisture Control: Use oven-dried glassware and anhydrous solvents to prevent vigorous exothermic reactions.[8]

  • Emergency Preparedness: Ensure immediate access to an eyewash station and a safety shower.[6][9]

  • Waste Disposal: Quench any residual thionyl chloride carefully with an appropriate solvent and dispose of all chemical waste according to institutional guidelines.[9]

Experimental Protocol: Synthesis of 3-(Methylamino)-4-nitrobenzoyl chloride

This protocol provides a general method for the synthesis of acyl chlorides from their corresponding carboxylic acids using thionyl chloride. While this specific procedure is adapted from methods used for the isomeric 4-(methylamino)-3-nitrobenzoic acid, it serves as a robust starting point that may require minor optimization for the 3-(methylamino)-4-nitro isomer.[10][11]

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
This compound196.151.0 g5.10Starting material
Thionyl chloride (SOCl₂)118.971.5 mL (2.5 g)21.04-5 equivalents, used as reagent and solvent
Anhydrous Toluene92.1410 mL-Anhydrous solvent
N,N-Dimethylformamide (DMF)73.091-2 drops-Catalytic amount
Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.10 mmol).

  • Reagent Addition: Under a nitrogen or argon atmosphere, add anhydrous toluene (10 mL) to the flask. Subsequently, add thionyl chloride (1.5 mL, 21.0 mmol) dropwise at room temperature. Add a catalytic amount of DMF (1-2 drops).

  • Reaction Progression: Heat the reaction mixture to a gentle reflux (approximately 80-90°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a bubbler or test with moist pH paper at the condenser outlet).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Removal of Excess Reagent: Distill off the excess thionyl chloride and toluene under reduced pressure. This step should be performed with an appropriate trap for the acidic gases.

  • Product Isolation: The resulting residue is the crude 3-(methylamino)-4-nitrobenzoyl chloride. Due to its reactive nature, it is often used immediately in the next synthetic step without further purification.[10] If purification is necessary, recrystallization from a non-protic solvent like hexane/toluene may be attempted.

The following workflow diagram outlines the key steps of the synthesis:

synthesis_workflow Start Start: this compound AddReagents Add Anhydrous Toluene, Thionyl Chloride, and DMF Start->AddReagents Reflux Reflux at 80-90°C for 2-4 hours AddReagents->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Remove Excess Reagents under Reduced Pressure Cool->Evaporate Product Crude 3-(Methylamino)-4-nitrobenzoyl chloride Evaporate->Product Use Use Immediately or Purify Product->Use

References

Application Notes and Protocols: Reduction of the Nitro Group in 3-(Methylamino)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selective reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and materials science sectors. The resulting aromatic amines are pivotal building blocks for a diverse array of complex molecules, including active pharmaceutical ingredients (APIs), dyes, and polymers. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reduction of the nitro group in 3-(Methylamino)-4-nitrobenzoic acid to yield 3-amino-4-(methylamino)benzoic acid. This transformation is of significant interest as the product contains multiple functionalities that can be further elaborated.

This guide will delve into the mechanistic underpinnings of common reduction methodologies, provide detailed, field-proven protocols, and offer insights into the critical parameters that govern the success of this chemical conversion. We will explore several robust methods, including catalytic transfer hydrogenation and chemical reduction using reagents like sodium dithionite, providing a comparative analysis to aid in method selection based on laboratory capabilities, scale, and downstream application requirements.

Mechanistic Considerations: A Comparative Overview

The choice of reducing agent is paramount and is dictated by factors such as functional group tolerance, cost, and safety. Below, we discuss the mechanisms of two widely employed methods for nitro group reduction.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation has emerged as a safer and often more convenient alternative to using gaseous hydrogen.[1] In this process, a hydrogen donor, such as hydrazine hydrate or ammonium formate, generates hydrogen in situ in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[1][2]

The generally accepted mechanism for the reduction of a nitroaromatic compound on a palladium surface involves a series of steps:

  • Adsorption of the hydrogen donor and the nitro compound onto the catalyst surface.

  • Decomposition of the hydrogen donor to produce active hydrogen species on the palladium surface.

  • Stepwise reduction of the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamine group (-NHOH), and finally to the desired amino group (-NH₂).[3][4]

This method is often favored for its high efficiency and the ease of catalyst removal by simple filtration.[3]

Chemical Reduction with Sodium Dithionite

Sodium dithionite (Na₂S₂O₄) is a powerful reducing agent that offers a metal-free alternative for nitro group reduction.[5] The reaction is typically carried out in a basic aqueous or aqueous-alcoholic medium. While the precise mechanism can be complex, it is understood to involve the transfer of electrons from the dithionite ion to the nitro group, followed by protonation from the solvent.

This method is particularly useful when other functional groups in the molecule might be susceptible to reduction under catalytic hydrogenation conditions. However, careful control of reaction conditions is necessary, and the workup can be more involved compared to catalytic methods.

Experimental Protocols

The following protocols have been optimized for the reduction of this compound. Researchers should always perform a small-scale trial to optimize conditions for their specific setup and substrate purity.

Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Hydrazine Hydrate

This protocol is adapted from established procedures for the selective reduction of nitroarenes.[1] It is a robust method that generally provides high yields and purity.

Materials and Reagents:

  • This compound

  • Palladium on carbon (10% w/w)

  • Hydrazine hydrate (80% solution in water)

  • Methanol (reagent grade)

  • Celite®

  • Ethyl acetate (reagent grade)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 25.5 mmol) and methanol (100 mL).

  • Carefully add 10% Palladium on Carbon (0.25 g, 5 mol%).

  • Heat the mixture to reflux (approximately 65°C).

  • Once refluxing, add hydrazine hydrate (5.0 mL, ~102 mmol) dropwise over a period of 30 minutes. Caution: The reaction is exothermic.

  • After the addition is complete, continue to reflux for an additional 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 25 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • The product, 3-amino-4-(methylamino)benzoic acid, can be further purified by recrystallization if necessary.

Data Summary Table:

ParameterValue
Starting MaterialThis compound
Scale5.0 g
Catalyst10% Pd/C (5 mol%)
Hydrogen DonorHydrazine Hydrate
SolventMethanol
Reaction TemperatureReflux (~65°C)
Reaction Time2.5 hours
Expected Yield85-95%

Experimental Workflow Diagram:

G start Start reagents Combine this compound, MeOH, and 10% Pd/C in a flask start->reagents heat Heat to reflux reagents->heat add_hydrazine Add hydrazine hydrate dropwise heat->add_hydrazine reflux Reflux for 2 hours add_hydrazine->reflux cool Cool to room temperature reflux->cool filter Filter through Celite® cool->filter concentrate Concentrate filtrate filter->concentrate extract Dissolve in EtOAc and wash with brine concentrate->extract dry Dry over Na₂SO₄ and concentrate extract->dry product Obtain 3-amino-4-(methylamino)benzoic acid dry->product

Caption: Workflow for catalytic transfer hydrogenation.

Protocol 2: Chemical Reduction using Sodium Dithionite

This protocol offers a metal-free alternative suitable for substrates with functionalities sensitive to catalytic hydrogenation.[5]

Materials and Reagents:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Ammonium hydroxide (NH₄OH, 28-30% solution)

  • Water (deionized)

  • Hydrochloric acid (HCl, concentrated and 2M)

  • Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

  • Ethyl acetate (reagent grade)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • pH meter or pH paper

  • Separatory funnel

  • Buchner funnel and filter flask

Procedure:

  • In a 500 mL round-bottom flask, dissolve this compound (5.0 g, 25.5 mmol) in a mixture of water (100 mL) and ammonium hydroxide (25 mL). Stir until a clear solution is obtained.

  • Cool the solution in an ice bath to 0-5°C.

  • In a separate beaker, prepare a solution of sodium dithionite (17.7 g, 101.9 mmol) in water (100 mL).

  • Add the sodium dithionite solution dropwise to the cooled solution of the nitro compound over 1 hour, maintaining the internal temperature below 10°C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully acidify the mixture to pH ~1 with concentrated HCl. This will precipitate the product.

  • Cool the mixture in an ice bath for 30 minutes, then collect the precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 25 mL).

  • To further purify, the crude product can be dissolved in a saturated sodium bicarbonate solution, extracted with ethyl acetate to remove non-acidic impurities, and then re-precipitated by acidifying the aqueous layer with 2M HCl.

  • Collect the purified product by filtration, wash with cold water, and dry under vacuum.

Data Summary Table:

ParameterValue
Starting MaterialThis compound
Scale5.0 g
Reducing AgentSodium Dithionite (Na₂S₂O₄)
SolventWater/Ammonium Hydroxide
Reaction Temperature0-10°C, then Room Temperature
Reaction Time4 hours
Expected Yield70-85%

Reaction Mechanism Diagram:

G nitro Ar-NO₂ (this compound) electrons Electron Transfer nitro->electrons 2e⁻ dithionite Na₂S₂O₄ (Sodium Dithionite) dithionite->electrons intermediates Nitroso & Hydroxylamine Intermediates electrons->intermediates protonation Protonation (H₂O) amine Ar-NH₂ (3-amino-4-(methylamino)benzoic acid) protonation->amine intermediates->protonation

Caption: Simplified mechanism of nitro reduction by sodium dithionite.

Safety and Handling

Catalytic Transfer Hydrogenation:

  • Palladium on Carbon: Can be pyrophoric, especially after use. Always handle in a well-ventilated fume hood and keep the catalyst wet with solvent or water.[6] Do not allow the dry catalyst to come into contact with flammable solvents in the presence of air.[6]

  • Hydrazine Hydrate: Is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

Chemical Reduction with Sodium Dithionite:

  • Sodium Dithionite: Is a flammable solid and can self-heat, potentially catching fire, especially in the presence of moisture.[7][8][9] Store in a cool, dry, well-ventilated area away from acids and combustible materials.[7][10] Contact with acids liberates toxic sulfur dioxide gas.[11]

  • Ammonium Hydroxide and Hydrochloric Acid: Are corrosive and should be handled with appropriate PPE in a fume hood.

Product Characterization

The final product, 3-amino-4-(methylamino)benzoic acid, should be characterized to confirm its identity and purity.

Physicochemical Properties:

  • Molecular Formula: C₈H₁₀N₂O₂[12]

  • Molecular Weight: 166.18 g/mol [12]

  • Appearance: Typically a solid, which may be yellow or off-white.[13]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the amino protons, and the methyl protons. The integration of these peaks should correspond to the number of protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the eight distinct carbon atoms in the structure.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretches of the primary and secondary amines, the O-H stretch of the carboxylic acid, and the C=O stretch of the carboxylic acid.

Conclusion

The reduction of this compound is a critical transformation for the synthesis of valuable chemical intermediates. Both catalytic transfer hydrogenation and chemical reduction with sodium dithionite are effective methods to achieve this conversion. The choice between these protocols will depend on the specific requirements of the synthesis, including the presence of other functional groups, available equipment, and safety considerations. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and successfully perform this important chemical reaction.

References

Application Notes & Protocols: 3-(Methylamino)-4-nitrobenzoic Acid as a Precursor for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-(Methylamino)-3-nitrobenzoic Acid in API Synthesis

In the landscape of modern pharmaceutical development, the selection of starting materials and key intermediates is a critical determinant of a synthetic route's efficiency, scalability, and cost-effectiveness. While the query specified 3-(methylamino)-4-nitrobenzoic acid, a thorough review of authoritative chemical and pharmaceutical literature reveals that its isomer, 4-(methylamino)-3-nitrobenzoic acid (CAS: 41263-74-5) , is the compound of paramount industrial and research significance. This document will therefore focus on this crucial isomer, a versatile building block in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).

The strategic placement of a carboxylic acid, a secondary amine (methylamino), and a nitro group on the aromatic ring makes 4-(methylamino)-3-nitrobenzoic acid a highly valuable precursor. The carboxylic acid provides a reactive handle for amide bond formation, the nitro group can be readily reduced to a primary amine to enable further cyclization or coupling reactions, and the methylamino group is integral to the final structure of many target molecules.

This guide provides an in-depth analysis of the physicochemical properties of 4-(methylamino)-3-nitrobenzoic acid, its application in the synthesis of the direct thrombin inhibitor Dabigatran, detailed experimental protocols, and essential safety information for laboratory professionals.

Physicochemical and Safety Profile

A comprehensive understanding of the precursor's properties is fundamental for its effective use. The data below has been compiled from authoritative chemical databases and safety data sheets.

Table 1: Physicochemical Properties and Identifiers

PropertyValueSource(s)
IUPAC Name 4-(methylamino)-3-nitrobenzoic acid
CAS Number 41263-74-5
Molecular Formula C₈H₈N₂O₄
Molecular Weight 196.16 g/mol
Appearance Light yellow to amber powder/crystal
Purity >98.0% (HPLC)
Melting Point 210-212 °C
Solubility Soluble in water, ethanol, and DMSO

Safety and Handling Summary: 4-(Methylamino)-3-nitrobenzoic acid is classified as an irritant. Standard laboratory precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a laboratory fume hood to avoid dust inhalation. Avoid contact with skin and eyes.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • First Aid: In case of skin contact, wash off immediately with soap and plenty of water. In case of eye contact, rinse with pure water for at least 15 minutes. If inhaled, move the person into fresh air. Seek medical attention if symptoms persist.

Application Spotlight: Synthesis of Dabigatran Etexilate

4-(Methylamino)-3-nitrobenzoic acid is a cornerstone intermediate in the synthesis of Dabigatran, an oral anticoagulant that functions as a direct thrombin inhibitor. The synthetic pathway leverages the precursor's functional groups to construct the core benzimidazole structure of the final API.

The overall transformation involves several key steps:

  • Amide Coupling: The carboxylic acid of 4-(methylamino)-3-nitrobenzoic acid is first activated, typically by conversion to an acyl chloride using an agent like thionyl chloride. This reactive intermediate is then coupled with another key fragment, ethyl 3-(pyridin-2-ylamino)propanoate, to form an amide bond.

  • Nitro Group Reduction: The nitro group on the aromatic ring is catalytically hydrogenated (e.g., using H₂ gas with a Palladium-on-carbon catalyst) to form a primary amine. This step creates the vicinal diamine system necessary for the subsequent cyclization.

  • Benzimidazole Ring Formation: The newly formed diamine undergoes a cyclization reaction with an N-(4-cyanophenyl)glycine derivative. This reaction, typically facilitated by acetic acid, forms the central 1-methyl-benzimidazole ring of Dabigatran.

  • Final Modifications: Subsequent steps involve converting the cyano group to an amidine and coupling with n-hexyl chloroformate to complete the synthesis of Dabigatran etexilate.

Visualization of the Synthetic Pathway

The following diagram illustrates the core synthetic sequence leading to the benzimidazole intermediate of Dabigatran, starting from 4-(methylamino)-3-nitrobenzoic acid.

G cluster_start Precursor cluster_intermediate1 Amide Formation cluster_intermediate2 Reduction cluster_final Cyclization A 4-(Methylamino)-3-nitrobenzoic acid B Acyl Chloride Intermediate A->B  Thionyl Chloride (SOCl₂) C Ethyl 3-((4-(methylamino)-3-nitrobenzoyl) (pyridin-2-yl)amino)propanoate B->C  + Ethyl 3-(pyridin-2-ylamino)propanoate D Ethyl 3-((3-amino-4-(methylamino)benzoyl) (pyridin-2-yl)amino)propanoate C->D  Catalytic Hydrogenation (H₂/Pd-C) E Dabigatran Core Intermediate (Benzimidazole) D->E  + N-(4-cyanophenyl)glycine derivative  Acetic Acid

Caption: Synthetic pathway from the precursor to the core Dabigatran intermediate.

Detailed Protocol: Amide Coupling of 4-(Methylamino)-3-nitrobenzoic Acid

This protocol details the first critical stage of the Dabigatran synthesis: the formation of ethyl 3-((4-(methylamino)-3-nitrobenzoyl)(pyridin-2-yl)amino)propanoate. This procedure is adapted from established industrial synthesis patents.

Objective: To synthesize ethyl 3-((4-(methylamino)-3-nitrobenzoyl)(pyridin-2-yl)amino)propanoate (Compound IV in patent literature) from 4-(methylamino)-3-nitrobenzoic acid.

Materials & Reagents:

  • 4-(methylamino)-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Pyridine

  • Ethyl 3-(pyridin-2-ylamino)propanoate

  • Ethanol

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer

  • Dropping funnel

  • Distillation apparatus

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Step-by-Step Procedure

Part A: Formation of the Acyl Chloride Intermediate

  • Setup: In a clean, dry three-neck flask equipped with a magnetic stirrer and reflux condenser, add 4-(methylamino)-3-nitrobenzoic acid (1.0 eq) and toluene.

  • Addition: Add pyridine (1.0 eq) to the suspension.

  • Acylation: Carefully add thionyl chloride (1.1 eq) dropwise via a dropping funnel. An exothermic reaction may occur; maintain the temperature between 30-50 °C.

  • Reaction: Stir the mixture at 30-50 °C for approximately 30-60 minutes until the reaction is complete (monitor by TLC).

  • Isolation: Distill off the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-methylamino-3-nitrobenzoyl chloride hydrochloride as a dense residue. Dissolve this residue in fresh toluene for immediate use in the next step.

Part B: Amide Coupling

  • Coupling: In a separate reaction vessel, dissolve ethyl 3-(pyridin-2-ylamino)propanoate in a suitable solvent like toluene.

  • Reaction: Cool the solution and slowly add the acyl chloride solution from Part A. Maintain the temperature as specified in the source literature, typically a controlled, low temperature.

  • Workup: After the reaction is complete, quench the reaction mixture carefully. The organic layer is typically washed with an aqueous solution (e.g., sodium bicarbonate) to neutralize excess acid, followed by water.

  • Crystallization & Purification: The organic solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from ethanol.

  • Drying: The purified solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield ethyl 3-((4-(methylamino)-3-nitrobenzoyl)(pyridin-2-yl)amino)propanoate.

Experimental Workflow Visualization

G cluster_acyl Part A: Acyl Chloride Formation cluster_coupling Part B: Amide Coupling & Purification A1 Charge Reactor: - 4-(Methylamino)-3-nitrobenzoic acid - Toluene - Pyridine A2 Add Thionyl Chloride (Maintain 30-50 °C) A1->A2 A3 Stir for 30-60 min A2->A3 A4 Distill to Residue A3->A4 B1 Add Acyl Chloride solution to Ethyl 3-(pyridin-2-ylamino)propanoate A4->B1  Dissolve residue in Toluene B2 Aqueous Workup (Wash & Neutralize) B1->B2 B3 Solvent Evaporation B2->B3 B4 Recrystallize from Ethanol B3->B4 B5 Filter & Dry Product B4->B5

Caption: Step-by-step workflow for the synthesis and purification of the amide intermediate.

Analytical Characterization

To ensure the quality and identity of the precursor and its synthetic products, a suite of analytical techniques is employed.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of 4-(methylamino)-3-nitrobenzoic acid and monitoring reaction progress.

  • Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Used to confirm the chemical structure of intermediates and the final product by analyzing the chemical shifts and coupling patterns of protons.

  • Mass Spectrometry (MS): Provides molecular weight information, confirming the identity of the target compounds. Techniques like GC/MS or LC/MS can be highly selective for nitroaromatic compounds.

Conclusion

4-(Methylamino)-3-nitrobenzoic acid stands out as a strategically vital precursor in the pharmaceutical industry, particularly for the synthesis of complex heterocyclic APIs like Dabigatran. Its well-defined reactivity allows for a logical and efficient construction of the target molecule's core structure. The protocols and data presented herein provide researchers and drug development professionals with a foundational guide to understanding and utilizing this key intermediate. Adherence to established synthetic procedures and rigorous analytical characterization are essential for achieving high-purity products and ensuring the success of the overall drug manufacturing process.

Troubleshooting & Optimization

Recrystallization of 3-(Methylamino)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of 3-(Methylamino)-4-nitrobenzoic acid, this technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions. As a Senior Application Scientist, this guide emphasizes the scientific principles behind the procedures to ensure robust and reproducible outcomes.

A Note on Isomeric Specificity

It is critical to distinguish between This compound (CAS: 214778-10-6) and its more commonly documented isomer, 4-(Methylamino)-3-nitrobenzoic acid (CAS: 41263-74-5) . While both are structurally similar, their physical properties and reactivity may differ. Much of the available application literature pertains to the 4-methylamino isomer. This guide will address the recrystallization of the 3-methylamino isomer, drawing upon established principles for purifying aromatic nitro compounds and referencing data from its close isomer where applicable and noted.

Physical & Chemical Properties

A summary of key properties for this compound is essential for designing a purification strategy.

PropertyValueSource
Molecular Formula C₈H₈N₂O₄[1]
Molecular Weight 196.16 g/mol [1]
Appearance Pale yellow to yellow crystalline powder
Solubility Soluble in DMSO, Methanol.[2][3] Structurally similar compounds are soluble in ethanol and water.[2][4]N/A
Hazards Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[1]N/A

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound in a direct question-and-answer format.

Q1: My compound will not fully dissolve in the hot solvent. What is happening?

Answer: This is a common issue that typically points to one of three causes: insufficient solvent volume, inadequate temperature, or the selection of an inappropriate solvent.

  • Causality: Recrystallization relies on the principle of differential solubility at varying temperatures. The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures.[5] If the compound, a moderately polar aromatic carboxylic acid, fails to dissolve, the solvent may be too non-polar. Conversely, if it dissolves readily at room temperature, the solvent is too polar, and you will have poor recovery.

  • Step-by-Step Solution:

    • Verify Temperature: Ensure your solvent is heated to its boiling point or very close to it. Dissolving the solid below the boiling point will require excess solvent, leading to a poor yield.[5]

    • Add More Solvent: Add small aliquots (1-2% of the current volume) of the hot solvent to the mixture, allowing time for dissolution after each addition. The goal is to use the minimum amount of hot solvent necessary to achieve complete dissolution.[5][6]

    • Re-evaluate Solvent Choice: If a large volume of solvent has been added with little effect, the solvent is likely unsuitable. Recover the crude product by evaporating the solvent and attempt the recrystallization with a more appropriate solvent system, such as an ethanol/water mixture.[7]

Q2: The solution is clear, but no crystals have formed after cooling to room temperature and placing in an ice bath. What should I do?

Answer: This situation typically arises from two primary scenarios: using an excessive amount of solvent or the formation of a supersaturated solution.

  • Causality: Crystal formation requires the solution to be saturated with the compound. If too much solvent was used, the concentration of the solute might not reach the saturation point even at low temperatures, preventing crystallization.[8] Alternatively, a supersaturated solution can be stable and may require a nucleation event to initiate crystal growth.[9]

  • Step-by-Step Solution:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide a surface for nucleation.[5][8]

      • Seeding: If available, add a single, tiny crystal ("seed crystal") of pure this compound to the solution. This provides a template for crystal growth.[5][9]

    • Reduce Solvent Volume: If induction methods fail, it is highly likely that too much solvent was used.[8] Gently heat the solution to boil off a portion of the solvent (e.g., 10-15% of the volume) and then repeat the cooling process.

    • Consider an Anti-Solvent: If using a soluble solvent like ethanol, the careful, dropwise addition of an "anti-solvent" (in which the compound is insoluble, like deionized water) to the warm solution until it becomes slightly turbid can help induce crystallization upon cooling.

Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the melting point of the compound being lower than the boiling point of the solvent or the presence of significant impurities that depress the melting point.[8][10]

  • Causality: When a hot, saturated solution cools, the concentration of the solute exceeds its solubility limit. If at this temperature the solute is still above its own melting point, it will separate as an oil.

  • Step-by-Step Solution:

    • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (5-10%) of additional hot solvent to lower the saturation temperature.[10]

    • Promote Slow Cooling: Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can encourage the formation of crystals instead of oil.[8]

    • Change Solvent System: If the problem persists, the chosen solvent is likely unsuitable. Recover the material and select a solvent with a lower boiling point or use a mixed solvent system that can be adjusted.

Q4: The final crystals are still yellow or discolored. Are they impure?

Answer: While this compound is itself a yellow solid, a dark or off-colored appearance can indicate the presence of impurities.[7]

  • Causality: Impurities can arise from the original synthesis, such as unreacted starting materials (e.g., a chloro-nitrobenzoic acid precursor) or side-products.[11] Colored impurities are often highly conjugated organic molecules that can be adsorbed onto the surface of the forming crystals.

  • Step-by-Step Solution:

    • Basic Wash (Pre-Recrystallization): If acidic impurities from the synthesis are suspected, they can be removed with a basic wash. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous sodium bicarbonate solution. The desired product, being an acid, will also react, so careful pH control and re-acidification are necessary to recover the product before recrystallization. A more practical approach for this specific compound is to rely on the recrystallization itself.

    • Activated Charcoal: For removing colored impurities, activated charcoal can be effective. Add a very small amount of charcoal to the hot, dissolved solution and swirl for a few minutes. Perform a hot filtration through fluted filter paper or Celite to remove the charcoal before allowing the solution to cool. Caution: Using too much charcoal can adsorb your product and significantly reduce the yield.

    • Second Recrystallization: A second recrystallization is often the most effective method to improve purity and color.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

Answer: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on its structure (containing polar carboxylic acid, nitro, and amine groups, as well as an aromatic ring), good candidate solvents are moderately polar. For the closely related isomer, 4-(Methylamino)-3-nitrobenzoic acid, ethanol or an ethanol/water mixture is recommended.[2][7] Methanol and DMSO are also reported as effective solvents.[2][3] A good starting point for optimization is an ethanol/water system.

Q2: How can I determine the purity of my recrystallized product?

Answer: The most common and accessible method is melting point determination. A pure compound will have a sharp, narrow melting range. Impurities typically cause the melting point to be depressed and broadened. While a specific, verified melting point for this compound is not widely published, its isomer 4-(Methylamino)-3-nitrobenzoic acid has reported melting points of 210-212 °C and >300 °C, suggesting potential polymorphism or discrepancies in measurement.[4][12] For definitive purity analysis, techniques like ¹H NMR, ¹³C NMR, and elemental analysis are required.

Q3: What are the likely impurities in my crude sample?

Answer: Impurities are almost always related to the synthetic route used to prepare the compound. A common synthesis for the analogous 4-methylamino isomer starts with 4-chloro-3-nitrobenzoic acid and reacts it with methylamine.[7][13][14] Assuming a similar pathway for the 3-methylamino isomer (e.g., from 3-chloro-4-nitrobenzoic acid), the most likely impurity would be the unreacted starting material. This acidic impurity can typically be removed effectively by a careful recrystallization.[11]

Experimental Protocols & Workflows

Protocol: Recrystallization using an Ethanol/Water System

This protocol describes a standard procedure for purifying this compound.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal volume of ethanol and heat the mixture gently on a hot plate. Add more ethanol in small portions until the solid just dissolves at or near the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

  • Induce Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise to the hot solution until a persistent cloudiness appears. Add a drop or two of hot ethanol to redissolve the turbidity, resulting in a saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature without disturbance. Subsequently, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[5]

  • Drying: Dry the crystals thoroughly. This can be done by air drying on the filter paper or for a more complete result, in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Visual Workflows

The following diagrams illustrate the standard recrystallization process and a troubleshooting decision tree.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_cooling Step 2: Cooling & Crystallization cluster_isolation Step 3: Isolation & Drying A Place Crude Solid in Flask B Add Minimum Amount of Hot Solvent A->B Heat C Cool Slowly to Room Temp B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash with Ice-Cold Solvent E->F G Dry Crystals F->G Troubleshooting_Flowchart Start Crystals Not Forming After Cooling? CheckSolvent Was an Excessive Amount of Solvent Used? Start->CheckSolvent Evaporate Boil Off Some Solvent and Re-cool CheckSolvent->Evaporate Yes Supersaturated Is the Solution Supersaturated? CheckSolvent->Supersaturated No Evaporate->Supersaturated Induce Scratch Flask Inner Wall or Add a Seed Crystal Supersaturated->Induce Yes Success Crystals Form Induce->Success

References

Common side reactions in the synthesis of 3-(Methylamino)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(Methylamino)-4-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important intermediate. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges and side reactions encountered during its synthesis, ensuring both high yield and purity.

The primary route to this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction, typically starting from 3-fluoro-4-nitrobenzoic acid and reacting it with methylamine. While theoretically straightforward, this synthesis is prone to several side reactions that can complicate purification and reduce yields. This guide provides a structured, question-and-answer-based approach to troubleshoot these specific issues.

Section 1: The Synthetic Pathway and Its Pitfalls

The core of this synthesis is the displacement of a halide (preferably fluoride) by methylamine. The reaction is facilitated by the strong electron-withdrawing effect of the nitro group, which activates the aromatic ring for nucleophilic attack.

The reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The stability of this complex is crucial for the reaction's success. However, under non-optimal conditions, competing reaction pathways can emerge, leading to the formation of undesirable byproducts.

Synthesis_Pathway cluster_side_reactions Common Side Reactions SM 3-Fluoro-4-nitrobenzoic acid (Starting Material) Reagent + CH₃NH₂ (Methylamine) Side1 3-Hydroxy-4-nitrobenzoic acid (Hydrolysis Byproduct) SM->Side1  Excess H₂O / High Temp  (SNAr with Water) Product This compound (Desired Product) Side2 2-Nitro-N-methylaniline (Decarboxylation Byproduct) Product->Side2 Excessive Heat (>200°C) Reagent->Product Optimal Conditions (e.g., Controlled Temp, Anhydrous Solvent)

Caption: Key reaction pathways in the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both the causal explanation and a validated protocol for resolution.

Problem 1: Low Yield & Significant Unreacted Starting Material

Question: My post-reaction analysis (TLC/LC-MS) shows a large amount of unreacted 3-fluoro-4-nitrobenzoic acid alongside my product. What factors are contributing to the incomplete conversion?

Answer: This is a common issue that typically points to suboptimal reaction kinetics or stoichiometry. The SNAr reaction's success is highly dependent on several factors:

  • Causality - Insufficient Nucleophile: While an excess of methylamine is used, if it's added too quickly or if the reaction temperature is too high initially, a significant portion can be lost to evaporation (if using a low-boiling solution) before it has a chance to react.

  • Causality - Low Temperature: The reaction requires sufficient thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex. Temperatures that are too low will result in a sluggish or stalled reaction.

  • Causality - Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMSO or DMF are excellent for SNAr reactions as they solvate the cation of the Meisenheimer complex well, but they can be difficult to remove. Alcohols like isopropanol or ethanol are also effective and are easier to handle during workup.

Troubleshooting Protocol: Optimizing Reaction Conversion

  • Reagent Stoichiometry: Use a 2-3 molar equivalent of methylamine (e.g., as a 40% solution in water or 2M in THF/Methanol) relative to the 3-fluoro-4-nitrobenzoic acid.

  • Controlled Addition: In a sealed reaction vessel, dissolve the 3-fluoro-4-nitrobenzoic acid in your chosen solvent (e.g., isopropanol). Add the methylamine solution dropwise at room temperature to control any initial exotherm.

  • Temperature Management: After the addition is complete, slowly heat the reaction mixture to a reflux temperature of 80-90°C. Do not exceed 100°C to minimize the risk of side reactions.

  • Reaction Monitoring: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC). A typical mobile phase is 1:1 Hexane:Ethyl Acetate with a few drops of acetic acid. The reaction is complete when the starting material spot is no longer visible.

  • Validation: A complete disappearance of the starting material on the TLC plate confirms the reaction has gone to completion. If the reaction stalls, a small additional charge of methylamine can be introduced.

Problem 2: An Unexpectedly Polar Byproduct is Observed

Question: I have a significant byproduct that is more polar than my desired product on my TLC plate and has a mass of 183 g/mol . What is it and how do I prevent it?

Answer: This byproduct is almost certainly 3-hydroxy-4-nitrobenzoic acid . Its formation is a classic example of a competing SNAr reaction where water acts as the nucleophile instead of methylamine.

  • Causality - Hydrolysis: This occurs when using aqueous methylamine solutions at elevated temperatures. The hydroxide ion (or water itself) can displace the fluoride from the starting material. This side reaction is accelerated at higher temperatures and with prolonged reaction times.[2][3]

Troubleshooting Protocol: Minimizing Hydrolysis

  • Solvent System: If possible, use methylamine in an anhydrous solvent like THF or isopropanol. If an aqueous solution is unavoidable, use the minimum amount of water necessary and avoid excessively high temperatures.

  • Temperature Control: Maintain the reaction temperature strictly below 95°C. The rate of hydrolysis increases significantly at higher temperatures compared to the rate of amination.

  • Purification - pH Adjustment: This byproduct can be separated during workup. After the reaction, once the product is precipitated by acidifying the solution, the 3-hydroxy-4-nitrobenzoic acid, being more acidic (phenolic proton), may remain in the aqueous solution at a carefully controlled pH.

  • Purification - Recrystallization: If the byproduct co-precipitates, it can often be removed by recrystallization. The desired product, this compound, has good solubility in hot ethanol or methanol and will crystallize out upon cooling, leaving the more polar hydroxy byproduct in the mother liquor.

Problem 3: Product Degradation and Discoloration

Question: My final product is a dark brown or discolored solid, not the expected yellow-orange crystals. What is causing this, and is the product usable?

Answer: Product discoloration is typically a sign of degradation, often due to excessive heat. The most likely side reaction here is thermal decarboxylation.

  • Causality - Thermal Decarboxylation: Nitrobenzoic acids are susceptible to losing CO₂ at high temperatures.[4][5] For this compound, this would result in the formation of 2-nitro-N-methylaniline . This reaction often produces a complex mixture of tar-like decomposition products, leading to the dark color. Decarboxylation temperatures for related nitrobenzoic acids can start above 180-200°C.[5]

CompoundReported Decarboxylation Temp.Reference
2-Nitrobenzoic acid> 180 °C[5]
3-Nitrobenzoic acid> 238 °C[5]
4-Nitrobenzoic acid> 240 °C[5]

Troubleshooting Protocol: Preventing Thermal Decomposition

  • Strict Temperature Control: Ensure the reaction and drying temperatures do not exceed recommended limits. The synthesis should be run below 100°C.

  • Drying Conditions: When drying the final product, use a vacuum oven at a moderate temperature (e.g., 60-70°C) rather than high heat.

  • Purification: If the product is discolored, a purification step is necessary. Recrystallization from an ethanol/water mixture is highly effective.[6] For heavily contaminated material, passing a solution of the product through a short plug of silica gel can remove baseline impurities before recrystallization.

  • Inert Atmosphere: While not always necessary, running the reaction under a nitrogen or argon atmosphere can sometimes prevent oxidative side reactions that contribute to discoloration.

Section 3: Frequently Asked Questions (FAQs)

Q1: Is fluorine or chlorine a better leaving group for this synthesis? A1: Fluorine is significantly better. In SNAr reactions, the rate-determining step is the initial attack by the nucleophile. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack. This effect outweighs its stronger bond energy compared to chlorine, leading to milder reaction conditions and faster reaction rates.[6]

Q2: What are the optimal solvent and base conditions? A2: A polar aprotic solvent like DMSO or a protic solvent like isopropanol is ideal. Methylamine itself acts as both the nucleophile and the base to neutralize the HF that is formed. No additional base is typically required.

Q3: How can I effectively monitor the reaction progress? A3: Thin-layer chromatography (TLC) on silica gel is the most effective method. Use a mobile phase such as 1:1 Hexanes:Ethyl Acetate with 1% acetic acid. The product will have a lower Rf value than the starting 3-fluoro-4-nitrobenzoic acid. The disappearance of the starting material spot indicates the reaction is complete.

Q4: What is a reliable, step-by-step protocol for synthesis and purification? A4: The following is a robust lab-scale protocol:

Experimental Protocol: Synthesis and Purification

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-fluoro-4-nitrobenzoic acid (10.0 g, 54.0 mmol) and isopropanol (100 mL).

  • Reagent Addition: While stirring at room temperature, add a 40% aqueous solution of methylamine (12.6 g, 162 mmol, 3.0 eq) dropwise over 15 minutes.

  • Reaction: Heat the mixture to a gentle reflux (approx. 85°C) and maintain for 3-5 hours.

  • Monitoring: Check for the absence of starting material by TLC.

  • Workup: Cool the reaction mixture to room temperature. Slowly add 2M HCl (aq) until the pH is approximately 3-4. A yellow-orange precipitate will form.

  • Isolation: Stir the slurry in an ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold deionized water (2 x 50 mL).

  • Purification (Recrystallization): Transfer the crude solid to a 500 mL Erlenmeyer flask. Add ethanol (approx. 150-200 mL) and heat until the solid dissolves completely. Slowly add hot water until the solution becomes slightly turbid. Cool to room temperature, then place in an ice bath for 1 hour to complete crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry in a vacuum oven at 60°C to a constant weight. A typical yield is 90-95%.

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of 3-(Methylamino)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Methylamino)-4-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this key pharmaceutical intermediate. As a crucial building block in the synthesis of targeted therapies like Axitinib, a potent tyrosine kinase inhibitor, ensuring a high-yield, high-purity synthesis of this compound is paramount.[1][2]

This document moves beyond simple procedural lists to provide in-depth, field-proven insights into the reaction's nuances. We will address common challenges, explain the chemical principles behind our recommended solutions, and provide detailed protocols to empower you to overcome experimental hurdles.

Part 1: Synthesis Overview & Core Principles

The most common and industrially scalable method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[3] This pathway involves the displacement of a halide leaving group (typically chloro- or fluoro-) from an electron-deficient aromatic ring by a nucleophile, in this case, methylamine.[4][5] The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂) ortho or para to the leaving group, is critical as it activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex).[5][6]

// Edges SM -> React [label="Substrate"]; Nuc -> React [label="Nucleophile"]; React -> Precip [label="Reaction Mixture"]; Precip -> Crude [label="Precipitation"]; Crude -> Pure [label="Recrystallization"]; } endom Caption: General workflow for the SNAr synthesis of this compound.

Part 2: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common among researchers approaching this synthesis for the first time.

Q1: What is the most reliable starting material for this synthesis?

A1: The most frequently cited starting material is 4-chloro-3-nitrobenzoic acid .[7][8][9] It is commercially available, relatively inexpensive, and provides high yields. However, 3-fluoro-4-nitrobenzoic acid is also an excellent, and in some cases superior, choice.[10]

Q2: Why would 3-fluoro-4-nitrobenzoic acid be a better starting material than the chloro- equivalent? It seems counterintuitive since the C-F bond is stronger.

A2: This is an excellent question that highlights a key feature of the SNAr mechanism. The rate-determining step of this reaction is the initial attack of the nucleophile (methylamine) on the carbon bearing the leaving group to form the Meisenheimer complex.[4] The reaction rate is therefore governed by the electrophilicity of that carbon. Fluorine is the most electronegative halogen, so its powerful inductive electron-withdrawing effect makes the target carbon more electron-poor and thus more susceptible to nucleophilic attack.[5] While the C-F bond is indeed stronger, its cleavage occurs in the fast, second step of the reaction (restoration of aromaticity), which does not impact the overall rate. Therefore, the order of reactivity for leaving groups in SNAr is F > Cl > Br > I, the reverse of what is seen in SN1 and SN2 reactions.[4]

Q3: What kind of yields can I realistically expect?

A3: With proper optimization, this synthesis is very efficient. Yields for the conversion of 4-chloro-3-nitrobenzoic acid to the final product are frequently reported in the range of 88% to 97%, with purities often exceeding 99% after recrystallization.[7][9] Some industrial preparations report final product yields as high as 97.5%.[8]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most effective and straightforward method for monitoring the reaction.[9][10] You should co-spot the starting material and a sample from the reaction mixture on a silica gel plate. The disappearance of the starting material spot and the emergence of a new, distinct product spot indicate the reaction is proceeding towards completion. A suitable mobile phase would be a mixture of ethyl acetate and hexane, with a small amount of acetic acid to ensure the carboxylic acid groups are protonated and give well-defined spots.

Part 3: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

// Nodes Problem [label="Observed Problem", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; LowYield [label="Low or No Yield", fillcolor="#F1F3F4", fontcolor="#202124"]; Impure [label="Impure Product\n(TLC/Color)", fillcolor="#F1F3F4", fontcolor="#202124"]; NoPrecip [label="Fails to Precipitate", fillcolor="#F1F3F4", fontcolor="#202124"];

// Causes for Low Yield Cause_Yield1 [label="Incomplete Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; Cause_Yield2 [label="Incorrect pH", fillcolor="#FBBC05", fontcolor="#202124"]; Cause_Yield3 [label="Reagent Degradation", fillcolor="#FBBC05", fontcolor="#202124"];

// Causes for Impurity Cause_Impure1 [label="Side Reactions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cause_Impure2 [label="Decomposition", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Causes for No Precipitation Cause_NoPrecip1 [label="Insufficient Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cause_NoPrecip2 [label="Excess Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions Sol_Yield1 [label="Extend reflux time\nIncrease temperature", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Yield2 [label="Calibrate pH meter\nTarget pH ~3-5", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Yield3 [label="Use fresh aq. methylamine", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Impure1 [label="Control temperature\nPurify via recrystallization", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Impure2 [label="Avoid excessive heat\nduring reflux & drying", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_NoPrecip1 [label="Add acid dropwise\nuntil precipitation is complete", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_NoPrecip2 [label="Concentrate mixture\nunder reduced pressure", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections Problem -> {LowYield, Impure, NoPrecip}; LowYield -> {Cause_Yield1, Cause_Yield2, Cause_Yield3}; Impure -> {Cause_Impure1, Cause_Impure2}; NoPrecip -> {Cause_NoPrecip1, Cause_NoPrecip2};

Cause_Yield1 -> Sol_Yield1; Cause_Yield2 -> Sol_Yield2; Cause_Yield3 -> Sol_Yield3; Cause_Impure1 -> Sol_Impure1; Cause_Impure2 -> Sol_Impure2; Cause_NoPrecip1 -> Sol_NoPrecip1; Cause_NoPrecip2 -> Sol_NoPrecip2; } endom Caption: Troubleshooting logic for common issues in the synthesis.

Q: My reaction has refluxed for the recommended time, but TLC analysis shows a significant amount of starting material remaining. What should I do?

A: This indicates an incomplete reaction. Several factors could be at play:

  • Reaction Time/Temperature: The reported 3-5 hour reflux time is a guideline.[10] For less reactive substrates or lower concentrations, extended reflux may be necessary. First, try extending the reflux time by 1-2 hours, monitoring by TLC every hour. If the reaction is still sluggish, ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux.

  • Reagent Stoichiometry & Quality: An excess of methylamine is typically used to drive the reaction to completion. Ensure you have used a sufficient excess. Aqueous methylamine solutions can degrade over time, losing concentration. If your stock is old, consider using a fresh bottle.

Q: After cooling the reaction and adding acid, no precipitate formed, or the product came out as an oil. How can I resolve this?

A: This is a common work-up issue related to precipitation.

  • Incorrect pH: The product is a zwitterionic compound that is soluble at very high and very low pH. It is least soluble when the net charge is zero, which typically occurs in a pH range of 3 to 5.[7][9] If you overshoot the acidification, the product's carboxylate will be fully protonated, but the methylamino group may also become protonated, increasing solubility. Carefully add your acid (e.g., acetic acid or dilute sulfuric acid) dropwise while vigorously stirring and monitoring the pH with a calibrated meter or pH paper.

  • Oily Product: The presence of an oil suggests impurities are preventing crystallization. If pH adjustment does not yield a solid, you may need to perform a liquid-liquid extraction. Extract the acidified aqueous layer with a suitable organic solvent (like ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[10] The resulting crude solid or oil can then be purified by recrystallization.

Q: My final product is dark yellow or brownish instead of the expected light yellow solid. What causes this discoloration?

A: Discoloration is almost always a sign of impurities, often arising from decomposition.

  • Excessive Heat: Nitro-aromatic compounds can be sensitive to high temperatures. Avoid overly aggressive heating during reflux. More importantly, when drying the final product, do so under vacuum at a moderate temperature (e.g., 60°C) rather than in a high-temperature oven.[9]

  • Purification: Discoloration indicates that purification is necessary. Recrystallization is highly effective for this compound. A common solvent system is ethanol/water.[9][10] Dissolve the crude product in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize the formation of pure, light-yellow crystals.

Part 4: Data Summary & Protocols

Table 1: Comparison of Reaction Parameters
Parameter4-Chloro-3-nitrobenzoic Acid3-Fluoro-4-nitrobenzoic Acid
Relative Reactivity HighVery High (Theoretically Faster)[4]
Typical Nucleophile 25-40% Aqueous Methylamine[7][9]2M Methylamine in Methanol[11]
Typical Conditions Reflux in aqueous solution[9]Stir at room temperature[11]
Reaction Time 2-5 hours[9]~24 hours (at RT)[11]
Reported Yield 88-97%[7][9]~81%[11]
Key Advantage Lower cost, well-establishedMilder reaction conditions possible[10]
Detailed Experimental Protocol (from 4-Chloro-3-nitrobenzoic Acid)

This protocol is adapted from established and reliable laboratory methods.[7][9]

Materials:

  • 4-chloro-3-nitrobenzoic acid

  • 25-30% aqueous methylamine solution

  • Glacial acetic acid (or 2M H₂SO₄)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-chloro-3-nitrobenzoic acid (1.0 eq) in the 25-30% aqueous methylamine solution (approx. 5-10 mL per gram of starting material).

  • Reflux: Heat the mixture to a steady reflux. The suspension should dissolve into a clear solution as the reaction progresses.[9]

  • Monitoring: Maintain reflux for 3-5 hours. Monitor the reaction's completion by TLC, checking for the disappearance of the starting material.

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. You may use an ice bath to cool it further.

  • Precipitation: While stirring vigorously, carefully add glacial acetic acid dropwise to the cooled reaction mixture. Monitor the pH, adjusting it to approximately 3-5. A yellow solid product will precipitate out of the solution.[7][10]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts, followed by a wash with a small amount of cold ethanol to remove residual organic impurities.[9]

  • Drying & Purification: Dry the purified solid under vacuum at 60°C.[9] For highest purity, the crude product should be recrystallized from an ethanol/water mixture as described in the troubleshooting section. A final yield of 95-97% with >99% purity is achievable.[9]

References

Stability and storage conditions for 3-(Methylamino)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for 3-(Methylamino)-4-nitrobenzoic acid (CAS: 214778-10-6). This guide is designed for researchers, chemists, and professionals in drug development to ensure the stability, proper storage, and effective use of this compound in your experiments. Here, we address common questions and troubleshooting scenarios based on established chemical principles and safety data.

Part 1: Frequently Asked Questions (FAQs)

This section provides answers to the most common inquiries regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for solid this compound?

For maximum shelf-life and stability, the solid compound should be stored in a tightly sealed container in a dry, dark, and cool place.[1][2] While many suppliers recommend room temperature storage[2][3][4], the compound's sensitivity to heat and light suggests that storing it in a refrigerator (2-8°C) can be a prudent measure for long-term stability, especially in laboratories with fluctuating ambient temperatures.[5][6] The key is to prevent exposure to moisture and light, which can promote degradation.[6][7]

Q2: How should I handle the compound for daily or short-term experimental use?

For daily use, it is advisable to work with smaller aliquots of the compound to avoid repeatedly exposing the main stock to atmospheric conditions. Always handle the compound in a well-ventilated area or under a chemical fume hood.[5] Ensure the container is tightly closed after each use to prevent moisture absorption.[1]

Q3: What is the general chemical stability of this compound?

The compound is chemically stable under standard ambient conditions (room temperature) when stored correctly.[7] However, it is susceptible to decomposition when exposed to certain conditions. Key factors that can compromise its stability include prolonged exposure to heat, light, or strong acids.[6]

Q4: What substances are known to be incompatible with this compound?

To prevent hazardous reactions or degradation of the material, avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7] Reactions with these substances can be exothermic and may compromise the integrity of the compound. As a general rule, store it separately from these types of chemicals.[1]

Q5: What is the expected appearance of the compound and in which solvents is it soluble?

This compound is typically a yellow solid or crystalline powder.[3][4][6] It is reported to be soluble in dimethyl sulfoxide (DMSO), methanol, and ethanol.[3][6]

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, providing potential causes and actionable solutions.

Issue 1: The solid material, originally a yellow powder, has darkened or changed color.

  • Potential Cause: This is often a visual indicator of chemical degradation. The most common culprits are exposure to excessive heat or light over time, which can initiate decomposition pathways.[6]

  • Preventative Measures & Solutions:

    • Verify Storage: Immediately check that the compound is stored in a light-protected container (e.g., an amber vial) and in a cool location as recommended.

    • Aliquot Your Stock: For future use, consider preparing smaller, working aliquots from your main stock to minimize exposure of the bulk material.

    • Purity Assessment: Before using the discolored material in a critical experiment, it is highly recommended to assess its purity via an appropriate analytical method (e.g., HPLC, NMR) to determine if it is still suitable for your application. If purity is compromised, a fresh batch should be used.

Issue 2: The compound is not dissolving as expected in a recommended solvent (e.g., DMSO, Methanol).

  • Potential Causes:

    • Inadequate Mixing: The compound may simply require more energy to dissolve.

    • Saturation: The concentration you are trying to achieve may exceed the solvent's capacity at the current temperature.

    • Degradation: The compound may have degraded into less soluble impurities.

  • Troubleshooting Steps:

    • Enhance Mixing: Use a vortex mixer or sonication bath to provide mechanical agitation.

    • Gentle Warming: Gently warm the solution (e.g., to 30-40°C). However, be cautious, as excessive heat can accelerate degradation.[6] This should only be done if you are confident it will not impact your downstream experiment.

    • Solvent Verification: Double-check that you are using a fresh, anhydrous grade of the recommended solvent.

    • Purity Check: If solubility issues persist, it may be indicative of impurities. Consider the troubleshooting steps in "Issue 1."

Issue 3: An experiment using the compound has failed or produced unexpected side products.

  • Potential Causes:

    • Compound Instability: The compound may have degraded due to improper storage, leading to the presence of reactive impurities.

    • Reaction Incompatibility: The experimental conditions may involve substances that are incompatible with this compound, such as strong acids or oxidizing agents used in other steps.[7]

  • Logical Diagnostics:

    • Review Protocol: Carefully examine your experimental protocol for any reagents that fall into the incompatible categories.[7]

    • Use a Control Sample: If possible, repeat the experiment using a fresh, unopened batch of this compound to rule out compound degradation as the cause.

    • Analyze Starting Material: If you suspect the quality of your compound, re-characterize it using analytical techniques to confirm its identity and purity before proceeding with further experiments.

Part 3: Data Summary & Visuals

Summary of Key Parameters
ParameterRecommendation / DataSource(s)
Appearance Yellow Solid / Crystalline Powder[3][4][6]
Storage Temperature Room Temperature or Refrigerator (2-8°C)[2][3][4][5]
Storage Conditions Keep in a dark, dry, and cool place; Tightly sealed container[1][2][7]
Conditions to Avoid Heat, light, moisture, strong acids[6][7]
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, acid anhydrides[7]
Common Solvents DMSO, Methanol, Ethanol[3][6]

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Flow for this compound start Problem Encountered color_change Issue: Solid has changed color start->color_change solubility_issue Issue: Poor solubility start->solubility_issue bad_results Issue: Unexpected experimental results start->bad_results cause_light_heat Potential Cause: Exposure to light/heat color_change->cause_light_heat cause_mixing Potential Cause: - Insufficient mixing - Saturation - Impurities solubility_issue->cause_mixing cause_degradation Potential Cause: - Compound degradation - Reagent incompatibility bad_results->cause_degradation solution_storage Solution: - Verify storage (cool, dark) - Aliquot stock - Check purity cause_light_heat->solution_storage solution_dissolve Solution: - Use vortex/sonication - Gentle warming - Verify solvent quality cause_mixing->solution_dissolve solution_protocol Solution: - Review protocol for incompatibilities - Use a fresh batch of compound - Re-analyze starting material cause_degradation->solution_protocol

Caption: A logical workflow for diagnosing and resolving common experimental issues.

References

Technical Support Center: Optimizing Reaction Conditions for 3-(Methylamino)-4-nitrobenzoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3-(Methylamino)-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights.

Understanding the Core Reactivity

Before attempting any derivatization, it's crucial to understand the inherent chemical properties of this compound. The molecule's reactivity is governed by the interplay of three key functional groups: the carboxylic acid, the secondary amine (methylamino), and the nitro group.

  • Carboxylic Acid (-COOH): This is the primary site for derivatization (e.g., esterification, amidation). Its acidity is significantly increased by the presence of the powerful electron-withdrawing nitro group in the para position. This effect stabilizes the resulting carboxylate anion, making the proton more labile.[1][2]

  • Nitro Group (-NO₂): As a strong deactivating group, it withdraws electron density from the aromatic ring, influencing the reactivity of the other substituents.[3][4][5] This electronic withdrawal is key to the enhanced acidity of the carboxyl group.

  • Methylamino Group (-NHCH₃): This secondary amine is a nucleophilic site. Under certain reaction conditions, particularly during carboxylic acid activation, it can compete with the desired nucleophile, leading to side products or polymerization. This necessitates careful condition selection or the use of a protecting group strategy.[6]

Section 1: Esterification of this compound

Esterification is a common derivatization for this molecule. The most direct and cost-effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions.[7][8]

Frequently Asked Questions (FAQs): Esterification

Q1: What is the recommended catalyst for Fischer esterification, and how much should I use? A1: Concentrated sulfuric acid (H₂SO₄) is the most common and effective catalyst. A catalytic amount is sufficient; typically, for every 20 mL of alcohol (e.g., methanol), 1 mL of concentrated H₂SO₄ is used.[9]

Q2: My esterification yield is consistently low. What are the common causes? A2: Low yields in Fischer esterification are almost always due to the presence of water. The reaction is an equilibrium, and water is a product. Any water present at the start will push the equilibrium back towards the starting materials.[9] Ensure your glassware is oven-dried and use anhydrous alcohol. Another cause could be insufficient reaction time or temperature; the reaction typically requires reflux for 1-2 hours to reach completion.[10]

Q3: How can I monitor the reaction's progress? A3: Thin-layer chromatography (TLC) is the best method.[10] Spot the reaction mixture alongside the this compound starting material on a silica gel plate. The reaction is complete when the starting material spot has disappeared, and a new, less polar (higher Rf) product spot is dominant.

Experimental Workflow: Fischer Esterification

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Suspend Starting Material in Anhydrous Alcohol catalyst Add conc. H₂SO₄ (Catalyst) prep->catalyst reflux Reflux for 1-2 hours catalyst->reflux monitor Monitor by TLC reflux->monitor Check for SM disappearance cool Cool to RT monitor->cool quench Pour over Ice Water to Precipitate cool->quench isolate Isolate by Vacuum Filtration quench->isolate purify Recrystallize if Necessary isolate->purify

Caption: Workflow for Fischer Esterification.

Detailed Protocol: Synthesis of Methyl 3-(Methylamino)-4-nitrobenzoate

This protocol is adapted from established methodologies.[9][10]

  • Preparation: In an oven-dried round-bottom flask, suspend this compound (e.g., 2.0 g) in anhydrous methanol (e.g., 16 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (e.g., ~0.8 mL) to the suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 1-2 hours.

  • Monitoring: Periodically check the reaction's progress by TLC until the starting material is consumed.

  • Work-up: After cooling the mixture to room temperature, slowly pour it into a beaker containing crushed ice (~5 times the volume of methanol used). Stir until the ice melts. The product will precipitate as a yellow solid.

  • Isolation: Collect the solid product by vacuum filtration, washing it with cold water to remove any residual acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.[11]

Troubleshooting Guide: Esterification
SymptomPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet reagents or glassware.[9] 2. Insufficient reaction time or temperature. 3. Inadequate amount of catalyst.1. Ensure all glassware is oven-dried and use anhydrous alcohol. 2. Increase reflux time to 2-3 hours. Ensure a steady reflux is maintained. 3. Verify the correct catalyst ratio was used.
Product is an Oil or Fails to Solidify 1. Presence of impurities. 2. Incomplete removal of solvent.1. Purify the product by column chromatography on silica gel. 2. Ensure the product is thoroughly dried under vacuum.
Multiple Spots on TLC 1. Incomplete reaction (starting material remains). 2. Formation of side products due to decomposition.1. Increase reaction time or temperature. 2. Avoid excessively high temperatures. Purify the crude product by column chromatography.
Product is Dark/Discolored 1. Decomposition at high temperatures. 2. Acid-catalyzed side reactions.1. Reduce the heating mantle temperature to ensure gentle reflux. 2. Ensure the work-up is performed promptly after the reaction is complete.

Section 2: Amide Coupling

Forming an amide bond requires the activation of the carboxylic acid, as direct condensation with an amine is generally inefficient. Two primary, reliable routes are the formation of an intermediate acyl chloride or the use of a carbodiimide coupling agent.

Frequently Asked Questions (FAQs): Amide Coupling

Q1: Why do I need to "activate" the carboxylic acid first? A1: Carboxylic acids are generally not reactive enough to form an amide bond upon direct mixing with an amine. Activation involves converting the hydroxyl (-OH) of the carboxyl group into a better leaving group. This creates a highly electrophilic carbonyl carbon that is readily attacked by the amine nucleophile.[12]

Q2: What's the difference between the acyl chloride and carbodiimide (e.g., EDAC) methods? A2: The acyl chloride method is a robust, two-step process. First, you create a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[12][13] This intermediate is then reacted with the amine. It's very effective but the reagents are harsh. The carbodiimide method, using agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), is a milder, one-pot reaction that can be performed under less stringent conditions and is often preferred for sensitive substrates.[14][15]

Q3: The methylamino group on my starting material is also an amine. Will it cause problems? A3: Yes, this is a significant risk. The secondary amine is nucleophilic and can react with the activated carboxylic acid (especially an acyl chloride), leading to oligomerization or polymerization. For the acyl chloride route, it is highly recommended to first protect the methylamino group. For the milder carbodiimide route, careful control of stoichiometry and temperature may suffice, but protection is the safest strategy for ensuring clean product formation.

Route A: Acyl Chloride Formation and Amidation

This method is highly effective but requires anhydrous conditions and careful handling of reagents.

Detailed Protocol: Acyl Chloride Route
  • (Optional but Recommended) Protection: Protect the secondary amine using a standard Boc-protection protocol (see Section 3).

  • Acyl Chloride Formation: In a fume hood, suspend the (protected) this compound in an inert solvent like dichloromethane (DCM). Add thionyl chloride (SOCl₂) (e.g., 1.5-2.0 equivalents), often with a catalytic amount of DMF.[13] Stir at room temperature or gentle heat until the reaction is complete (cessation of gas evolution).

  • Amidation: Remove the excess SOCl₂ under vacuum. Dissolve the crude acyl chloride in fresh anhydrous solvent. In a separate flask, dissolve your target amine (e.g., 1.1 equivalents) and a non-nucleophilic base like triethylamine (e.g., 1.2 equivalents) in the same solvent. Cool the amine solution in an ice bath and add the acyl chloride solution dropwise.

  • Work-up: After the reaction is complete (monitored by TLC), wash the reaction mixture with dilute acid (e.g., 1M HCl), then a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • (If applicable) Deprotection: Remove the protecting group (see Section 3).

Route B: Direct Amide Coupling with EDAC

This one-pot method is milder and often more convenient.

Detailed Protocol: EDAC Coupling Route
  • Preparation: Dissolve the this compound (1.0 eq.), the target amine (1.1-1.2 eq.), and a catalyst such as N-Hydroxysuccinimide (NHS) or 4-Dimethylaminopyridine (DMAP) (0.1 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).

  • Coupling: Cool the mixture in an ice bath. Add EDAC (1.2-1.5 eq.) portion-wise, keeping the temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with a solvent like ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Logic: Amide Coupling

start Low Yield or Complex Mixture check_sm Is Starting Carboxylic Acid Present (TLC)? start->check_sm sm_yes Yes check_sm->sm_yes sm_no No check_sm->sm_no action_sm_yes Activation Failed or Incomplete Coupling - Check activity of coupling agent - Increase reaction time/equivalents - Ensure anhydrous conditions sm_yes->action_sm_yes check_side_products Are there multiple new spots (potential side products)? sm_no->check_side_products sp_yes Yes check_side_products->sp_yes sp_no No check_side_products->sp_no action_sp_yes Side Reaction Occurred - Likely reaction at -NHCH₃ group - Use a protecting group (See Sec 3) - Use milder conditions (EDAC) - Lower reaction temperature sp_yes->action_sp_yes action_sp_no Product Loss During Work-up - Check pH of aqueous washes - Ensure complete extraction - Re-evaluate purification method sp_no->action_sp_no

Caption: Troubleshooting Decision Tree for Amide Coupling Reactions.

Section 3: Protecting the Methylamino Group

To prevent unwanted side reactions at the secondary amine, especially in multi-step syntheses or when using harsh reagents, employing a protecting group is best practice.[16] The tert-butyloxycarbonyl (Boc) group is one of the most common and reliable choices.[17][18]

Protocol: Boc Protection of the Methylamino Group
  • Preparation: Dissolve this compound (1.0 eq.) in a solvent mixture like 1,4-dioxane and water.

  • Reaction: Add sodium bicarbonate or another suitable base (2-3 eq.) to the solution. Then, add Di-tert-butyl dicarbonate (Boc)₂O (1.2-1.5 eq.) and stir vigorously at room temperature for 12-24 hours.

  • Work-up: Remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove excess (Boc)₂O.

  • Isolation: Acidify the aqueous layer with a cold, dilute acid (e.g., 1M HCl or citric acid) to pH ~3. The Boc-protected product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol: Boc Deprotection

The Boc group is easily removed under acidic conditions.

  • Reaction: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Deprotection: Add a strong acid like trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM) or 4M HCl in dioxane. Stir at room temperature for 1-4 hours.

  • Isolation: Monitor by TLC for the disappearance of the protected starting material. Once complete, remove the acid and solvent under reduced pressure (co-evaporating with toluene can help remove final traces of TFA). The deprotected product is typically obtained as its corresponding salt (e.g., hydrochloride or trifluoroacetate).

References

Technical Support Center: Navigating Catalyst Poisoning in the Reduction of 3-(Methylamino)-4-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Catalysis Division Subject: Technical Guidance on Preventing Catalyst Poisoning During the Reduction of 3-(Methylamino)-4-nitrobenzoic Acid Derivatives

Introduction

The catalytic hydrogenation of nitroaromatic compounds is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry for the production of aniline derivatives which are key building blocks for active pharmaceutical ingredients (APIs). The reduction of this compound and its derivatives is a critical step in many synthetic routes. However, this reaction is frequently plagued by catalyst poisoning, leading to decreased reaction rates, incomplete conversions, and ultimately, lower yields and product purity.

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, prevent, and resolve issues related to catalyst poisoning in this specific application.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons I should be aware of in this reaction?

A1: The most prevalent poisons for common hydrogenation catalysts like palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are sulfur-containing compounds.[1][2] Other significant poisons include nitrogen-containing heterocycles (if not the substrate), heavy metal ions, and sometimes even the product amine itself through competitive adsorption.[3][4]

Q2: My starting material is from a commercial source. Could it still contain catalyst poisons?

A2: Absolutely. Commercially available starting materials can contain residual impurities from their synthesis. For nitroaromatic compounds, this can include sulfur-containing reagents or byproducts from the nitration process.[5] It is always a good practice to assess the purity of your starting material, especially if you are experiencing reaction issues.

Q3: Can the 3-(Methylamino)-4-aminobenzoic acid product poison the catalyst?

A3: Yes, this phenomenon is known as product inhibition. The resulting amine product can adsorb onto the active sites of the catalyst, competing with the nitro-containing starting material.[4] This is often observed as a decrease in the reaction rate as the concentration of the amine product increases.[4]

Q4: How can I visually or analytically detect catalyst poisoning during my reaction?

A4: Key indicators of catalyst poisoning include a noticeable decrease in hydrogen uptake, the reaction stalling before the complete consumption of the starting material, and the formation of side products like hydroxylamines or azo compounds due to incomplete reduction.[4] Monitoring the reaction progress by techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[3]

Q5: Are there any "poison-resistant" catalysts available for this type of reduction?

A5: While no catalyst is completely immune to poisoning, some exhibit higher tolerance. For instance, platinum-based catalysts, such as platinum on carbon (Pt/C), can sometimes be more robust in the presence of certain poisons compared to palladium catalysts.[6] Pearlman's catalyst (Pd(OH)₂/C) is also known for its high activity and may be a suitable alternative to investigate.[2][3]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the catalytic reduction of this compound derivatives.

Issue 1: Slow or Stalled Reaction

This is the most frequent problem and is often a direct consequence of catalyst poisoning or suboptimal reaction conditions.

Troubleshooting Workflow:

start Slow or Stalled Reaction check_poisons 1. Evaluate Potential Poisons start->check_poisons check_conditions 2. Optimize Reaction Conditions check_poisons->check_conditions Poisons Ruled Out solution_purify Purify Starting Material/Solvents check_poisons->solution_purify Poisons Suspected check_catalyst 3. Assess Catalyst Activity check_conditions->check_catalyst Conditions Optimal solution_conditions Adjust T, P, Agitation check_conditions->solution_conditions Suboptimal Conditions solution_catalyst Use Fresh/Alternative Catalyst check_catalyst->solution_catalyst Catalyst Inactive end_success Reaction Proceeds check_catalyst->end_success Catalyst Active solution_purify->check_conditions solution_conditions->check_catalyst solution_catalyst->end_success

Caption: Troubleshooting workflow for a slow or stalled hydrogenation reaction.

Detailed Steps:

  • Evaluate Potential Poisons:

    • Starting Material Purity: Was the this compound derivative synthesized using sulfur-containing reagents (e.g., sulfonyl chlorides, thiols)? If so, purification via recrystallization or column chromatography is highly recommended.

    • Solvent Purity: Ensure the use of high-purity, anhydrous, and degassed solvents. Common solvents for this reduction include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF).[3] Water can sometimes act as a temporary poison.[3]

    • Glassware and Equipment: Thoroughly clean all glassware to remove any residual contaminants.

  • Optimize Reaction Conditions:

    • Agitation: Inefficient stirring can lead to poor mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), which limits the reaction rate. Ensure vigorous stirring to maximize contact between reactants.[3]

    • Hydrogen Pressure: While a hydrogen balloon is often sufficient for simple reductions, more challenging substrates may require higher pressures, for instance, by using a Parr hydrogenator.[2][3]

    • Temperature: Many hydrogenations proceed well at room temperature. However, for some substrates, gentle heating may be necessary to increase the reaction rate. Conversely, excessive heat can lead to catalyst deactivation or side reactions.[3][7]

  • Assess Catalyst Activity:

    • Catalyst Age and Storage: Catalysts can lose activity over time, especially if not stored properly. Always handle catalysts under an inert atmosphere when possible.[3]

    • Fresh Catalyst: If poisoning is suspected, using a fresh batch of catalyst is a straightforward way to rule out catalyst deactivation.[3]

    • Catalyst Loading: Insufficient catalyst loading can lead to slow reactions. A typical starting point for Pd/C is 5-10 mol% relative to the substrate.[3]

Issue 2: Incomplete Conversion with Byproduct Formation

The presence of intermediates such as nitroso or hydroxylamine species indicates that the reduction is not proceeding to completion. This is a strong indicator of catalyst deactivation.

Troubleshooting Workflow:

start Incomplete Conversion & Byproduct Formation confirm_poisoning Confirm Catalyst Poisoning start->confirm_poisoning purify Purify Starting Material confirm_poisoning->purify Poisoning Confirmed regenerate_catalyst Attempt Catalyst Regeneration confirm_poisoning->regenerate_catalyst If Catalyst is Valuable change_catalyst Change Catalyst Type purify->change_catalyst Purification Insufficient end_success Complete Conversion purify->end_success Purification Successful change_catalyst->end_success regenerate_catalyst->end_success

Caption: Troubleshooting workflow for incomplete conversion.

Detailed Steps:

  • Confirm Catalyst Poisoning: As outlined in the previous section, systematically rule out issues with reaction conditions and catalyst handling.

  • Purify the Starting Material: This is the most critical step. A robust purification method is necessary to remove trace impurities that may be poisoning the catalyst.

  • Consider a Different Catalyst: If purification is not feasible or effective, switching to a more robust catalyst like Pt/C or a sulfur-modified platinum catalyst may be beneficial.[8]

  • Catalyst Regeneration (Advanced): For precious metal catalysts, regeneration can be an option, although it is a more involved process. This typically involves washing with solvents to remove adsorbed species, followed by an oxidative treatment to remove strongly bound poisons like sulfur.[4]

III. Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C

This protocol provides a baseline for the reduction of this compound derivatives.

Materials:

  • This compound derivative

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous solvent (e.g., methanol, ethanol, ethyl acetate)[3]

  • Hydrogen gas supply (balloon or cylinder)

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Filtration setup (e.g., Büchner funnel with Celite®)

Procedure:

  • In a clean, dry reaction flask equipped with a magnetic stir bar, dissolve the this compound derivative in the chosen anhydrous solvent.[3]

  • Carefully add the 10% Pd/C catalyst (typically 5-10 mol% of the substrate) to the reaction mixture under a positive pressure of an inert gas (e.g., nitrogen or argon).[3]

  • Seal the reaction vessel, evacuate the air, and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 bar) or maintain a hydrogen atmosphere with a balloon.[3]

  • Stir the reaction mixture vigorously at room temperature or the desired temperature.[3]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or LC-MS) until the starting material is consumed.[3]

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the filter cake wet at all times, as dry Pd/C can be pyrophoric.[3]

  • Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.

Protocol 2: Purification of Nitroaromatic Starting Material

If catalyst poisoning is suspected due to impurities in the starting material, the following general purification protocol can be employed.

Materials:

  • Crude this compound derivative

  • Appropriate solvent system for recrystallization or column chromatography

Procedure (Recrystallization):

  • Dissolve the crude nitroaromatic compound in a minimum amount of a suitable hot solvent.

  • If necessary, hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to induce crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

IV. Data Presentation

Table 1: Common Catalyst Poisons and Their Effects

Poison ClassExamplesEffect on CatalystMitigation Strategy
Sulfur CompoundsThiols, sulfides, sulfoxides, SO₂Strong and often irreversible deactivation of active sites.[1][9]Purification of starting materials and solvents; use of sulfur-tolerant catalysts.
Nitrogen CompoundsPyridine, quinoline, nitrilesCompetitive adsorption on active sites, leading to reduced activity.[10]Can sometimes be overcome by increasing catalyst loading or reaction temperature.
Heavy MetalsPb, Hg, AsAlloying with the catalyst metal or blocking active sites.[10]Ensure high purity of all reagents and solvents.
HalidesCl⁻, Br⁻, I⁻Can modify the catalyst surface and affect selectivity.[10]Use of halide-free reagents and solvents.
Product Amines3-(Methylamino)-4-aminobenzoic acidCompetitive adsorption (product inhibition), slowing the reaction rate.[4]Optimize reaction conditions to favor desorption; consider continuous flow reactors.

V. Conclusion

Successfully navigating the challenges of catalyst poisoning in the reduction of this compound derivatives requires a systematic and informed approach. By understanding the potential sources of poisons, diligently purifying starting materials, and optimizing reaction conditions, researchers can significantly improve the efficiency and reliability of this critical synthetic transformation. This guide serves as a foundational resource to empower you to troubleshoot and overcome these common experimental hurdles.

VI. References

  • Catalyst poisoning. (n.d.). In Wikipedia. Retrieved January 6, 2026, from --INVALID-LINK--

  • Troubleshooting guide for the catalytic hydrogenation of nitroaromatics. (2025). Benchchem. Retrieved from --INVALID-LINK--

  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. (n.d.). DCL Inc. Retrieved from --INVALID-LINK--

  • Lott, P., et al. (2021). Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales. ACS Catalysis. Retrieved from --INVALID-LINK--

  • Barbosa, L. A., et al. (1993). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions. Retrieved from --INVALID-LINK--

  • Červený, L., & Michálková, E. (2018). Catalyst deactivation in the liquid phase hydrogenation of nitrocompounds. ResearchGate. Retrieved from --INVALID-LINK--

  • Gómez-Quero, S., et al. (2021). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. National Genomics Data Center. Retrieved from --INVALID-LINK--

  • Barbosa, L. A., et al. (1993). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Semantic Scholar. Retrieved from --INVALID-LINK--

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023). MDPI. Retrieved from --INVALID-LINK--

  • Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow. Retrieved from --INVALID-LINK--

  • Ni-based structured catalyst for selective 3-phase hydrogenation of nitroaromatics. (2019). ResearchGate. Retrieved from --INVALID-LINK--

  • Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1). (n.d.). So-Chem. Retrieved from --INVALID-LINK--

  • Selective hydrogenation of nitroaromatic compounds. (2013). ResearchGate. Retrieved from --INVALID-LINK--

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • Method of purifying nitrated aromatic compounds from a nitration process. (2016). Google Patents. Retrieved from --INVALID-LINK--

  • Hydrogenation Catalysts. (n.d.). TCI Chemicals. Retrieved from --INVALID-LINK--

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024). ResearchGate. Retrieved from --INVALID-LINK--

  • Hydrogenation troubleshooting. (2023). Reddit. Retrieved from --INVALID-LINK--

  • Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. (2007). ResearchGate. Retrieved from --INVALID-LINK--

  • Troubleshooting of Catalytic Reactors. (2015). Slideshare. Retrieved from --INVALID-LINK--

  • Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. (2023). PubMed Central. Retrieved from --INVALID-LINK--

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. (2022). ACS Organic & Inorganic Au. Retrieved from --INVALID-LINK--

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2018). PubMed Central. Retrieved from --INVALID-LINK--

  • Catalyst deactivation. (2021). YouTube. Retrieved from --INVALID-LINK--

  • Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. (2025). Materials Advances. Retrieved from --INVALID-LINK--

  • Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity. (2012). ResearchGate. Retrieved from --INVALID-LINK--

  • CHEM 2325 Module 22: Substituent Effects on Acidity of Benzoic Acids. (2024). YouTube. Retrieved from --INVALID-LINK--

  • Efficacy of different reducing agents for the nitro group on substituted benzenes. (2025). Benchchem. Retrieved from --INVALID-LINK--

  • Substituent effects of nitro group in cyclic compounds. (2020). SciSpace. Retrieved from --INVALID-LINK--

  • Catalytic Production of Aromatic Amines from Nitroaromatics-Addressing a Critical Challenge in Environmental Remediation. (2025). PubMed. Retrieved from --INVALID-LINK--

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2007). PubMed Central. Retrieved from --INVALID-LINK--

  • Process for the purification of nitro aliphatic compounds. (1941). Google Patents. Retrieved from --INVALID-LINK--

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Matthey. Retrieved from --INVALID-LINK--

  • Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. (2024). MDPI. Retrieved from --INVALID-LINK--

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Retrieved from --INVALID-LINK--

  • Technical Support Center: Catalyst Poisoning in the Hydrogenation of 3-Nitro-4-Octanol. (2025). Benchchem. Retrieved from --INVALID-LINK--

References

Technical Support Center: 3-(Methylamino)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical support for the safe handling and disposal of 3-(Methylamino)-4-nitrobenzoic acid. Our goal is to synthesize established safety protocols with practical, field-proven insights to ensure both experimental integrity and user safety.

Compound Identification and Hazard Summary

This compound is an aromatic carboxylic acid derivative used as an intermediate in organic synthesis. Due to its functional groups—a nitro group and an amino group—it possesses specific hazards that require careful management.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 214778-10-6[1]
Molecular Formula C₈H₈N₂O₄[1]
Molecular Weight 196.16 g/mol [1]
Appearance Crystalline powder

Table 2: GHS Hazard Classification

GHS ClassificationHazard StatementSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationWarning
(Source: PubChem CID 22184623)[1]
Frequently Asked Questions (FAQs): Core Handling & Storage

This section addresses common questions regarding the day-to-day handling and storage of this compound.

Q1: What are the primary hazards I should be aware of before starting my experiment?

A1: The primary hazards are acute toxicity and irritation. The compound is classified as harmful if swallowed[1]. Direct contact can cause significant skin and serious eye irritation[1]. Inhalation of the dust may lead to respiratory tract irritation[1]. Aromatic nitro compounds as a class should be handled with care, as they can be absorbed through the skin and may have systemic effects[2][3].

Q2: What Personal Protective Equipment (PPE) is mandatory for handling this compound?

A2: A multi-layered approach to PPE is essential. The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles that meet ANSI Z.87.1 or European Standard EN166 standards are required at all times[4][5]. A face shield should be worn over goggles if there is a risk of splashing or dust generation[6].

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact[7]. Dispose of contaminated gloves immediately according to your institution's guidelines[7].

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe, closed-heel shoes must be worn to cover all exposed skin[6].

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust[4][8]. If engineering controls are insufficient and dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary[5][7].

Q3: How should I properly store this chemical to ensure its stability and safety?

A3: Proper storage is critical to prevent degradation and hazardous reactions.

  • Container: Keep the compound in a tightly closed, properly labeled container[9][10].

  • Environment: Store in a cool, dry, and well-ventilated area[9][10]. The storage location should be designated for hazardous chemicals, away from general laboratory traffic.

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, to prevent potentially hazardous reactions[2][7][8].

Experimental Workflow: Safe Handling

The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase prep1 Review Safety Data Sheet (SDS) prep2 Conduct Risk Assessment prep1->prep2 prep3 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep2->prep3 handle1 Work in a Certified Chemical Fume Hood prep3->handle1 Proceed to Experiment handle2 Weigh Compound Carefully to Minimize Dust handle1->handle2 handle3 Keep Container Closed When Not in Use handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Experiment Complete clean2 Segregate Waste for Disposal clean1->clean2 clean3 Remove PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard workflow for handling this compound.

Troubleshooting Guides: Spills and Exposure

Immediate and correct response to accidents is crucial for minimizing harm.

Scenario 1: Small Solid Spill in the Laboratory (<5 grams)

If you encounter a small spill of solid this compound, follow this protocol. For larger spills, evacuate the area and contact your institution's emergency response team.

Step-by-Step Spill Cleanup Protocol:

  • Alert & Secure: Immediately alert personnel in the vicinity. Restrict access to the spill area[11].

  • Assess & Ventilate: Ensure the area is well-ventilated, preferably within a fume hood. Do not attempt to clean a spill outside of a hood if you are not equipped with respiratory protection[12].

  • Don PPE: Wear the mandatory PPE as described above: chemical goggles, a face shield, a lab coat, and double-glove with chemical-resistant gloves (e.g., nitrile)[12][13].

  • Contain: Gently cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial spill pillow[12][14][15]. Causality: Do not use paper towels or other combustible materials, as they can create a fire hazard when mixed with nitro compounds[12].

  • Collect: Carefully scoop the mixture into a clearly labeled, sealable hazardous waste container. Use non-sparking tools to avoid ignition sources[10][12]. Avoid creating dust during this process[7].

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol or acetone), followed by a thorough wash with soap and water[12]. All cleaning materials must be placed in the hazardous waste container.

  • Dispose: Seal and label the waste container. Dispose of it as hazardous chemical waste according to your institution's Environmental Health & Safety (EHS) guidelines[16].

Spill Response Decision Workflow

G start Spill Occurs q1 Is the spill large (>5g) or outside a fume hood? start->q1 evacuate Evacuate Area Alert Supervisor Call Emergency Response q1->evacuate Yes q2 Are you trained and equipped with proper PPE? q1->q2 No report Document Incident Report to EHS evacuate->report q2->evacuate No cleanup Follow Small Spill Cleanup Protocol q2->cleanup Yes cleanup->report

Caption: Decision-making workflow for responding to a chemical spill.

Scenario 2: Accidental Exposure

Q: What are the immediate first-aid steps for skin or eye contact?

A: Act immediately to mitigate the effects of exposure.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes[4][7][9]. Seek medical attention if irritation persists[4].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[4][7][9]. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[4].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention[4][9].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person[7][8]. Seek immediate medical attention[7]. In all cases, provide the Safety Data Sheet (SDS) to the responding medical personnel.

Waste Disposal Protocol

Q: How do I correctly dispose of waste this compound and contaminated materials?

A: All waste containing this compound, including surplus chemical, grossly contaminated materials (e.g., absorbent from a spill), and empty containers, must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this waste with other waste streams, especially incompatible materials[12]. It should be segregated as a solid, non-halogenated organic waste unless institutional guidelines specify otherwise.

  • Containerization: Place the waste in a robust, sealable, and chemically compatible container. Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[7][12].

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS department.

  • Professional Disposal: The final disposal method will likely be incineration in a chemical incinerator equipped with an afterburner and scrubber[7]. This must be handled by a licensed professional waste disposal service[7]. Never dispose of this chemical down the drain or in regular trash[4][7].

References

Validation & Comparative

A Comparative Guide to the Purity Assessment of Synthesized 3-(Methylamino)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

3-(Methylamino)-4-nitrobenzoic acid is a key chemical intermediate, serving as a foundational building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring a carboxylic acid, a secondary amine, and a nitro group, makes it a versatile precursor for creating more complex molecules. However, the very reactivity that makes it valuable also presents challenges in its synthesis, often leading to the formation of process-related impurities such as unreacted starting materials, positional isomers, or by-products.[3]

In the landscape of drug development and manufacturing, the purity of such intermediates is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[4][5][6] An uncharacterized impurity can have unintended pharmacological or toxicological effects, compromise the stability of the API, or affect the manufacturability of the final dosage form.

This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity assessment of synthesized this compound. We will move beyond procedural descriptions to explore the causality behind methodological choices, presenting a self-validating system of analysis designed for researchers, scientists, and drug development professionals.

Synthetic Context and the Genesis of Impurities

To effectively assess purity, one must first understand the potential sources of impurities. A common synthetic route to the isomeric 4-(Methylamino)-3-nitrobenzoic acid (for which more literature is available and whose analytical principles are identical) involves a nucleophilic aromatic substitution reaction. This process typically starts with 4-chloro-3-nitrobenzoic acid, which is reacted with methylamine.[7][8][9][10]

This reaction pathway can generate several types of impurities:

  • Unreacted Starting Materials: Incomplete reaction can leave residual 4-chloro-3-nitrobenzoic acid in the final product.

  • Positional Isomers: If the synthesis involves a nitration step on a substituted benzoic acid, other isomers could be formed.[3]

  • Side-Reaction Products: The reactive nature of the reagents can lead to unforeseen by-products.

Understanding this synthetic workflow is the first step in developing a targeted analytical strategy capable of separating and identifying these potential contaminants.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Sources Start 4-Chloro-3-nitrobenzoic Acid (Starting Material) Reagent + Methylamine Solution Reaction Nucleophilic Aromatic Substitution Start->Reaction Reactant Reagent->Reaction Product Synthesized this compound (Target Compound) Reaction->Product Yields Impurity1 Unreacted Starting Material Reaction->Impurity1 Incomplete Reaction Impurity3 Side-Reaction By-products Reaction->Impurity3 Side Reactions Impurity2 Positional Isomers (e.g., from nitration step)

Synthesis Pathway and Impurity Origins.

Orthogonal Techniques for Comprehensive Purity Assessment

No single analytical technique can provide a complete purity profile. A robust assessment relies on an orthogonal approach, where multiple methods based on different chemical and physical principles are used to build a comprehensive and trustworthy picture. We will compare four cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC is the principal technique for separating and quantifying impurities in pharmaceutical development due to its high resolution, sensitivity, and reproducibility.[6] For this compound, a reversed-phase method is most appropriate, separating compounds based on their polarity.

Causality of Method Choice: The acidic nature of the carboxyl group and the basic nature of the methylamino group mean the compound's retention is highly pH-dependent. An acidic mobile phase is used to suppress the ionization of the carboxylic acid (protonating it to -COOH), making it less polar and ensuring good retention and sharp peak shape on a non-polar C18 column.[11]

  • Apparatus & Conditions:

    • System: HPLC with UV or Photodiode Array (PDA) detector.[3]

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.[11]

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm.

    • Column Temperature: 30 °C.

  • Solution Preparation:

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the synthesized batch.[3]

  • Analysis Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the diluent (blank) to ensure no system peaks are present.

    • Inject the Standard Solution to determine the retention time (RT) of the main peak.

    • Inject the Sample Solution.

    • Integrate all peaks in the chromatogram. Purity is calculated based on the area percent method.

The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Peak # Retention Time (min) Area (mAU*s) Area % Identity
14.5215,4300.25Impurity A
28.916,120,50099.65This compound
311.256,1500.10Impurity B
Total 6,142,080 100.00

Strengths vs. Limitations:

  • Strengths: Highly sensitive for detecting trace impurities, excellent for quantification, and highly reproducible. A validated HPLC method is a cornerstone of quality control.[5]

  • Limitations: Provides limited structural information. An impurity peak is defined only by its retention time and UV spectrum, which is often insufficient for definitive identification.

Prep Sample & Standard Preparation Inject Inject into HPLC System Prep->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Analyze Chromatogram Analysis (Peak Integration) Detect->Analyze Report Calculate Area % & Report Purity Analyze->Report

Workflow for HPLC Purity Analysis.
Mass Spectrometry (MS): The Key to Impurity Identification

While HPLC separates impurities, Mass Spectrometry identifies them by providing a highly accurate mass-to-charge ratio (m/z).[12] When coupled with HPLC (LC-MS), it becomes a formidable tool for impurity profiling, providing both chromatographic separation and mass information simultaneously.[4][12]

Causality of Method Choice: High-Resolution Mass Spectrometry (HRMS) is particularly powerful. It can measure mass with sub-ppm accuracy, which allows for the unambiguous determination of an impurity's elemental formula.[4] This is crucial for distinguishing between isomers or compounds with very similar molecular weights, providing a level of certainty that low-resolution MS cannot.[13]

  • System & Conditions:

    • System: HPLC (as described above) coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).

    • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes to ensure detection of all species.

    • Mass Range: 50 - 500 m/z.

    • Data Acquisition: Full scan mode for initial detection, followed by tandem MS (MS/MS) on impurity peaks for structural fragmentation data.

  • Analysis Procedure:

    • The sample is analyzed using the same HPLC method as before.

    • The eluent from the column is directed into the ESI source.

    • For each peak observed in the chromatogram, a corresponding mass spectrum is generated.

    • The accurate mass of the parent ion for each impurity is determined.

    • This accurate mass is used to predict possible elemental compositions.

    • MS/MS fragmentation is performed to gain structural insights, confirming the proposed structure.[4]

RT (min) Observed m/z Calculated Mass (C₈H₈N₂O₄) Δ (ppm) Identity
8.91197.0557 [M+H]⁺197.05570.0This compound
RT (min) Observed m/z Predicted Formula Δ (ppm) Proposed Identity
4.52202.0009 [M+H]⁺C₇H₄ClNO₄0.24-Chloro-3-nitrobenzoic acid

Strengths vs. Limitations:

  • Strengths: Unmatched capability for identifying unknown impurities.[14] Extremely high sensitivity and specificity.[13]

  • Limitations: Quantification can be more complex than with UV detection due to variations in ionization efficiency. The instrumentation is significantly more expensive and requires specialized expertise.

LC LC Separation (as per HPLC) Ionize Electrospray Ionization (ESI) LC->Ionize MS1 Full Scan HRMS (Determine Accurate Mass) Ionize->MS1 Predict Predict Elemental Composition MS1->Predict MS2 Tandem MS (MS/MS) (Fragment Impurity Ions) MS1->MS2 Elucidate Elucidate & Confirm Impurity Structure MS2->Elucidate

Workflow for LC-MS Impurity Identification.
¹H NMR Spectroscopy: The Gold Standard for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation. ¹H NMR gives detailed information about the number of different types of protons, their chemical environments, and their connectivity.[15] It serves as an essential orthogonal check on the identity of the main component and can be used quantitatively (qNMR) to determine purity without a reference standard.

Causality of Method Choice: The distinct electronic environments created by the nitro, carboxyl, and methylamino groups on the aromatic ring result in a unique and predictable pattern of signals for the aromatic protons. This "fingerprint" is highly specific to the desired isomer and allows for unambiguous confirmation of its structure, instantly revealing the presence of any positional isomers that might co-elute in HPLC.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized sample.

    • Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is chosen for its ability to dissolve the compound and to allow observation of the exchangeable amine (-NH) and carboxylic acid (-COOH) protons.[16]

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

  • Data Acquisition:

    • Spectrometer: 400 MHz or higher for good signal dispersion.

    • Acquisition: A standard proton experiment is run, acquiring at least 16 scans to ensure a good signal-to-noise ratio.

Predicted ¹H NMR Spectrum for this compound (in DMSO-d₆):

  • ~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH). Broad singlet.

  • ~8.5 ppm (s, 1H): Aromatic proton adjacent to the nitro group.

  • ~7.9 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid.

  • ~7.0 ppm (d, 1H): Aromatic proton ortho to the methylamino group.

  • ~5.0 ppm (br s, 1H): Amine proton (-NH).

  • ~3.0 ppm (s, 3H): Methyl group protons (-CH₃).

Any deviation from this pattern or the appearance of extra peaks indicates the presence of impurities. The integration of the peaks should correspond to the number of protons, providing a semi-quantitative ratio of compound to impurity.

Strengths vs. Limitations:

  • Strengths: Provides definitive structural information, making it ideal for identity confirmation. qNMR can provide a highly accurate purity value without requiring an identical reference standard.

  • Limitations: Relatively low sensitivity compared to HPLC and MS, making it unsuitable for detecting impurities below the ~0.1% level.

Elemental Analysis (EA): The Fundamental Purity Check

Elemental Analysis (EA) is a fundamental technique that determines the percentage by mass of carbon, hydrogen, and nitrogen in a compound.[17][18] This experimental composition is then compared to the theoretical composition calculated from the molecular formula (C₈H₈N₂O₄).

Causality of Method Choice: EA provides a measure of the "bulk" or overall purity of the sample.[19] It is completely orthogonal to chromatographic and spectroscopic methods because it is insensitive to the structure of impurities; it only measures a deviation in the total elemental makeup. A significant deviation from the theoretical values indicates the presence of impurities that have a different elemental composition, such as residual solvents or inorganic salts.

  • Sample Preparation: A small, accurately weighed amount of the dried sample (1-3 mg) is placed in a tin capsule.

  • Analysis: The sample undergoes high-temperature combustion in an oxygen-rich environment.[18][20] The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector (e.g., thermal conductivity).

  • Calculation: The instrument software calculates the mass percentage of C, H, and N.

For this compound (C₈H₈N₂O₄, MW: 196.16 g/mol ):

Element Theoretical % Experimental % Deviation %
Carbon (C) 48.98 48.85 -0.13
Hydrogen (H) 4.11 4.15 +0.04

| Nitrogen (N) | 14.28 | 14.21 | -0.07 |

Acceptance Criteria: For a compound to be considered pure, the experimental values should typically be within ±0.4% of the theoretical values.[21]

Strengths vs. Limitations:

  • Strengths: Provides an excellent, independent confirmation of bulk purity and elemental composition. It is fast, inexpensive, and highly accurate.[18]

  • Limitations: It is a non-specific technique. It cannot identify the nature or number of impurities, only that the overall elemental formula is or is not correct.

An Integrated Strategy for Self-Validating Purity Assessment

A truly trustworthy purity assessment is not a series of disconnected experiments but an integrated, logical workflow. Each step validates the others, building a comprehensive data package that is scientifically sound and regulatorily compliant.

cluster_workflow Integrated Purity Assessment Workflow Start Synthesized Batch of This compound HPLC Step 1: HPLC-UV/PDA (Separation & Quantification) Start->HPLC Decision1 Purity > 99.5%? No significant unknown peaks? HPLC->Decision1 LCMS Step 2: LC-HRMS (Identification of Impurities) Decision1->LCMS No NMR Step 3: ¹H NMR (Structural Confirmation) Decision1->NMR Yes LCMS->NMR Decision2 Structure matches? No isomeric impurities? NMR->Decision2 Decision2->Start No (Re-synthesize/ Purify) EA Step 4: Elemental Analysis (Orthogonal Bulk Purity) Decision2->EA Yes Decision3 Deviation < 0.4%? EA->Decision3 Decision3->Start No (Check for Inorganics/Solvent) End Final Purity Report: - Purity Value (HPLC) - Impurity Identities (MS) - Structural Confirmation (NMR) - Elemental Composition (EA) Decision3->End Yes

Integrated Workflow for Purity Assessment.
  • Initial Screening (HPLC): Begin with HPLC to get a quantitative overview. This separates the main component from impurities and provides an initial purity value (e.g., 99.65%).

  • Impurity Identification (LC-MS): If any impurities are detected above the identification threshold (typically 0.10% as per ICH guidelines), perform LC-MS analysis to determine their molecular weights and structures.

  • Structural Confirmation (NMR): Use ¹H NMR to definitively confirm the structure of the main peak, ensuring it is the correct isomer and not a co-eluting structural analogue.

  • Orthogonal Confirmation (Elemental Analysis): Finally, perform elemental analysis as an independent check of the bulk sample's elemental composition. This ensures no non-chromophoric impurities (like inorganic salts) or residual solvents are skewing the purity value.

Conclusion

The purity assessment of a critical intermediate like this compound is a multi-faceted process that demands a strategic, orthogonal approach. While HPLC provides the quantitative foundation, it is the synergistic use of Mass Spectrometry for identification, NMR for structural confirmation, and Elemental Analysis for bulk purity that creates a scientifically rigorous and defensible data package. The causality for this multi-technique approach is clear: each method interrogates the sample based on different physicochemical principles, and together they create a self-validating system. Adherence to this logic not only ensures compliance with regulatory expectations as outlined by bodies like the ICH[5][22][23] but also fundamentally supports the development of safe and effective medicines.

References

A Researcher's Guide to the Spectroscopic Characterization of 3-(Methylamino)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of novel compounds is paramount. 3-(Methylamino)-4-nitrobenzoic acid, a substituted aromatic carboxylic acid, serves as a key intermediate in the synthesis of various target molecules.[1][2] Its precise characterization is not merely a procedural step but a foundational requirement for reproducible research and development. This guide provides an in-depth comparison of the spectroscopic data of this compound with structurally related analogues, offering field-proven insights into the interpretation of its spectral features.

The molecular structure of this compound (molecular weight: 196.16 g/mol ) incorporates several key functional groups: a carboxylic acid, a secondary amine (methylamino), and a nitro group, all attached to a benzene ring.[2][3] Each of these moieties imparts a distinct signature on the compound's spectroscopic profile, which we will explore through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Methodologies: The Foundation of Trustworthy Data

The integrity of spectroscopic data is intrinsically linked to the rigor of the experimental protocols. The methodologies outlined below represent self-validating systems designed to yield high-quality, reproducible data.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The goal of sample preparation for solid-state FTIR is to present a thin, uniform layer of the compound to the IR beam while minimizing light scattering.[4]

  • Sample Preparation (Thin Solid Film Method) :

    • Dissolve approximately 50 mg of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[5]

    • Deposit a drop of this solution onto a single, clean salt plate (e.g., KBr or NaCl).[4][5] These materials are used because their ionic lattices do not absorb in the mid-infrared region.[4]

    • Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate. The quality of the film is crucial; too thick a film will cause total absorption, while too thin a film will yield a weak signal.[5]

  • Background Acquisition : Place the clean, empty salt plate in the spectrometer and run a background scan. This is critical to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Acquisition : Place the salt plate with the sample film in the instrument's sample holder and acquire the spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR sample quality has a profound effect on the final spectrum. The primary objective is to create a clear, homogenous solution free of particulate matter.

  • Sample Preparation :

    • Accurately weigh 5-25 mg of the sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean vial.[6]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[6] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[6]

    • Ensure the solid is completely dissolved. If necessary, use gentle heating or vortexing.

    • Filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean NMR tube to remove any suspended particles, which can degrade spectral quality.

  • Instrumental Analysis :

    • The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7]

    • The instrument is tuned to the specific nucleus (¹H or ¹³C).

    • A standard one-pulse sequence is typically used for ¹H NMR, while ¹³C NMR spectra are usually recorded with broadband proton decoupling to simplify the spectrum and improve sensitivity.[8]

Experimental Protocol: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, offering direct evidence of molecular weight and connectivity.

  • Sample Preparation : Prepare a dilute solution of the sample (around 10-100 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[7]

  • Ionization : Electron Ionization (EI) is a common technique for this type of molecule. In EI, the sample is vaporized in a vacuum and bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion (M⁺•).[7][9]

  • Analysis and Detection : The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio. A detector records the abundance of each ion, generating the mass spectrum.[7]

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to data interpretation in a typical spectroscopic analysis workflow.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep_IR Dissolve & Cast Film Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Prep_NMR Dissolve & Filter Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Prep_MS Dilute in Volatile Solvent Acq_MS Mass Spectrometer (EI) Prep_MS->Acq_MS Analysis_IR Identify Functional Groups Acq_IR->Analysis_IR Analysis_NMR Determine Connectivity Acq_NMR->Analysis_NMR Analysis_MS Confirm MW & Fragmentation Acq_MS->Analysis_MS Final Structural Confirmation Analysis_IR->Final Analysis_NMR->Final Analysis_MS->Final

Caption: Workflow for Spectroscopic Analysis.

Spectroscopic Profile of this compound

The combination of IR, NMR, and MS provides a comprehensive "fingerprint" of the molecule.

  • Infrared (IR) Spectrum : The IR spectrum is dominated by absorptions corresponding to its functional groups. Key expected vibrations include the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the N-H stretch of the secondary amine (~3300-3500 cm⁻¹), asymmetric and symmetric stretches of the nitro group (~1520 and ~1340 cm⁻¹), and C-H stretches of the aromatic ring and methyl group.

  • ¹H NMR Spectrum : The proton NMR spectrum will show distinct signals for the aromatic protons, the amine proton (N-H), the methyl protons (CH₃), and the carboxylic acid proton (COOH). The chemical shifts and splitting patterns of the aromatic protons are particularly informative, revealing their substitution pattern.

  • ¹³C NMR Spectrum : The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons, and the methyl carbon. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating methylamino group.

  • Mass Spectrum : In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• is expected at an m/z of 196.[3] The fragmentation pattern is anticipated to show characteristic losses of small, stable molecules or radicals. For aromatic nitro compounds, common losses include NO₂ (46 u) and NO (30 u).[3][10] For the carboxylic acid, a loss of OH (17 u) or COOH (45 u) is also plausible.[11]

Comparative Spectroscopic Analysis

To truly understand the spectroscopic features of this compound, it is instructive to compare it with structurally similar molecules. This comparison highlights how subtle changes in molecular structure lead to significant and predictable changes in the spectra.

G1 cluster_0 Target Molecule cluster_1 Comparator Molecules cluster_caption *Note: Isomer shown for structural comparison. A B C D labelA This compound labelB 3-Amino-4-nitrobenzoic acid labelC 4-(Dimethylamino)-3-nitrobenzoic acid* labelD 4-Nitrobenzoic acid

Caption: Target molecule and structural analogues for comparison.

Table 1: Comparative Infrared (IR) Data
CompoundKey Vibrational Frequencies (cm⁻¹)Causality of Differences
This compound ~3350 (N-H stretch), ~1700 (C=O stretch), ~1520 & ~1340 (NO₂ stretches)The presence of a distinct N-H stretch confirms the secondary amine.
3-Amino-4-nitrobenzoic acid ~3400 & ~3300 (N-H₂ stretches), ~1700 (C=O stretch), ~1520 & ~1340 (NO₂ stretches)The primary amine (-NH₂) shows two N-H stretching bands (asymmetric and symmetric), unlike the single band of the secondary amine.
4-(Dimethylamino)-3-nitrobenzoic acid Absence of N-H stretch, ~1700 (C=O stretch), ~1520 & ~1340 (NO₂ stretches)The tertiary amine lacks an N-H bond, resulting in the disappearance of the N-H stretching band in this region. This is a key diagnostic feature.
4-Nitrobenzoic acid Absence of N-H stretch, ~1700 (C=O stretch), ~1530 & ~1350 (NO₂ stretches)Lacking any amino group, this spectrum serves as a baseline for the carboxyl and nitro group vibrations.[12]
Table 2: Comparative ¹H NMR Chemical Shift Data (Aromatic Region)
CompoundApproximate Aromatic Proton Chemical Shifts (ppm)Causality of Differences
This compound Signals will be influenced by the electron-donating -NHCH₃ group and the electron-withdrawing -NO₂ and -COOH groups.The methylamino group is an activating, ortho-, para-director, which will shield (shift upfield) the protons ortho and para to it, relative to a non-substituted ring.
3-Amino-4-nitrobenzoic acid Similar pattern to the target, but with slight shifts.The -NH₂ group is a slightly stronger electron-donating group than -NHCH₃, which may cause minor upfield shifts for adjacent protons compared to the target compound.
4-(Dimethylamino)-3-nitrobenzoic acid Similar pattern to the target, but with slight shifts.The -N(CH₃)₂ group is a stronger electron-donating group than -NHCH₃, which would cause a more pronounced upfield shift for adjacent protons.
4-Nitrobenzoic acid ~8.3 ppm (d), ~8.2 ppm (d)[13]The two sets of equivalent protons are strongly deshielded by the electron-withdrawing nitro and carboxyl groups, resulting in downfield chemical shifts. This provides a clear baseline for the effect of adding an amino-substituent.
Table 3: Comparative Mass Spectrometry Data
CompoundMolecular Weight ( g/mol )Expected Molecular Ion (M⁺•) m/zKey Fragmentation Pathways
This compound 196.16[2]196Loss of -OH, -NO₂, -COOH.
3-Amino-4-nitrobenzoic acid 182.14[14]182Loss of -OH, -NO₂, -COOH.
4-(Dimethylamino)-3-nitrobenzoic acid 210.19[15]210Loss of -OH, -NO₂, -COOH. The increased mass of 14 u relative to the target is a clear differentiator.
4-Nitrobenzoic acid 167.12[12]167Loss of -OH, -NO₂, -COOH.[16]

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when approached systematically. The IR spectrum definitively identifies the key functional groups, with the single N-H stretch being a crucial identifier compared to its primary and tertiary amine analogues. ¹H NMR spectroscopy reveals the substitution pattern on the aromatic ring, with the chemical shifts providing insight into the electronic effects of the substituents. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural information through predictable fragmentation patterns. By comparing this data to that of closely related structures, researchers can gain a high degree of confidence in their structural assignment, ensuring the integrity and validity of their subsequent work.

References

A Comparative Guide to the Synthesis of 3-(Methylamino)-4-nitrobenzoic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-(Methylamino)-4-nitrobenzoic Acid

This compound is a pivotal intermediate in the synthesis of a range of pharmaceutically active compounds. Its structural motifs are found in drugs targeting hypertension and inflammation, making its efficient and scalable synthesis a topic of considerable interest to the drug development community.[1] This guide provides an in-depth comparison of three distinct synthetic routes to this valuable building block, offering a critical evaluation of their respective merits and drawbacks. The discussion is grounded in experimental data and mechanistic principles to empower researchers in making informed decisions for their specific applications.

Overview of Synthetic Strategies

The synthesis of this compound primarily relies on the principles of nucleophilic aromatic substitution (SNA r). The core strategy involves the introduction of a methylamino group onto a benzoic acid derivative that is activated by an electron-withdrawing nitro group. This guide will dissect three common approaches, each commencing from a different commercially available starting material:

  • Route 1: Nucleophilic Aromatic Substitution of 4-chloro-3-nitrobenzoic acid.

  • Route 2: Regioselective Amination of 3,4-dinitrobenzoic acid.

  • Route 3: Two-step Synthesis from 4-fluorobenzoic acid via Nitration and Subsequent Amination.

Synthesis_Routes_Overview cluster_route1 Route 1 cluster_route2 Route 2 cluster_route3 Route 3 4-chloro-3-nitrobenzoic acid 4-chloro-3-nitrobenzoic acid Start->4-chloro-3-nitrobenzoic acid Methylamine 3,4-dinitrobenzoic acid 3,4-dinitrobenzoic acid Start->3,4-dinitrobenzoic acid Methylamine 4-fluorobenzoic acid 4-fluorobenzoic acid Start->4-fluorobenzoic acid 1. Nitration 2. Methylamine This compound This compound 4-chloro-3-nitrobenzoic acid->this compound 3,4-dinitrobenzoic acid->this compound 4-fluorobenzoic acid->this compound Route1_Mechanism 4-chloro-3-nitrobenzoic_acid 4-chloro-3-nitrobenzoic acid Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 4-chloro-3-nitrobenzoic_acid->Meisenheimer_Complex + Methylamine Product This compound Meisenheimer_Complex->Product - Cl- Route2_Mechanism 3,4-dinitrobenzoic_acid 3,4-dinitrobenzoic acid Meisenheimer_Complex_4 Meisenheimer Complex (Attack at C4 - Favored) 3,4-dinitrobenzoic_acid->Meisenheimer_Complex_4 + Methylamine Product This compound Meisenheimer_Complex_4->Product - NO2- Route3_Workflow 4-fluorobenzoic_acid 4-fluorobenzoic acid Nitration Nitration (H2SO4, KNO3) 4-fluorobenzoic_acid->Nitration 4-fluoro-3-nitrobenzoic_acid 4-fluoro-3-nitrobenzoic acid Nitration->4-fluoro-3-nitrobenzoic_acid Amination Amination (Methylamine) 4-fluoro-3-nitrobenzoic_acid->Amination Product This compound Amination->Product

References

A Comparative Guide to the Reactivity of 3-(Methylamino)-4-nitrobenzoic Acid and 4-(Methylamino)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the nuanced reactivity of positional isomers can dictate the success or failure of a synthetic route. This guide provides an in-depth technical comparison of two such isomers: 3-(Methylamino)-4-nitrobenzoic acid and 4-(Methylamino)-3-nitrobenzoic acid. By examining their electronic and steric characteristics, we aim to provide a predictive framework for their reactivity in key chemical transformations, supported by established experimental protocols.

Structural and Electronic Overview

The reactivity of these isomers is fundamentally governed by the interplay of the electron-donating methylamino group (-NHCH₃) and the electron-withdrawing nitro group (-NO₂) on the benzoic acid backbone. Their relative positions create distinct electronic environments that influence the acidity of the carboxylic acid, the nucleophilicity of the methylamino group, and the susceptibility of the aromatic ring to various reactions.

FeatureThis compound4-(Methylamino)-3-nitrobenzoic Acid
CAS Number 214778-10-6[1]41263-74-5[2][3][4]
Molecular Formula C₈H₈N₂O₄[1]C₈H₈N₂O₄[3][4]
Molecular Weight 196.16 g/mol [1]196.16 g/mol [3][4]
Predicted pKa ~3.8 (Estimated)~4.28[3][5]
Appearance Off-white solidYellow crystalline powder[2]

Comparative Reactivity Analysis

The differential placement of the substituents leads to significant differences in the reactivity of the two isomers. This can be rationalized by considering the electronic effects (both inductive and resonance) and steric hindrance around the key functional groups.

Acidity of the Carboxylic Acid

The acidity of the carboxylic acid is a critical parameter, influencing its reactivity in esterification and amidation reactions. The pKa value provides a quantitative measure of this acidity.

This compound: In this isomer, the electron-withdrawing nitro group is para to the carboxylic acid. This positioning allows for strong resonance and inductive withdrawal of electron density from the carboxylate anion, thereby stabilizing it and increasing the acidity of the parent acid. The electron-donating methylamino group is meta to the carboxylic acid, exerting a weaker, primarily inductive, electron-donating effect.

4-(Methylamino)-3-nitrobenzoic Acid: Here, the nitro group is meta to the carboxylic acid, exerting a primarily inductive electron-withdrawing effect, which is weaker than the combined resonance and inductive effect in the para position. The electron-donating methylamino group is para to the carboxylic acid, and its strong resonance-donating effect tends to destabilize the carboxylate anion, thereby decreasing the acidity of the parent acid.

Nucleophilicity of the Methylamino Group

The nucleophilicity of the methylamino group is crucial for side reactions or desired transformations involving this group.

This compound: The methylamino group is ortho to the strongly electron-withdrawing nitro group. This proximity significantly reduces the electron density on the nitrogen atom through a strong inductive effect, thereby decreasing its nucleophilicity .

4-(Methylamino)-3-nitrobenzoic Acid: The methylamino group is para to the carboxylic acid and meta to the nitro group. The electron-withdrawing effect of the nitro group is less pronounced at the meta position. Therefore, the nitrogen atom in this isomer is more electron-rich and thus more nucleophilic compared to its counterpart.

Reactivity in Key Transformations

The differences in acidity and nucleophilicity directly translate to differing reactivities in common synthetic transformations.

  • Esterification (e.g., Fischer Esterification): The rate of acid-catalyzed esterification is influenced by the acidity of the carboxylic acid. The more acidic This compound is expected to undergo esterification more readily under acidic conditions.

  • Amide Bond Formation (e.g., EDC/NHS Coupling): In carbodiimide-mediated couplings, the activation of the carboxylic acid is a key step. The more acidic carboxyl group of This compound will likely be activated more efficiently , leading to a faster reaction rate.

  • Reduction of the Nitro Group: The electronic environment around the nitro group influences its reduction potential. In This compound , the nitro group is adjacent to the electron-donating methylamino group, which may slightly increase the electron density on the nitro group, potentially making it marginally more difficult to reduce compared to the nitro group in 4-(Methylamino)-3-nitrobenzoic acid , where it is flanked by the electron-withdrawing carboxylic acid group (in the meta position). However, this effect is likely to be subtle, and reaction conditions will play a more significant role.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted reactivity differences, the following standardized protocols can be employed for a side-by-side comparison.

Determination of pKa (Potentiometric Titration)

This experiment will provide a quantitative comparison of the acidity of the two isomers.

Protocol:

  • Solution Preparation: Prepare 0.01 M solutions of both this compound and 4-(methylamino)-3-nitrobenzoic acid in a 1:1 ethanol/water mixture.

  • Titration Setup: Calibrate a pH meter and equip a burette with a standardized 0.01 M NaOH solution.

  • Titration: Titrate a known volume (e.g., 25 mL) of each acid solution with the NaOH solution, recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pH at the half-equivalence point corresponds to the pKa of the acid.

G cluster_0 pKa Determination Workflow prep Prepare 0.01 M Acid Solutions setup Calibrate pH Meter & Burette prep->setup titrate Titrate with 0.01 M NaOH setup->titrate analyze Plot pH vs. Volume & Determine pKa titrate->analyze

Caption: Workflow for pKa determination.

Comparative Fischer Esterification

This protocol allows for a kinetic comparison of the esterification reaction.

Protocol:

  • Reaction Setup: In two separate round-bottom flasks, dissolve an equimolar amount (e.g., 1 mmol) of each isomer in anhydrous methanol (e.g., 10 mL).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) to each flask.

  • Reaction Monitoring: Reflux both reaction mixtures at the same temperature. Withdraw small aliquots from each reaction at regular time intervals (e.g., 15, 30, 60, 120 minutes).

  • Analysis: Quench the reaction in the aliquots and analyze the product-to-starting material ratio using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Kinetic Profile: Plot the percentage conversion against time for both isomers to compare their reaction rates.

G cluster_1 Comparative Esterification Workflow start Dissolve Isomers in Methanol add_cat Add H₂SO₄ Catalyst start->add_cat reflux Reflux and Sample at Intervals add_cat->reflux analyze Analyze Aliquots by HPLC/GC reflux->analyze plot Plot % Conversion vs. Time analyze->plot

Caption: Comparative Fischer Esterification.

Comparative Amide Bond Formation

This experiment compares the rate of amide bond formation using a standard coupling agent.

Protocol:

  • Activation: In separate vials, dissolve equimolar amounts (e.g., 0.5 mmol) of each isomer in a suitable solvent (e.g., DMF). Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (e.g., 1.2 equivalents) and NHS (N-hydroxysuccinimide) (e.g., 1.2 equivalents).

  • Coupling: After a short activation period (e.g., 15 minutes), add an equimolar amount of an amine (e.g., benzylamine) to each vial.

  • Reaction Monitoring: Monitor the progress of both reactions by TLC or LC-MS at set time points.

  • Rate Comparison: Compare the time taken for the complete consumption of the starting carboxylic acid in both reactions.

G cluster_2 Comparative Amide Coupling Workflow dissolve Dissolve Isomers in DMF activate Activate with EDC/NHS dissolve->activate couple Add Benzylamine activate->couple monitor Monitor by TLC/LC-MS couple->monitor compare Compare Reaction Times monitor->compare

Caption: Comparative Amide Bond Formation.

Comparative Nitro Group Reduction

This protocol evaluates the relative ease of reduction of the nitro group.

Protocol:

  • Reaction Setup: In two separate hydrogenation vessels, dissolve an equimolar amount (e.g., 1 mmol) of each isomer in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (10% Pd/C) to each vessel.

  • Hydrogenation: Subject both reactions to a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator) with vigorous stirring.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Rate Comparison: Compare the time required for complete conversion to the corresponding aniline derivative for both isomers.

G cluster_3 Comparative Nitro Reduction Workflow dissolve_nitro Dissolve Isomers in Ethanol add_pdc Add Pd/C Catalyst dissolve_nitro->add_pdc hydrogenate Hydrogenate under H₂ add_pdc->hydrogenate monitor_red Monitor by TLC/LC-MS hydrogenate->monitor_red compare_red Compare Conversion Times monitor_red->compare_red

Caption: Comparative Nitro Group Reduction.

Conclusion

The positional isomerism of the methylamino and nitro groups in this compound and 4-(methylamino)-3-nitrobenzoic acid results in distinct electronic properties that significantly influence their chemical reactivity. This compound is predicted to be the more acidic and therefore more reactive in transformations involving the carboxylic acid, such as esterification and amide bond formation. Conversely, the methylamino group in 4-(methylamino)-3-nitrobenzoic acid is expected to be more nucleophilic. These predictions, grounded in fundamental principles of organic chemistry, can be empirically verified through the comparative experimental protocols outlined in this guide. For researchers and drug development professionals, a thorough understanding of these reactivity differences is paramount for rational route design, optimization of reaction conditions, and the efficient synthesis of target molecules.

References

A Comparative Guide to the Biological Activity of Aminonitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The aminobenzoic acid scaffold is a cornerstone in medicinal chemistry, recognized for its structural versatility and presence in a wide array of therapeutic agents.[1][2] Modifications to this core, particularly through the introduction of a nitro group and substitutions on the amine, can profoundly influence the molecule's electronic properties and biological activity. This guide provides a comparative analysis of the biological activities of derivatives related to 3-(methylamino)-4-nitrobenzoic acid, focusing on their anticancer, antimicrobial, and anti-inflammatory potential, supported by experimental data.

While this compound itself is a valuable intermediate in organic synthesis, particularly for pharmaceuticals like dabigatran, its direct biological activity is less explored.[3][4] However, the broader class of aminonitrobenzoic acid derivatives has demonstrated significant therapeutic potential.[5][6][7]

Anticancer Activity: A Focus on Cytotoxicity

Derivatives of aminobenzoic acid have shown promising results as anticancer agents, with their efficacy often linked to the nature and position of substituents on the aromatic ring.[8][9][10]

Comparative Analysis of Anticancer Activity:

A study on O- and N-alkyl derivatives of 4-aminobenzoic acid (PABA) revealed significant cytotoxic activity against lung (NCI-H460) and oral squamous carcinoma (CAL-27) cell lines.[8][9] The introduction of alkyl groups on the nitrogen and oxygen atoms modulates the lipophilicity and electronic nature of the parent compound, influencing its interaction with biological targets.

CompoundDerivative TypeCell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 20 N-alkyl derivative of PABANCI-H46015.59Cisplatin21.00
Benzamide derivativeBenzamide of PABANot Specified5.85 & 4.535-FluorouracilNot Specified
Chloro anilinoquinolineAnilinoquinoline of PABAMCF-73.42DoxorubicinNot Specified
Chloro anilinoquinolineAnilinoquinoline of PABAA5495.97ErlotinibNot Specified

Table 1: Comparative cytotoxic activity of various aminobenzoic acid derivatives against different cancer cell lines.[8][10]

The data indicates that specific N-alkyl derivatives can exhibit greater potency than the standard chemotherapeutic agent, cisplatin, against lung cancer cells.[8] Furthermore, other modifications, such as the formation of benzamide and anilinoquinoline derivatives, have yielded compounds with potent activity against breast (MCF-7) and lung (A549) cancer cell lines.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of these compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Potential Mechanism of Action:

While the exact mechanisms can vary, some aminobenzoic acid derivatives may exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the MAPK pathway.

anticancer_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Derivative Aminonitrobenzoic Acid Derivative Derivative->RAF Inhibition

Caption: Putative inhibition of the MAPK signaling pathway by aminonitrobenzoic acid derivatives.

Antimicrobial Activity: Combating Bacterial Growth

The aminobenzoic acid scaffold is also a promising starting point for the development of novel antimicrobial agents.[2][5] The presence of the nitro group can enhance antimicrobial activity, a feature seen in many established antimicrobial drugs.[7]

Comparative Analysis of Antimicrobial Activity:

The antimicrobial potential of benzoic acid derivatives is influenced by the type and position of substituents on the aromatic ring.[11] Studies on various derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[12][13]

Compound TypeBacterial StrainActivity MetricResult
2-Chloro-5-nitrobenzoic acid deriv. (1)S. aureusZone of InhibitionPotent activity
2-Chloro-5-nitrobenzoic acid deriv. (2)E. coliZone of InhibitionWeak inhibition
p-Aminobenzoic acid Schiff basesB. subtilispMIC (µM/ml)2.11
p-Aminobenzoic acid estersB. subtilispMIC (µM/ml)Generally less potent than Schiff bases

Table 2: Comparative antimicrobial activity of selected benzoic acid derivatives.[12][13]

Notably, Schiff bases derived from p-aminobenzoic acid have shown greater potency than their ester counterparts.[13] Furthermore, the introduction of a nitro group, as seen in 2-chloro-5-nitrobenzoic acid derivatives, can lead to significant antibacterial activity.[12] The mechanism of action for benzoic acid derivatives is often attributed to the disruption of bacterial cell homeostasis through the transport of H+ ions into the cytoplasm.[14]

Experimental Protocol: Tube Dilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

  • Preparation of Inoculum: A standardized suspension of the target bacterium is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are made in a suitable broth medium in test tubes.

  • Inoculation: Each tube is inoculated with the bacterial suspension.

  • Incubation: The tubes are incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture C Inoculation A->C B Serial Dilution of Test Compound B->C D Incubation (24h, 37°C) C->D E Visual Inspection for Turbidity D->E F Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key factor in the development and progression of various diseases, including cancer.[15] Derivatives of p-aminobenzoic acid have been investigated for their potential to modulate inflammatory responses.

Comparative Analysis of Anti-inflammatory Activity:

A series of PABA derivatives, referred to as DAB molecules, have been synthesized and evaluated for their anti-inflammatory and anticancer properties.[15]

CompoundKey MoietiesIn Vitro ActivityIn Vivo Activity
DAB-1 Maleimide, HydrazideInhibits NO productionAnti-inflammatory and anticancer
DAB-2-28 Modified HydrazideGreater inhibition of NO production than DAB-1More efficient inhibition of tumor development

Table 3: Comparative anti-inflammatory and anticancer activities of PABA-derived DAB molecules.[15]

DAB-2-28, a second-generation derivative, demonstrated superior efficacy in inhibiting nitric oxide (NO) production and key pro-inflammatory signaling pathways like IL-6/STAT3 and TNFα/NFκB compared to the parent compound DAB-1.[15] In preclinical models, DAB-2-28 also showed more potent inhibition of tumor growth, highlighting the potential of these derivatives in treating inflammation-related cancers.[15] Some derivatives of 2-aminobenzoic acid have also been synthesized and shown to possess potent anti-inflammatory and analgesic activities.[16]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating acute anti-inflammatory activity.

  • Animal Dosing: A group of rats is orally administered the test compound, while a control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce inflammation.

  • Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Potential Mechanism of Action:

The anti-inflammatory effects of these derivatives may be mediated through the inhibition of pro-inflammatory enzymes like iNOS and COX-2, and the downregulation of key signaling pathways.

anti_inflammatory_pathway Inflammatory Stimuli Inflammatory Stimuli NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway STAT3 Pathway STAT3 Pathway Inflammatory Stimuli->STAT3 Pathway Pro-inflammatory Genes\n(iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) NF-κB Pathway->Pro-inflammatory Genes\n(iNOS, COX-2) STAT3 Pathway->Pro-inflammatory Genes\n(iNOS, COX-2) Derivative PABA Derivative Derivative->NF-κB Pathway Inhibition Derivative->STAT3 Pathway Inhibition

Caption: Inhibition of pro-inflammatory signaling pathways by PABA derivatives.

Conclusion

The aminonitrobenzoic acid scaffold and its analogs represent a versatile platform for the development of novel therapeutic agents. Through targeted chemical modifications, derivatives with potent and selective anticancer, antimicrobial, and anti-inflammatory activities can be generated. The experimental data presented in this guide underscores the importance of structure-activity relationship studies in optimizing the biological profiles of these compounds. Further research into the precise mechanisms of action and in vivo efficacy of promising derivatives is warranted to translate these findings into clinically effective treatments.

References

A Senior Application Scientist's Guide to the Structural Validation of 3-(Methylamino)-4-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in the development pipeline. This guide provides an in-depth, technically-grounded comparison of the essential analytical techniques required for the rigorous structural validation of 3-(Methylamino)-4-nitrobenzoic acid and its derivatives.

The core challenge in validating this specific molecule lies in its close structural relationship to its isomer, 4-(Methylamino)-3-nitrobenzoic acid, a widely documented intermediate in pharmaceutical synthesis.[1][2] The simple transposition of the methylamino and nitro groups on the benzoic acid ring fundamentally alters the molecule's electronic, steric, and physicochemical properties, which in turn dictates its biological activity and potential as a therapeutic agent.[3] Therefore, a multi-technique, orthogonal approach is not just recommended; it is imperative.

This guide will dissect the causality behind our experimental choices, presenting a self-validating workflow that moves from initial purity assessment and fundamental characterization to definitive, unambiguous structural elucidation.

The Integrated Validation Workflow

The structural validation process is not a linear checklist but an integrated workflow where each technique provides a piece of a larger puzzle. The data from spectroscopic methods provide context and confirmation for each other, while chromatography ensures the integrity of the sample being analyzed. Ultimately, for crystalline solids, X-ray crystallography serves as the final arbiter.

G cluster_0 Initial Assessment cluster_1 Spectroscopic Characterization cluster_2 Definitive Confirmation cluster_3 Final Output Purity Purity Assessment (HPLC) MS Mass Spectrometry (MS) Purity->MS Pure Sample For Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purity->NMR Report Validated Structure MS->NMR Confirms Molecular Weight IR Infrared (IR) Spectroscopy IR->NMR Confirms Functional Groups Xray Single Crystal X-ray Crystallography NMR->Xray Proposed Structure for Confirmation Xray->Report Unambiguous Proof

Caption: Integrated workflow for structural validation.

Chromatographic Purity: The Essential First Step

Expertise & Experience: Before any structural analysis, you must first confirm the purity of your sample. Spectroscopic techniques analyze the bulk sample; impurities can introduce extraneous signals, leading to significant misinterpretation. High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of small molecules intended for drug development.[4]

Comparative HPLC Data
ParameterThis compoundAlternative: Isomeric ImpurityRationale
Expected Retention Time Dependent on method, but distinctWill have a different retention timeThe two isomers have different polarities due to the positioning of the functional groups, leading to differential interaction with the stationary phase.
Peak Purity Analysis Symmetrical peak with >98% purityMay appear as a shoulder or separate peakDiode Array Detection (DAD) can assess peak purity, ensuring the main peak isn't co-eluting with impurities.
Protocol: Reversed-Phase HPLC for Purity Assessment
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in a suitable solvent like methanol or acetonitrile. Dilute to a working concentration of ~50 µg/mL with the mobile phase.

  • Instrumentation & Column: Use a standard HPLC system with a UV/DAD detector. A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point for these types of aromatic acids.[4]

  • Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B and equilibrate

  • Detection: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm, and 320 nm) to ensure detection of all potential impurities.

  • Data Analysis: Integrate the peak area of the main component and any impurities. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100. A purity level of >98% is typically desired.

Foundational Analysis: Mass Spectrometry and IR Spectroscopy

These techniques provide rapid, foundational data. Mass spectrometry confirms the molecular weight, while IR spectroscopy confirms the presence of key functional groups.

Mass Spectrometry (MS)

Expertise & Experience: MS provides the molecular weight of the compound, which is a fundamental check of its identity. Electrospray Ionization (ESI) is a soft ionization technique ideal for this class of molecule, minimizing fragmentation and providing a clear molecular ion peak.[5]

Protocol: ESI-MS Analysis
  • Sample Preparation: Dilute the HPLC stock solution to ~10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Infuse the sample directly into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Orbitrap).

  • Data Acquisition: Acquire data in both positive and negative ion modes.

    • Positive Mode: Expect to see the protonated molecule [M+H]⁺.

    • Negative Mode: Expect to see the deprotonated molecule [M-H]⁻.

  • Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical exact mass.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a simple, fast method to verify the presence of the expected functional groups.[6][7] The key is to look for the characteristic vibrations of the carboxylic acid, nitro, and amine groups. Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.

Protocol: ATR-FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.[7]

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.[8] Perform a background scan first and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands.

Comparative Spectroscopic Data (MS & IR)
TechniqueData TypeExpected Value for C₈H₈N₂O₄Rationale & Comparison
Mass Spec Exact Mass196.0484 DaThis value is identical for both isomers, confirming the elemental composition.[9][10]
[M+H]⁺197.0557 m/zConfirms molecular weight in positive ion mode.[11]
[M-H]⁻195.0411 m/zConfirms molecular weight in negative ion mode.[11]
IR Spec O-H (Carboxylic Acid)~3100-2500 cm⁻¹ (broad)The broadness is due to hydrogen bonding. This will be present in both isomers.[6]
C=O (Carboxylic Acid)~1700 cm⁻¹A strong, sharp peak characteristic of the carbonyl stretch.[6]
N-O (Nitro Group)~1530 & ~1350 cm⁻¹Asymmetric and symmetric stretches, respectively. These are critical for confirming the nitro group.[6]
N-H (Secondary Amine)~3350-3310 cm⁻¹ (sharp)This sharp peak confirms the presence of the secondary amine, a key feature of the molecule.

Definitive Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful spectroscopic technique for elucidating the precise structure of an organic molecule in solution.[7] For this compound, ¹H and ¹³C NMR are essential for determining the substitution pattern on the aromatic ring, which is the key to differentiating it from its isomer.

Trustworthiness: The self-validating power of NMR comes from the combination of chemical shifts, coupling constants (J-coupling), and integration. The splitting patterns in the ¹H NMR spectrum reveal which protons are adjacent to each other, providing definitive proof of the connectivity and substitution pattern.

G cluster_0 Complementary NMR Data H_NMR ¹H NMR (Proton Environment & Connectivity) C_NMR ¹³C NMR (Carbon Skeleton) Structure Validated Structure in Solution H_NMR->Structure Proton shifts, multiplicity, integration D2_NMR 2D NMR (COSY, HSQC) (Definitive H-C Correlations) C_NMR->Structure Number of unique carbons D2_NMR->Structure Confirms H-C attachments

Caption: How NMR techniques provide complementary data.

Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is a good choice as it can solubilize the carboxylic acid proton.

  • Instrumentation: Use a high-field FT-NMR spectrometer (400 MHz or higher is recommended for better resolution).[7]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard single-pulse spectrum. Ensure sufficient scans for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum to simplify the signals to single lines for each unique carbon.

  • Data Analysis: Reference the spectrum to the residual solvent peak. Analyze chemical shifts, integration (for ¹H), and multiplicity (splitting patterns for ¹H).

Comparative NMR Data: The Isomer Fingerprint

This comparison is the most critical part of the validation. The coupling constants (J) between aromatic protons are diagnostic for their relative positions.

SignalThis compound4-(Methylamino)-3-nitrobenzoic acidRationale for Difference
Aromatic Region (¹H) Three distinct signals. Expect one doublet (~8.0 ppm), one doublet of doublets (~7.5 ppm), and another doublet (~7.0 ppm).Three distinct signals. Expect one doublet (~7.8 ppm), one doublet of doublets (~7.4 ppm), and a larger doublet (~6.8 ppm).The electronic environment created by the -NO₂ and -NHCH₃ groups is different in each isomer, leading to different chemical shifts. The key is the splitting pattern.
Aromatic Coupling (¹H) Expect one ortho coupling (~8-9 Hz) and one meta coupling (~2-3 Hz).Expect one ortho coupling (~8-9 Hz) and one meta coupling (~2-3 Hz).The pattern of which proton shows which coupling is the definitive identifier. 2D NMR (COSY) would confirm these relationships unambiguously.
-NHCH₃ (¹H) Singlet for the methyl (~2.9 ppm), doublet for the NH (~6.0 ppm, couples to H).Singlet for the methyl (~3.0 ppm), doublet for the NH (~8.5 ppm, couples to H).The chemical shift of the N-H proton is highly sensitive to its environment, particularly intramolecular hydrogen bonding with the adjacent nitro group in the 4-amino-3-nitro isomer.
-COOH (¹H) Broad singlet, >10 ppmBroad singlet, >10 ppmPresent in both, but may be exchanged with D₂O.
Aromatic Carbons (¹³C) 6 distinct aromatic carbon signals.6 distinct aromatic carbon signals.The specific chemical shifts will differ due to the different electronic effects of the substituents in the two isomers.
C=O Carbon (¹³C) ~167 ppm~168 ppmSimilar chemical shift in both isomers.

The Gold Standard: Single Crystal X-ray Crystallography

Expertise & Experience: While NMR provides the definitive structure in solution, X-ray crystallography provides an unambiguous, three-dimensional map of the molecule in the solid state. It is the ultimate confirmation, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Protocol: X-ray Crystallography
  • Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution is a common method. A variety of solvents should be screened (e.g., ethanol, ethyl acetate, acetone, or mixtures).

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer.

  • Data Collection: The crystal is placed in an X-ray diffractometer. It is cooled (typically to 100 K) and rotated in a stream of X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

Trustworthiness: The output of a successful crystallography experiment is a set of atomic coordinates that can be visualized. This provides indisputable evidence of the molecular structure, including the exact substitution pattern on the aromatic ring, leaving no doubt as to which isomer has been synthesized.

Conclusion

The structural validation of this compound derivatives is a case study in the necessity of rigorous, multi-faceted analytical science. Relying on a single technique is insufficient due to the challenge posed by its close and more common isomer, 4-(Methylamino)-3-nitrobenzoic acid. By employing an integrated workflow that begins with ensuring purity via HPLC, followed by foundational confirmation with MS and IR, and culminating in the detailed elucidation by NMR, researchers can build a confident structural hypothesis. For a final, incontrovertible validation in the solid state, single-crystal X-ray crystallography stands as the gold standard. This comprehensive approach ensures data integrity and provides the solid structural foundation required for successful drug discovery and development.

References

A Comparative Performance Guide to 3-(Methylamino)-4-nitrobenzoic Acid in Dye Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 3-(Methylamino)-4-nitrobenzoic acid as a precursor for azo dyes. Designed for researchers, chemists, and professionals in materials and drug development, this document moves beyond simple protocols to explore the chemical rationale behind its use and offers a comparative perspective against alternative dye intermediates. We will dissect its structural attributes, predict its performance based on established principles of dye chemistry, and provide the experimental frameworks necessary for its empirical evaluation.

Introduction: The Role of this compound in Azo Dye Synthesis

Azo dyes represent the largest and most versatile class of synthetic organic colorants, indispensable in the textile, printing, and biomedical fields.[1] Their synthesis is elegant yet robust, hinging on a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.

This compound is a bifunctional organic intermediate that serves as the initial building block—the "diazo component"—in this synthesis. Its aromatic ring is activated by an amino group (specifically, a methylamino group) and substituted with both a nitro (-NO₂) and a carboxylic acid (-COOH) group. These substituents are not mere decorations; they are critical modulators of the final dye's properties, influencing its color, solubility, and fastness. This guide will critically evaluate how this specific arrangement of functional groups, particularly the ortho-nitro placement, dictates its performance profile.

The Synthetic Pathway: From Intermediate to Azo Dye

The transformation of this compound into a vibrant azo dye follows a well-established electrophilic aromatic substitution mechanism. The process is universally applicable, with the final color and properties being determined by the choice of the "coupling component."

Core Reaction Mechanism
  • Diazotization: The synthesis begins with the conversion of the primary aromatic amine functionality of this compound into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction must be performed at low temperatures (0–5 °C) to prevent the thermally unstable diazonium salt from decomposing.[1]

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is then introduced to a solution containing an electron-rich coupling component. Common coupling partners include phenols, naphthols, or aromatic amines.[2] The diazonium salt attacks the activated ring of the coupling partner to form the characteristic -N=N- azo bond, creating an extended conjugated system that is responsible for the dye's color.[3]

Azo_Dye_Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A This compound B NaNO₂ + HCl (aq) 0-5 °C A->B Reacts with C Diazonium Salt Intermediate B->C Forms E Azo Dye Product C->E Couples with D Coupling Component (e.g., β-Naphthol) D->E Dye_Evaluation_Workflow cluster_eval Performance Evaluation cluster_fastness Fastness Testing start Synthesize Azo Dye purify Purify & Dry Dye Powder start->purify uv_vis UV-Vis Spectroscopy (Determine λmax & Strength) purify->uv_vis dyeing Apply Dye to Textile Substrate purify->dyeing end Compile Performance Data uv_vis->end light Light Fastness Test (ISO 105-B02) dyeing->light wash Wash Fastness Test (ISO 105-C06) dyeing->wash rub Rub Fastness Test (ISO 105-X12) dyeing->rub light->end wash->end rub->end

References

A Senior Application Scientist's Guide to the Analytical Cross-Verification of 3-(Methylamino)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous characterization of novel or synthesized compounds is a cornerstone of scientific integrity. This guide provides an in-depth, experience-driven approach to the analytical cross-verification of 3-(Methylamino)-4-nitrobenzoic acid, a substituted aromatic carboxylic acid with potential applications in organic synthesis. We will not only detail the necessary analytical techniques but also delve into the causal reasoning behind our experimental choices, enabling a robust and self-validating characterization process. This guide will also draw comparisons with its close structural isomer, 4-(Methylamino)-3-nitrobenzoic acid, to highlight the subtle yet critical differences that analytical techniques can elucidate.

The Imperative of Orthogonal Analytical Techniques

In the realm of chemical analysis, relying on a single technique is a precarious endeavor. Each method interrogates a molecule from a different perspective, and it is the confluence of these orthogonal datasets that builds a comprehensive and irrefutable structural assignment. For this compound, a molecule with a molecular weight of 196.16 g/mol and the formula C₈H₈N₂O₄, we will employ a suite of techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[1]

Part 1: Structural Elucidation and Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic; its ability to dissolve a wide range of organic compounds and its high boiling point make it suitable for many analyses.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for distinguishing closely spaced peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The spectral width should encompass the full range of carbon chemical shifts (0-200 ppm).

    • Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (Hz)
COOH~13.0Singlet (broad)1H-
Ar-H (adjacent to COOH)~7.8Doublet1HJ = ~8
Ar-H (adjacent to NO₂)~8.0Doublet1HJ = ~8
Ar-H (between NHCH₃ and COOH)~7.2Singlet1H-
NH~6.0Quartet1HJ = ~5
CH₃~2.9Doublet3HJ = ~5

Rationale: The predicted chemical shifts are based on the electronic environment of each proton. The aromatic protons are deshielded due to the electron-withdrawing effects of the nitro and carboxylic acid groups. The coupling between the NH proton and the methyl protons is a key indicator of the methylamino group.

Carbon Predicted Chemical Shift (ppm)
C=O~167
C-NO₂~148
C-NHCH₃~145
C-COOH~132
Aromatic CH~128, ~120, ~115
CH₃~30

Rationale: The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached functional groups. The carboxyl and nitro-substituted carbons are expected to be the most downfield.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)3300-2500Broad, Strong
N-H (Secondary Amine)3500-3300Medium
C-H (Aromatic)3100-3000Medium
C-H (Aliphatic)3000-2850Medium
C=O (Carboxylic Acid)1710-1680Strong
C=C (Aromatic)1600-1450Medium
N-O (Nitro group)1550-1500 (asymmetric)Strong
N-O (Nitro group)1360-1300 (symmetric)Strong

Rationale: The presence of a broad O-H stretch, a sharp N-H peak, a strong carbonyl absorption, and two distinct nitro group stretches would provide strong evidence for the proposed structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and clues to its structure through fragmentation patterns.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule and will likely show a strong molecular ion peak.

  • Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

  • Molecular Ion: [M+H]⁺ at m/z 197.0557 and [M-H]⁻ at m/z 195.0411.[2]

  • Key Fragmentation Patterns: In a higher energy fragmentation experiment (MS/MS), expect losses of:

    • H₂O (18 Da) from the carboxylic acid.

    • NO (30 Da) and NO₂ (46 Da) from the nitro group.[3]

    • CO₂ (44 Da) from the carboxylic acid.

Part 2: Purity Assessment and Isomer Differentiation by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of a compound and for separating it from its isomers. The primary challenge in the synthesis of this compound is the potential formation of the isomeric impurity, 4-(Methylamino)-3-nitrobenzoic acid.

The Challenge of Isomer Separation

These two isomers have the same molecular weight and will exhibit very similar IR and MS fragmentation patterns. While NMR can distinguish them, HPLC provides a quantitative measure of purity and is essential for quality control. The separation of these isomers by reversed-phase HPLC relies on subtle differences in their polarity.

Experimental Protocol: Reversed-Phase HPLC

This protocol is adapted from established methods for the separation of nitrobenzoic acid isomers.[4][5]

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is used. A common mobile phase for separating nitrobenzoic acid isomers is a mixture of 2-propanol, water, and acetic acid (e.g., 20:80:0.4, v/v/v).[5] The acetic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at 254 nm is suitable as both isomers possess strong chromophores.[5]

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Expected Chromatographic Behavior:

The elution order of the two isomers will depend on their relative polarities. The isomer that is slightly less polar will have a longer retention time on a reversed-phase column. By comparing the retention time of the synthesized sample to that of a known standard of 4-(Methylamino)-3-nitrobenzoic acid, the identity and purity of the this compound can be confirmed.

Comparative Data Summary

Analytical Technique This compound (Predicted/Expected) 4-(Methylamino)-3-nitrobenzoic acid (Reference Data)
¹H NMR (DMSO-d₆) Aromatic protons will show a distinct splitting pattern based on their positions relative to the functional groups.A different aromatic splitting pattern will be observed due to the altered substitution pattern.
IR Spectroscopy Characteristic peaks for O-H, N-H, C=O, and NO₂ groups.Similar characteristic peaks, with potential minor shifts in fingerprint region.
Mass Spectrometry Molecular Ion: [M+H]⁺ at m/z 197.0557, [M-H]⁻ at m/z 195.0411.Molecular Ion: [M+H]⁺ at m/z 197.0557, [M-H]⁻ at m/z 195.0411.
HPLC (Reversed-Phase) A single, sharp peak with a characteristic retention time.A different, well-resolved retention time compared to the 3-amino isomer.

Visualizing the Analytical Workflow

A robust analytical workflow ensures that each step logically follows the previous one, leading to a confident structural assignment and purity assessment.

Analytical_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_conclusion Final Confirmation Synthesis Synthesized Product (this compound) TLC Thin Layer Chromatography (Initial Purity Check) Synthesis->TLC NMR NMR Spectroscopy (¹H and ¹³C) - Structural Confirmation TLC->NMR IR IR Spectroscopy - Functional Group ID TLC->IR MS Mass Spectrometry - Molecular Weight TLC->MS Data_Integration Data Integration & Cross-Verification NMR->Data_Integration IR->Data_Integration MS->Data_Integration HPLC HPLC Analysis - Purity Assessment - Isomer Separation HPLC->Data_Integration Final_Report Confirmed Structure & Purity Data_Integration->Final_Report

Caption: A logical workflow for the comprehensive analytical characterization of synthesized organic compounds.

Conclusion

The analytical characterization of this compound is a multi-faceted process that requires the intelligent application of several orthogonal techniques. By cross-referencing the data from NMR, IR, and Mass Spectrometry, a confident structural assignment can be made. Furthermore, the use of a well-developed HPLC method is crucial for determining the purity of the compound and for differentiating it from its structural isomers. This guide provides a robust framework for researchers to approach the analysis of this and other novel chemical entities with scientific rigor and confidence.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(Methylamino)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Methylamino)-4-nitrobenzoic acid, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to handle this compound's waste stream safely, confidently, and in full compliance with environmental regulations.

Hazard Identification and Risk Assessment

Understanding the intrinsic properties and hazards of this compound is the critical first step in managing its disposal. The structure, containing a nitro group and an amino group on an aromatic ring, suggests potential for reactivity and toxicity. While comprehensive toxicological data for this specific compound is limited, information from structurally similar nitroaromatic compounds and available Safety Data Sheets (SDS) necessitates a cautious approach.

The primary hazards associated with this class of compounds include being harmful if swallowed, causing skin and eye irritation, and potential respiratory irritation.[1] Furthermore, some related nitro compounds are suspected of causing genetic defects, cancer, or reproductive harm. Therefore, this compound must be treated as a hazardous waste. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular solid waste.[2][3]

Table 1: Chemical and Physical Properties of this compound Isomers

Property 4-(methylamino)-3-nitrobenzoic acid This compound
CAS Number 41263-74-5[2] 214778-10-6[1]
Molecular Formula C₈H₈N₂O₄[2] C₈H₈N₂O₄[1]
Molecular Weight 196.16 g/mol [2] 196.16 g/mol [1]
Appearance Light yellow to amber powder/crystal Data not available

| Incompatible Materials | Strong oxidizing agents[4] | Data not available; assume incompatibility with strong oxidizers, reducing agents, and strong acids/bases. |

Table 2: GHS Hazard Classification Summary (Based on Analogues)

Hazard Class Hazard Statement
Acute Toxicity, Oral H302: Harmful if swallowed[1]
Skin Corrosion/Irritation H315: Causes skin irritation[1]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[1]

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] |

Personal Protective Equipment (PPE)

When handling this compound for disposal, adherence to proper PPE protocols is mandatory to prevent exposure.

  • Hand Protection : Wear impervious, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination in accordance with good laboratory practices.[2]

  • Eye/Face Protection : Use tightly fitting safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][4]

  • Skin and Body Protection : A lab coat is required. For larger quantities or in case of a spill, wear fire/flame-resistant and impervious clothing.[4]

  • Respiratory Protection : All handling of the solid material or its solutions that could generate dust or aerosols should be performed in a certified laboratory fume hood.[4] If a fume hood is not available, use a NIOSH-approved respirator with appropriate cartridges.[2]

Step-by-Step Disposal Protocol

The guiding principle for chemical waste is cradle-to-grave responsibility. This protocol ensures that waste is handled safely from the moment it is generated to its final disposal by a licensed professional service.

Step 1: Waste Segregation
  • Do Not Mix : Immediately designate a specific waste container for this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, filter paper). Do not mix this waste with other chemical waste streams. Mixing incompatible wastes is a serious safety hazard that can lead to violent reactions.[5][6] Nitro compounds, in particular, can be incompatible with acids and oxidizing agents.[7][8]

Step 2: Container Selection
  • Compatibility is Key : Use a sturdy, leak-proof container that is chemically compatible with the waste.[5][9] High-density polyethylene (HDPE) containers are a preferred choice. If possible, the original product container can be used.[9]

  • Secure Closure : The container must have a tightly sealing screw cap. Keep the container closed at all times except when adding waste.[9][10] This prevents the release of vapors and protects against spills.

Step 3: Waste Labeling
  • Clarity and Compliance : All waste containers must be labeled clearly from the moment the first drop of waste is added.[9] Your institution's Environmental Health and Safety (EHS) department will provide official hazardous waste labels.

  • Required Information : The label must include:

    • The words "HAZARDOUS WASTE"[9]

    • The full chemical name: "this compound" (no abbreviations)[5]

    • The approximate concentration and quantity.

    • The date accumulation started.[5]

Step 4: Accumulation and Storage
  • Designated Area : Store the waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation.[10]

  • Secondary Containment : All liquid hazardous waste containers must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[5]

  • Segregate Incompatibles : Ensure the SAA is organized to keep incompatible waste streams physically separated.[5]

Step 5: Arranging for Final Disposal
  • Contact EHS : Once the container is full or you have no further use for the chemical, contact your institution's EHS or a licensed professional waste disposal service to arrange for pickup.[2][5]

  • Professional Disposal : The ultimate disposal method for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] This is a high-temperature destruction process that ensures the complete breakdown of the hazardous material into less harmful components. This must be handled by a licensed and permitted Treatment, Storage, and Disposal Facility (TSDF).[11]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Protect Yourself : Wear the appropriate PPE as described in Section 2 before attempting to clean the spill.

  • Containment : For a dry spill, carefully sweep or scoop the material to avoid creating dust.[2] Place it into your designated hazardous waste container.

  • Decontamination : Clean the affected area thoroughly. All cleanup materials (absorbents, wipes, contaminated PPE) must be placed in the hazardous waste container.

  • Report : Report the spill to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram outlines the critical decision-making and operational workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Storage & Management cluster_2 Final Disposal start Waste Generated (Solid or Solution) prep_container Select Compatible & Leak-Proof Container start->prep_container label_container Affix EHS Hazardous Waste Label prep_container->label_container add_waste Add Waste to Container label_container->add_waste close_container Securely Close Lid add_waste->close_container store Place in Designated Satellite Accumulation Area close_container->store containment Ensure Secondary Containment store->containment check_full Is Container Full? containment->check_full check_full->add_waste No request_pickup Request Pickup from EHS/Waste Vendor check_full->request_pickup Yes end Waste Disposed via Permitted Incineration request_pickup->end

Caption: Workflow for safe disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Methylamino)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed operational and safety guide for the handling of 3-(Methylamino)-4-nitrobenzoic acid (CAS No. 41263-74-5). As a pharmaceutical-related compound with incompletely characterized toxicological properties, a conservative and rigorous approach to safety is paramount.[1][2] This guide is designed for drug development professionals and laboratory researchers, emphasizing the rationale behind each safety protocol to build a culture of intrinsic safety and procedural excellence.

Hazard Assessment: Understanding the Risks

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4).[3]

  • Causes skin irritation (Skin Irritation, Category 2).[3]

  • Causes serious eye irritation (Eye Irritation, Category 2A).[3]

  • May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure, Category 3).[2][3]

While specific occupational exposure limits (OELs), such as PEL or TLV, have not been established for this compound, the broader class of aromatic nitro compounds presents potential systemic risks, including methaemoglobinaemia, which impairs oxygen transport in the blood.[1][4][5] Therefore, all handling procedures must be designed to minimize any potential for direct contact, inhalation, or ingestion.

Foundational Safety: Engineering Controls

Before any personal protective equipment is selected, the primary line of defense is robust engineering controls. All manipulations of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood to control airborne dust and vapors.[1][4] The workspace must be equipped with readily accessible and tested safety showers and eyewash stations.[6]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The following table summarizes the minimum requirements for handling this compound.

Body Part Protection Specifications and Best Practices
Hands Double-Gloving with Chemical-Resistant GlovesInner Glove: Nitrile. Outer Glove: Heavier-duty Nitrile or Butyl rubber. Given the absence of specific breakthrough time data, it is critical to change the outer glove immediately upon contamination and to replace both gloves after each experimental session or every two hours, whichever comes first.[4]
Eyes/Face Chemical Splash Goggles & Face ShieldTightly-fitting, indirectly vented chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) are mandatory at all times.[1] A full-face shield must be worn over the goggles during procedures with a high risk of splashing, such as transferring solutions or sonicating samples.[4]
Body Chemical-Resistant Laboratory Coat & ApronA full-length, cuffed laboratory coat is required. For any liquid handling, a chemical-resistant apron should be worn over the lab coat to provide an additional barrier against splashes.[4]
Respiratory NIOSH-Approved RespiratorA respirator is required when handling the solid compound outside of a contained system (e.g., glovebox) or when dust generation is possible.[5] A half-mask or full-face respirator with P100 (US) or P3 (EU) particulate filters is recommended.[2][5] Ensure proper fit-testing and training before use.

Procedural Safety: Step-by-Step Guidance

The choice of PPE is context-dependent. The following workflows outline the necessary steps for common laboratory procedures.

Workflow 1: Weighing and Preparing Solutions

This procedure presents the highest risk of aerosolization.

  • Preparation: Before entering the lab, don a lab coat and safety glasses.

  • Donning PPE: At the entrance to the designated handling area, don your respirator, followed by chemical splash goggles, a face shield, and two pairs of nitrile gloves.

  • Execution: Conduct all weighing and solvent addition activities within a chemical fume hood. Use tools and techniques that minimize dust generation (e.g., micro-spatulas, anti-static weigh boats).

  • Immediate Cleanup: After weighing, decontaminate the spatula and weighing area with a suitable solvent (e.g., ethanol) followed by soap and water.

  • Doffing: Before exiting the handling area, doff PPE in the reverse order of donning, taking care to avoid cross-contamination. The respirator should be the last item removed after leaving the immediate work area.

G cluster_prep Preparation Phase cluster_donning PPE Donning (At Handling Area) cluster_handling Handling Phase (Inside Fume Hood) prep1 1. Don Lab Coat & Standard Safety Glasses don1 2. Don Fit-Tested Respirator (P100/P3) prep1->don1 Enter Designated Area don2 3. Don Chemical Splash Goggles don1->don2 don3 4. Don Face Shield don2->don3 don4 5. Don Inner Pair of Nitrile Gloves don3->don4 don5 6. Don Outer Pair of Nitrile Gloves don4->don5 handle1 7. Perform Weighing & Solution Preparation don5->handle1 Begin Work

Diagram 1: PPE Donning and Weighing Workflow.
Workflow 2: Decontamination and Disposal

Proper removal of PPE and disposal of waste are critical to prevent secondary exposure.

  • Segregate Waste: All solid waste contaminated with this compound (gloves, weigh paper, pipette tips) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[4]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a labeled hazardous liquid waste container. Do not mix with other waste streams.[4]

  • Doffing Procedure:

    • Remove the outer pair of gloves and dispose of them in the hazardous waste container.

    • Remove the face shield and lab coat.

    • With the inner gloves still on, wash hands thoroughly.

    • Remove the inner gloves and dispose of them.

    • Wash hands again with soap and water.

G cluster_waste Waste Segregation cluster_doffing PPE Doffing Protocol waste1 1. Dispose of Contaminated Solids into Labeled Bin doff1 3. Remove Outer Gloves waste2 2. Dispose of Contaminated Liquids into Labeled Bottle doff2 4. Remove Face Shield & Apron doff1->doff2 doff3 5. Remove Lab Coat doff2->doff3 doff4 6. Remove Goggles doff3->doff4 doff5 7. Remove Inner Gloves doff4->doff5 doff6 8. Wash Hands Thoroughly doff5->doff6

Diagram 2: Waste Handling and PPE Doffing Workflow.

Spill and Emergency Plan

In the event of a spill, immediate and correct action is crucial.

  • Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is large or outside of a fume hood, evacuate the laboratory and notify safety personnel.

  • Control (Small Spills): For small spills inside a fume hood:

    • Ensure appropriate PPE is worn, including a respirator.

    • Cover the spill with an absorbent material.

    • Gently sweep the dampened solid into a designated hazardous waste container.[4]

    • Decontaminate the area with alcohol followed by a strong soap and water solution.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.